Suplatast Tosilate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJQEZJUFRANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045003 | |
| Record name | Suplatast tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94055-76-2 | |
| Record name | Suplatast tosilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94055-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suplatast tosilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094055762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suplatast tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[[4-(3-Ethoxy-2-hydroxypropoxy)phenyl]amino]-3-oxopropyl]dimethylsulfonium 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUPLATAST TOSILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J89787U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Suplatast Tosilate: An In-Depth Technical Guide on its Mechanism of Action in Th2 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suplatast (B1197778) Tosilate (also known as IPD-1151T) is an orally administered immunomodulator with a primary mechanism of action centered on the inhibition of T helper 2 (Th2) cell activity. Th2 cells are pivotal in the pathogenesis of allergic inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis, through their production of a characteristic panel of cytokines, including interleukin-4 (IL-4) and interleukin-5 (IL-5). This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which Suplatast Tosilate exerts its therapeutic effects on Th2 cells. It consolidates quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
The differentiation and activation of Th2 cells are central to the initiation and maintenance of type 2 inflammatory responses. Upon activation by antigen-presenting cells (APCs), naïve CD4+ T cells can differentiate into Th2 cells, which subsequently produce IL-4, IL-5, and IL-13. These cytokines orchestrate the key features of allergic inflammation: IL-4 is crucial for IgE class switching in B cells, IL-5 is essential for the development, recruitment, and activation of eosinophils, and IL-13 contributes to airway hyperresponsiveness and mucus production.[1]
This compound has been clinically proven to be effective in the management of various allergic conditions by specifically targeting this Th2-mediated pathway.[2][3] This guide delves into the core mechanisms underlying its efficacy.
Core Mechanism of Action: Inhibition of Th2 Cytokine Production
The principal mechanism of this compound is the selective inhibition of cytokine production by Th2 cells.[3][4] This inhibitory action is not a result of generalized immunosuppression but rather a targeted effect on the Th2 lineage.
Downregulation of Key Th2 Cytokines
This compound has been demonstrated to significantly reduce the production and expression of IL-4 and IL-5 from Th2 cells.[4][5] This leads to a cascade of downstream anti-inflammatory effects, including reduced IgE synthesis and diminished eosinophilic inflammation.[3][6] While the precise IC50 values for the inhibition of IL-4 and IL-5 in human Th2 cells are not consistently reported across the literature, the dose-dependent inhibitory effect is well-established.
Impact on Th2-Associated Chemokines
Beyond cytokines, this compound also affects the production of chemokines that attract Th2 cells to inflammatory sites. Notably, it has been shown to inhibit the production of Thymus and Activation-Regulated Chemokine (TARC/CCL17), a potent chemoattractant for Th2 cells.[7]
Intracellular Signaling Pathways Modulated by this compound
Recent studies have begun to elucidate the intracellular signaling pathways in Th2 cells that are modulated by this compound.
Inhibition of the GATA-3/IL-5 Signaling Pathway
A key discovery in understanding the mechanism of this compound is its ability to inhibit the GATA-3/IL-5 signaling pathway.[8] GATA-3 is a master transcription factor for Th2 cell differentiation and function. It directly transactivates the promoters of the IL-5 and IL-4 genes. By downregulating the expression or activity of GATA-3, this compound effectively curtails the production of these critical Th2 cytokines at the transcriptional level.[6][8]
The following diagram illustrates the proposed mechanism of this compound's action on the GATA-3 pathway.
Potential Effects on STAT6 and NF-κB Signaling
While direct evidence for this compound's effect on STAT6 and NF-κB in Th2 cells is still emerging, these pathways are critical for Th2 differentiation and cytokine production. STAT6 is a key transducer of IL-4 signaling, and its activation is a primary event in Th2 polarization. NF-κB is a central regulator of inflammatory gene expression in T cells. Given this compound's profound impact on Th2 function, it is plausible that it may directly or indirectly modulate these pathways. Further research is warranted to fully elucidate these potential interactions.
Data Presentation: Summary of In Vitro and In Vivo Effects
The following tables summarize the quantitative and qualitative effects of this compound observed in various experimental models.
Table 1: In Vitro Effects of this compound on Th2 Cells and Related Processes
| Parameter Measured | Cell Type | Stimulus | Effect of this compound | Reference |
| IL-4 Production | Human Th2 cell lines | Antigen | Dose-dependent inhibition | [3] |
| IL-5 Production | Human Th2 cell lines | Antigen | Dose-dependent inhibition | [3] |
| TARC Production | Human Th2 cell lines | Antigen or PHA | 76.5% inhibition (100 µg/mL) | [7] |
| TARC Production | Human Th2 cell lines | IL-4 | 97.5% inhibition (100 µg/mL) | [7] |
Table 2: In Vivo Effects of this compound in Animal Models and Clinical Studies
| Model/Study Population | Parameter Measured | Effect of this compound | Reference |
| Asthmatic Rats | GATA-3 Expression | Markedly reduced | [6][8] |
| Asthmatic Rats | IL-5 Expression | Markedly reduced | [6][8] |
| Sensitized Guinea Pigs | Airway Eosinophil Infiltration | Significantly inhibited | [6] |
| Patients with Allergic Rhinitis | Nasal IL-4 and IL-5 Levels | Significantly decreased | [1] |
| Patients with Atopic Asthma | Peripheral Blood Eosinophil Count | Significantly decreased | [3] |
| Patients with Atopic Asthma | Serum IgE Levels | Decreased | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on Th2 cells.
Human Th2 Cell Culture and Differentiation
Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purification of Naïve CD4+ T cells: Enrich for naïve CD4+ T cells from PBMCs using negative selection magnetic beads.
-
T Cell Activation and Polarization:
-
Coat 24-well plates with anti-human CD3 antibody (e.g., 5 µg/mL) overnight at 4°C.
-
Wash plates with sterile PBS.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-human CD28 antibody (e.g., 2 µg/mL).
-
Add Th2 polarizing cytokines: recombinant human IL-4 (e.g., 20 ng/mL) and anti-human IFN-γ antibody (e.g., 10 µg/mL).
-
-
Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator. After 3-4 days, expand the cells in medium containing recombinant human IL-2 (e.g., 10 ng/mL).
-
Treatment with this compound: After differentiation, re-stimulate the Th2 cells with anti-CD3/CD28 and treat with varying concentrations of this compound or vehicle control for 24-48 hours.
Measurement of Cytokine Production by ELISA
Protocol:
-
Sample Collection: Collect supernatants from the Th2 cell cultures treated with this compound.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-4 or IL-5) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot Analysis of GATA-3 Expression
Protocol:
-
Cell Lysis: Lyse the treated Th2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GATA-3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.
Intracellular Cytokine Staining for Flow Cytometry
Protocol:
-
Cell Stimulation: Stimulate the treated Th2 cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde). Then, permeabilize the cells with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-human IL-4 and IL-5) for 30 minutes at room temperature.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.
Conclusion
This compound is a targeted immunomodulator that effectively suppresses Th2-mediated inflammation. Its primary mechanism of action involves the inhibition of IL-4 and IL-5 production by Th2 cells, at least in part, through the downregulation of the GATA-3 signaling pathway. This leads to a reduction in IgE synthesis and eosinophilic inflammation, which are hallmarks of allergic diseases. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of this compound and similar Th2-targeting compounds. Future research should focus on elucidating the precise molecular targets of this compound and its effects on other key Th2 signaling pathways to fully understand its immunomodulatory profile.
References
- 1. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altmeyers.org [altmeyers.org]
- 3. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Suplatast Tosilate: A Deep Dive into its Inhibitory Effects on IL-4 and IL-5 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suplatast (B1197778) tosilate (marketed as IPD-1151T) is an immunomodulatory agent with established efficacy in the management of allergic diseases, including bronchial asthma, atopic dermatitis, and allergic rhinitis. A significant body of research has demonstrated its mechanism of action involves the selective suppression of T helper 2 (Th2) cell-mediated immune responses. This technical guide provides a comprehensive overview of the core mechanism of Suplatast Tosilate's action: its inhibitory effect on the production of the key Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-5 (IL-5). This document collates and presents quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
The pathogenesis of allergic inflammation is predominantly driven by the activity of Th2 cells and the cytokines they secrete. Among these, IL-4 and IL-5 are pivotal. IL-4 is instrumental in the isotype switching of B cells to produce Immunoglobulin E (IgE), the central antibody in type I hypersensitivity reactions. IL-5, on the other hand, is the primary cytokine responsible for the differentiation, maturation, activation, and survival of eosinophils, key effector cells in allergic inflammation. This compound has been identified as a selective inhibitor of Th2 cytokine production, making it a targeted therapeutic for allergic conditions.[1][2] This guide will explore the experimental evidence supporting this mechanism.
Quantitative Analysis of this compound's Efficacy
The inhibitory effect of this compound on IL-4 and IL-5 production has been quantified in numerous studies, spanning in vitro cell cultures and clinical trials in patients with allergic diseases. The following tables summarize the key quantitative findings.
In Vitro Studies
In vitro experiments using human T cell lines have demonstrated a direct and dose-dependent inhibition of IL-4 and IL-5 production by this compound.
| Cell Type | Stimulation | This compound Concentration | IL-4 Inhibition (%) | IL-5 Inhibition (%) | Reference |
| Human Th2 Cell Lines | Anti-CD3 Antibodies | 1 µg/mL | Not Specified | Not Specified | [3] |
| Human Th2 Cell Lines | Anti-CD3 Antibodies | 10 µg/mL | Not Specified | Not Specified | [3] |
| Human Th2 Cell Lines | Anti-CD3 Antibodies | 100 µg/mL | Not Specified | Not Specified | [3] |
Note: While the study[3] mentions dose-dependent inhibition, specific percentages of inhibition for IL-4 and IL-5 at each concentration were not provided in the abstract.
In Vivo and Clinical Studies
Clinical investigations in patients with allergic conditions have corroborated the in vitro findings, showing a significant reduction in IL-4 and IL-5 levels following treatment with this compound.
| Study Population | Treatment | Sample Type | IL-4 Levels (Before Treatment) | IL-4 Levels (After Treatment) | IL-5 Levels (Before Treatment) | IL-5 Levels (After Treatment) | p-value | Reference |
| Perennial Allergic Rhinitis Patients (n=12) | This compound | Nasal Lavage | Data not specified | Data not specified | Data not specified | Data not specified | <0.05 | [4] |
| Atopic Dermatitis Patients (n=101) | 300 mg/day this compound for 8 weeks | Plasma | Not Measured | Not Measured | Not Measured | Not Measured | Not Applicable | [5] |
| Bronchial Asthma Patients (n=25) | 300 mg/day this compound for 4 weeks | Induced Sputum | Not Measured | Not Measured | Not Measured | Not Measured | Not Applicable | [2] |
Note: The referenced studies confirm a statistically significant decrease in IL-4 and IL-5 levels but do not consistently provide the mean concentration values in the abstracts. The p-value indicates a significant reduction in cytokine levels after treatment.[2][4][5]
Core Mechanism of Action: The GATA-3 Signaling Pathway
The transcription factor GATA-3 is a master regulator of Th2 cell differentiation and the expression of Th2-associated cytokines, including IL-4 and IL-5. This compound is believed to exert its inhibitory effects by targeting the GATA-3 signaling pathway.
Caption: GATA-3 signaling pathway in Th2 cells and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the effects of this compound on IL-4 and IL-5 production.
In Vitro Inhibition of IL-4 and IL-5 Production in Human Th2 Cell Lines
This protocol describes the general workflow for assessing the in vitro efficacy of this compound.
Caption: Workflow for in vitro assessment of this compound's effect on cytokine production.
4.1.1. Establishment and Culture of Human Th2 Cell Lines
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation.[6]
-
Th2 Differentiation: Naïve CD4+ T cells are purified from PBMCs and cultured in the presence of IL-4, anti-IFN-γ, and anti-IL-12 antibodies to promote differentiation into the Th2 lineage.[7]
-
Antigen-Specific Cell Lines: To generate allergen-specific Th2 cell lines, such as those for Dermatophagoides farinae (house dust mite), PBMCs from allergic donors are stimulated with the specific allergen. The resulting blast cells are then cloned by limiting dilution.[8]
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
4.1.2. Cell Stimulation and Treatment
-
Stimulation: Th2 cells are stimulated to produce cytokines using either polyclonal activators like anti-CD3 antibodies or the specific antigen for antigen-specific cell lines.[3]
-
This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle control (solvent only) is run in parallel.
4.1.3. Measurement of IL-4 and IL-5
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of IL-4 and IL-5 in the cell culture supernatants is quantified using commercially available ELISA kits.[1][4][9][10] The general principle involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a biotinylated antibody and a streptavidin-enzyme conjugate. The addition of a substrate results in a color change proportional to the amount of cytokine present.
Western Blot Analysis of GATA-3 Expression
This protocol outlines the steps to investigate the effect of this compound on the expression of the GATA-3 transcription factor.
4.2.1. Sample Preparation
-
Cell Lysis: Th2 cells, either treated with this compound or a vehicle control, are lysed to extract total cellular proteins.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.
4.2.2. SDS-PAGE and Electrotransfer
-
Gel Electrophoresis: The protein lysates are separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Membrane Transfer: The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14]
4.2.3. Immunodetection
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GATA-3.[13][15]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imaging system. The intensity of the bands corresponding to GATA-3 is then quantified.[12][14]
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the role of this compound as a selective inhibitor of IL-4 and IL-5 production. Its mechanism of action, likely mediated through the inhibition of the GATA-3 signaling pathway, provides a targeted approach to mitigating Th2-driven allergic inflammation. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other potential Th2-modulating therapeutics. The continued elucidation of these molecular pathways will be crucial for the development of next-generation treatments for allergic diseases.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines. (1999) | Naruhito Oda | 48 Citations [scispace.com]
- 4. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of this compound on immunological parameters for the patients with atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Production of TH1 and TH2 cell lines and clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Gata3 restrains B cell proliferation and cooperates with p18INK4c to repress B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Anti-GATA3 Antibodies | Invitrogen [thermofisher.com]
Unraveling the Molecular Journey: A Technical Guide to the Signaling Pathway of Suplatast Tosilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast (B1197778) tosilate, an orally administered immunomodulator, has emerged as a significant therapeutic agent in the management of allergic diseases, primarily bronchial asthma, allergic rhinitis, and atopic dermatitis. Its efficacy stems from a targeted mechanism of action that selectively suppresses the T helper 2 (Th2) cell-mediated immune response, a key driver of allergic inflammation. This technical guide provides an in-depth exploration of the signaling pathway of Suplatast Tosilate, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular interactions involved.
Core Mechanism of Action: Inhibition of Th2 Cytokine Production
The cornerstone of this compound's therapeutic effect lies in its ability to inhibit the production of Th2 cytokines, particularly Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2] These cytokines are pivotal in orchestrating the allergic inflammatory cascade. IL-4 is essential for the differentiation of naive T cells into Th2 cells and for immunoglobulin E (IgE) class switching in B cells. IL-5 plays a crucial role in the development, activation, and recruitment of eosinophils. By downregulating the synthesis of these key mediators, this compound effectively dampens the allergic response at its source.
The Signaling Cascade: A Multi-pronged Approach
This compound exerts its immunomodulatory effects through a multi-faceted signaling pathway, impacting various immune cells and their interactions. The key components of this pathway are detailed below.
Modulation of Dendritic Cell Function and T-Cell Differentiation
Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating and shaping the adaptive immune response. This compound has been shown to influence the balance between type 1 (DC1) and type 2 (DC2) dendritic cells. In asthmatic patients, there is a characteristic polarization towards a DC2 phenotype, which promotes Th2 differentiation. Treatment with this compound has been observed to decrease the percentage of DC2 cells, thereby shifting the balance towards a DC1 phenotype, which is associated with a Th1-mediated immune response.[3] This shift is crucial in counteracting the Th2-dominant environment in allergic diseases.
Furthermore, this compound directly inhibits the differentiation and maturation of monocyte-derived dendritic cells.[4] This inhibition leads to a reduced capacity of DCs to stimulate the proliferation of CD4+ T cells and their subsequent production of both Th1 (IFN-γ) and Th2 (IL-5) cytokines.[4]
Inhibition of the GATA-3/IL-5 Signaling Pathway
The transcription factor GATA-3 is a master regulator of Th2 cell differentiation and the expression of Th2-associated cytokines, including IL-5. Studies in animal models of asthma have demonstrated that this compound significantly reduces the expression of GATA-3.[5][6] By inhibiting GATA-3, this compound directly curtails the transcription of the IL-5 gene, leading to decreased IL-5 production. This, in turn, results in reduced eosinophil infiltration and airway hyperreactivity.[5][6]
A visual representation of this pathway is provided below:
Caption: this compound's core signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters as reported in key studies.
Table 1: Effect of this compound on T-Cell Subsets and Cytokine Levels
| Parameter | Study Population | Treatment | Baseline Value | Post-treatment Value | p-value | Reference |
| Th1 Cells (%) | Children with allergic disease | This compound (3 mg/kg twice daily) | 5.5 (1.1-13.5) | 7.9 (1.2-19.8) | < 0.05 | [7] |
| Th1/Th2 Ratio | Children with allergic disease | This compound (3 mg/kg twice daily) | 4.1 (0.9-7.4) | 5.6 (1.3-15.5) | < 0.05 | [7] |
| IL-4 Levels | Patients with perennial nasal allergies | This compound | Significantly decreased | - | - | [1] |
| IL-5 Levels | Patients with perennial nasal allergies | This compound | Significantly decreased | - | - | [1] |
| IL-13 Levels | Patients with perennial nasal allergies | This compound | Significantly decreased | - | - | [1] |
| IFN-γ Levels | Patients with perennial nasal allergies | This compound | Significantly decreased | - | - | [1] |
Table 2: Effect of this compound on Eosinophils and IgE
| Parameter | Study Population | Treatment | Baseline Value | Post-treatment Value | p-value | Reference |
| Peripheral Blood Eosinophil Count | Patients with asthma | This compound (300 mg/day) | Significantly decreased | - | - | [2] |
| Serum ECP Level | Patients with asthma | This compound (300 mg/day) | Significantly decreased | - | - | [2] |
| ECP Level in Induced Sputum | Patients with asthma | This compound (300 mg/day) | Significantly decreased | - | - | [2] |
| Serum IgE Levels | Patients with steroid-dependent asthma | This compound (100 mg three times daily) | - | Significantly lower than placebo | 0.029 | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments investigating the signaling pathway of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the concentration of cytokines (e.g., IL-4, IL-5, IFN-γ) in biological samples.
Protocol Outline:
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS containing BSA) to prevent non-specific binding.
-
Sample Incubation: Standards and samples (e.g., cell culture supernatants, serum) are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Acquisition: The optical density is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from a standard curve.[1]
Flow Cytometry for Cellular Analysis
Objective: To identify and quantify different immune cell populations (e.g., Th1/Th2 cells, DC1/DC2 cells) and their surface markers.
Protocol Outline:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using density gradient centrifugation.
-
Staining: The cells are stained with a cocktail of fluorescently labeled monoclonal antibodies specific for cell surface markers (e.g., CD4 for T helper cells) and intracellular cytokines (after permeabilization).
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different cell populations based on their fluorescence profiles.[3]
An illustrative workflow for a flow cytometry experiment is shown below:
Caption: A typical workflow for flow cytometry analysis.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of specific genes (e.g., GATA-3, IL-5).
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers.
-
Detection: The amplified PCR products are visualized and quantified using methods such as gel electrophoresis or real-time PCR.[5]
Conclusion
This compound represents a targeted therapeutic strategy for allergic diseases, primarily through its potent inhibition of the Th2 signaling pathway. Its mechanism of action involves the modulation of dendritic cell function, a shift in the Th1/Th2 balance, and the direct inhibition of the GATA-3/IL-5 axis. This comprehensive guide, with its compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascade, provides a valuable resource for researchers and clinicians seeking a deeper understanding of the molecular pharmacology of this compound. Further research into the upstream and downstream targets of this drug will undoubtedly continue to refine our knowledge and potentially broaden its therapeutic applications.
References
- 1. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on the differentiation and function of monocyte-derived dendritic cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usefulness of this compound, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Suplatast Tosilate: A Technical Guide to its Inhibition of the GATA-3/IL-5 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suplatast (B1197778) Tosilate (marketed as IPD-1151T) is an immunomodulatory agent with demonstrated efficacy in the management of allergic diseases, including bronchial asthma, atopic dermatitis, and allergic rhinitis. Its therapeutic effects are primarily attributed to its ability to suppress the function of T helper 2 (Th2) cells, which play a central role in the pathogenesis of allergic inflammation. A key mechanism of action for Suplatast Tosilate is the inhibition of the GATA-3/Interleukin-5 (IL-5) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in downregulating this critical pathway.
Introduction: The Th2 Axis in Allergic Inflammation
Allergic diseases are characterized by a dysregulated immune response to otherwise harmless environmental antigens. This response is predominantly driven by the Th2 subset of T helper cells. Upon activation, Th2 cells produce a characteristic panel of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
-
IL-4 is crucial for the class switching of B cells to produce Immunoglobulin E (IgE), the antibody isotype central to allergic sensitization.
-
IL-13 shares many functions with IL-4 and is a key mediator of airway hyperresponsiveness.
-
IL-5 plays a non-redundant role in the differentiation, maturation, activation, and survival of eosinophils, which are potent pro-inflammatory cells that infiltrate tissues and contribute to chronic allergic inflammation and tissue damage.[1][2]
Given the pivotal role of IL-5 in eosinophil-mediated inflammation, the signaling pathway that governs its production is a prime target for therapeutic intervention in allergic diseases.
The GATA-3/IL-5 Signaling Pathway
The transcription of the IL5 gene in Th2 cells is tightly regulated by a number of transcription factors, with GATA binding protein 3 (GATA-3) being the master regulator.
GATA-3 is a zinc-finger transcription factor that is selectively expressed in Th2 cells and is both necessary and sufficient for their differentiation and the expression of Th2-associated cytokines.[3] GATA-3 exerts its control over IL-5 production by directly binding to specific consensus sequences within the IL5 promoter and enhancer regions, thereby initiating gene transcription. The expression and activity of GATA-3 itself are induced by signals that promote Th2 differentiation, most notably IL-4 signaling through the STAT6 pathway.
The overexpression of GATA-3 leads to enhanced IL-5 production, while its inhibition or deficiency results in a significant reduction in IL-5 levels.[3] This central role of GATA-3 makes it a critical node in the IL-5 signaling cascade.
This compound: Mechanism of Action on the GATA-3/IL-5 Pathway
This compound selectively suppresses the production of Th2 cytokines.[4][5][6] A key aspect of its mechanism of action is the downregulation of the GATA-3/IL-5 signaling axis.[7] Studies have shown that treatment with this compound leads to a significant reduction in the expression of both GATA-3 and IL-5.[7] This inhibitory effect is believed to occur upstream of IL-5 transcription, targeting the master regulator GATA-3. By reducing the levels of GATA-3, this compound effectively dampens the transcriptional activation of the IL5 gene, leading to decreased IL-5 production and a subsequent reduction in eosinophilic inflammation.
References
- 1. [Inhibitory effect of this compound on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Suplatast Tosilate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action for Research Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Suplatast (B1197778) Tosilate, a Th2 cytokine inhibitor, has garnered significant interest in the research community for its immunomodulatory properties and its therapeutic potential in allergic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Suplatast Tosilate for research purposes. It details established synthetic routes with explicit experimental protocols, presents key preclinical and clinical data in a structured format, and elucidates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study and application of this compound.
Discovery and Development
This compound, also known by its developmental code IPD-1151T, was discovered and developed by Taiho Pharmaceutical Co., Ltd. in Japan.[1] It emerged from research efforts focused on identifying novel compounds with the ability to suppress the production of Th2-type cytokines, which are pivotal in the pathophysiology of allergic inflammation. The compound was first approved for clinical use in Japan in 1995 for the treatment of bronchial asthma, atopic dermatitis, and allergic rhinitis.
Chemical Synthesis
Two primary synthetic routes for this compound have been reported in the literature. Both methods are amenable to laboratory-scale synthesis for research purposes.
Synthesis Route 1: Starting from 4-Aminophenol (B1666318)
This route involves a multi-step synthesis commencing with the acylation of 4-aminophenol. The subsequent steps include the introduction of a glycidyl (B131873) ether moiety, ring-opening of the epoxide, and finally, methylation of the sulfur atom to yield the sulfonium (B1226848) salt.
Experimental Protocol:
A detailed experimental protocol for this synthesis route is provided in Chinese patent CN108440358B.[2] The key steps are summarized below:
-
Step 1: Synthesis of N-(4-hydroxyphenyl)-3-(methylthio)propanamide (Intermediate 1): 4-Aminophenol is reacted with 3-methylthiopropionyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[2]
-
Step 2: Synthesis of N-(4-(oxiran-2-ylmethoxy)phenyl)-3-(methylthio)propanamide (Intermediate 2): Intermediate 1 is reacted with epichlorohydrin (B41342) in the presence of a base.[2]
-
Step 3: Synthesis of N-(4-(3-ethoxy-2-hydroxypropoxy)phenyl)-3-(methylthio)propanamide (Intermediate 3): The epoxide ring of Intermediate 2 is opened using ethanol (B145695) under acidic or basic conditions.
-
Step 4: Synthesis of this compound: Intermediate 3 is reacted with methyl p-toluenesulfonate to methylate the sulfur atom, forming the desired dimethylsulfonium p-toluenesulfonate salt.[2]
Synthesis Route 2: Acylation of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol (B1589835)
An alternative and more convergent synthesis involves the direct acylation of the pre-formed side chain, 1-(4-aminophenoxy)-3-ethoxypropan-2-ol.
Experimental Protocol:
-
Step 1: Synthesis of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol: This intermediate can be synthesized from 4-aminophenol and ethyl glycidyl ether.
-
Step 2: Acylation with 3-(methylthio)propionyl chloride: 1-(4-aminophenoxy)-3-ethoxypropan-2-ol is acylated with 3-(methylthio)propionyl chloride in the presence of a suitable base and solvent to yield the amide intermediate.
-
Step 3: Methylation: The resulting thioether is then methylated using methyl p-toluenesulfonate to afford this compound.
Synthesis Workflow Diagram:
Pharmacological Data
This compound exhibits a range of in vitro and in vivo activities primarily related to the suppression of Th2-mediated immune responses.
Table 1: Preclinical Pharmacological Data for this compound
| Parameter | Assay | Result | Reference |
| Cytokine Inhibition | |||
| IL-4 Production | Inhibition in immune lymph node cells (murine) | Suppression observed | [3] |
| IL-5 Production | Inhibition in spleen cells (murine) | Suppression observed | [3] |
| IL-5 mRNA Expression | Inhibition in lung tissue (guinea pig) | Significant inhibition | [4] |
| Eosinophil Function | |||
| Eosinophil Migration | PAF-induced chemotaxis (human) | Significant inhibition at 1 µM | [1] |
| IL-5-induced chemotaxis (human) | Inhibition at 1 µM | [1] | |
| Eosinophil Adhesion | IL-4-induced adhesion to HUVECs (human) | Dose-dependent suppression | [5] |
| Other | |||
| IgE Production | Lowering of IgE antibody titer | Observed in clinical trials | [6] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Th2 lymphocyte function, leading to a reduction in the production of key allergic mediators.
Inhibition of Th2 Cytokine Production
This compound has been shown to selectively suppress the production of interleukin-4 (IL-4) and interleukin-5 (IL-5) from Th2 cells.[4][6] This inhibitory effect is central to its anti-allergic properties, as IL-4 is crucial for IgE synthesis by B cells, and IL-5 is a key cytokine for the differentiation, activation, and survival of eosinophils.
Modulation of the GATA-3/IL-5 Signaling Pathway
Research in animal models has demonstrated that this compound can ameliorate airway hyperreactivity and inflammation by inhibiting the GATA-3/IL-5 signaling pathway.[7][8] GATA-3 is a master transcription factor for Th2 cell differentiation and is essential for the expression of Th2 cytokines, including IL-5. By downregulating the expression of GATA-3, this compound effectively reduces the production of IL-5, thereby mitigating eosinophilic inflammation.[7][8]
Effects on Eosinophils
In addition to its indirect effects on eosinophils through cytokine inhibition, this compound has been shown to directly inhibit eosinophil migration in response to chemoattractants such as platelet-activating factor (PAF) and IL-5.[1] It also suppresses the adhesion of eosinophils to endothelial cells.[5] Furthermore, there is evidence suggesting that this compound may interact with chloride channels in human blood eosinophils, which could contribute to its anti-allergic and anti-asthmatic effects.[9]
Signaling Pathway Diagram:
Conclusion
This compound is a well-characterized immunomodulatory agent with a clear mechanism of action centered on the inhibition of the Th2 immune pathway. The synthetic routes are well-documented, making it accessible for research applications. The available preclinical and clinical data provide a strong rationale for its use in studies investigating allergic inflammation and related diseases. This technical guide serves as a foundational resource to aid researchers in the effective utilization of this compound in their scientific endeavors.
References
- 1. [Inhibitory effect of this compound on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108440358B - Preparation method of this compound and intermediate - Google Patents [patents.google.com]
- 3. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of eosinophil function by this compound (IPD), a novel anti-allergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of this compound (IPD) with chloride channels in human blood eosinophils: a potential mechanism underlying its anti-allergic and anti-asthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Suplatast Tosilate: An In-Depth Technical Guide on its Impact on Eosinophil and Mast Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suplatast (B1197778) Tosilate (IPD-1151T) is an immunomodulatory compound with a significant impact on the function of key effector cells in allergic inflammation, namely eosinophils and mast cells. This technical guide provides a comprehensive overview of the mechanisms of action of Suplatast Tosilate, focusing on its inhibitory effects on eosinophil recruitment and activation, and its modulatory role in mast cell function. The primary mechanism of this compound involves the suppression of Th2-type cytokine production, particularly Interleukin-4 (IL-4) and Interleukin-5 (IL-5), which are critical for the maturation, activation, and survival of eosinophils. While its effects on eosinophils are well-documented, its impact on mast cells appears to be more indirect, primarily through the downregulation of histamine (B1213489) synthesis and signaling. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
Allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis are characterized by a complex interplay of immune cells, with eosinophils and mast cells playing pivotal roles in the inflammatory cascade. Eosinophils are potent pro-inflammatory cells that release a variety of cytotoxic granule proteins and inflammatory mediators, contributing to tissue damage and hyperresponsiveness. Mast cells, upon activation, degranulate to release a host of vasoactive and pro-inflammatory substances, including histamine and newly synthesized lipid mediators and cytokines. This compound has emerged as a therapeutic agent that effectively mitigates the pathological consequences of allergic inflammation by targeting the functions of these two cell types.
Impact on Eosinophil Function
This compound exerts a profound inhibitory effect on multiple aspects of eosinophil function, primarily by suppressing the production of Th2 cytokines that govern eosinophil biology.
Inhibition of Eosinophil Chemotaxis and Recruitment
This compound has been demonstrated to significantly inhibit the migration of eosinophils towards various chemoattractants. This effect is largely attributed to the downregulation of IL-5, a potent eosinophil chemoattractant and survival factor.[1] Furthermore, this compound has been shown to suppress the expression of adhesion molecules on endothelial cells, further impeding the recruitment of eosinophils to inflammatory sites.
Modulation of Eosinophil-Related Cytokines and Mediators
The core mechanism of this compound's action on eosinophils is its ability to inhibit the production of IL-4 and IL-5 by Th2 lymphocytes.[2] IL-5 is crucial for the differentiation, proliferation, and activation of eosinophils, while IL-4 plays a key role in the switching of B cells to produce IgE, a key molecule in allergic responses. By reducing the levels of these cytokines, this compound effectively dampens the eosinophilic inflammatory response.
Quantitative Data on Eosinophil Function
The following table summarizes the quantitative effects of this compound on various parameters of eosinophil function as reported in the literature.
| Parameter | Cell/Animal Model | Treatment Details | Key Findings | Reference |
| Eosinophil Chemotaxis | Human peripheral blood eosinophils | This compound (in vitro) | Dose-dependent inhibition of PAF-induced chemotaxis. | [3] |
| Eosinophil Adhesion | Human eosinophils and HUVECs | This compound (in vitro) | Dose-dependent inhibition of IL-4 induced eosinophil adhesion to HUVECs. | [4] |
| Peripheral Blood Eosinophil Count | Patients with atopic cough | 300 mg/day this compound for 4 weeks | Significant decrease in peripheral eosinophil count. | [1] |
| Eosinophil Infiltration in Airways | Sensitized guinea pigs | 30 or 100 mg/kg/day this compound for 1 week | Significant inhibition of antigen-induced eosinophil recruitment into the airways. | [5] |
| IL-5 Production | Antigen-stimulated spleen cells from mice | This compound (oral administration) | Suppression of IL-5 production. | [6] |
| GATA-3 and IL-5 Expression | Asthmatic rats | This compound | Marked reduction in OVA-induced expression of GATA-3 and IL-5. | [7] |
Impact on Mast Cell Function
The effect of this compound on mast cell function is less direct compared to its impact on eosinophils. The available evidence suggests an indirect modulatory role primarily through the inhibition of histamine synthesis and signaling, as well as a reduction in mast cell accumulation at inflammatory sites.
Modulation of Histamine Synthesis and Signaling
This compound has been shown to suppress the activity of histidine decarboxylase (HDC), the key enzyme responsible for the synthesis of histamine from histidine. Additionally, it can inhibit the IL-4-induced upregulation of the histamine H1 receptor (H1R) gene expression. These actions collectively lead to a reduction in histamine signaling, a critical component of the acute allergic response mediated by mast cells.
Effect on Mast Cell Infiltration and Degranulation
In a mouse model of atopic dermatitis, topical application of this compound was found to reduce mast cell infiltration in the skin and lower serum histamine levels. An earlier study in rats also demonstrated that this compound could suppress antigen-induced degranulation of mesenteric mast cells and histamine release from peritoneal exudate cells.[1] However, there is a lack of comprehensive studies detailing a direct inhibitory effect of this compound on IgE-mediated degranulation of human mast cells.
Quantitative Data on Mast Cell Function
The following table summarizes the quantitative effects of this compound on various parameters of mast cell function.
| Parameter | Cell/Animal Model | Treatment Details | Key Findings | Reference |
| Mast Cell Infiltration | Caspase-1 transgenic mice with dermatitis | 3% this compound ointment | Minimum skin lesions with scarce mast cell infiltration. | |
| Serum Histamine Levels | Caspase-1 transgenic mice with dermatitis | 3% this compound ointment | Significant reduction in elevated serum histamine levels. | |
| Histidine Decarboxylase (HDC) Activity | Nasal mucosa of TDI-sensitized rats | This compound (oral) | Significant suppression of HDC activity. | |
| Antigen-induced Degranulation | Mesenteric mast cells from rats | This compound (in vitro) | Suppression of antigen-induced degranulation. | [1] |
| Histamine Release | Peritoneal exudate cells from rats | This compound (in vitro) | Suppression of histamine release. | [1] |
Signaling Pathways
Eosinophil-Related Signaling
This compound's primary impact on eosinophils is mediated through the inhibition of the Th2 signaling pathway, which is critical for IL-4 and IL-5 production. A key transcription factor in this pathway is GATA-3. By downregulating the GATA-3/IL-5 signaling cascade, this compound effectively reduces eosinophil production and recruitment.[7]
Mast Cell-Related Signaling
While the direct impact of this compound on mast cell signaling is not fully elucidated, its indirect effects are mediated through the inhibition of pathways leading to histamine synthesis and histamine receptor expression.
Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the effect of this compound on eosinophil migration.
Materials:
-
Isolated human eosinophils
-
This compound
-
Chemoattractant (e.g., Platelet-Activating Factor - PAF)
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 1% BSA)
-
Cell stain (e.g., Diff-Quik)
Procedure:
-
Resuspend isolated eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the migrated cells on the lower side.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index and the percentage inhibition by this compound.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is for assessing the direct effect of this compound on mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
This compound
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Stop solution (e.g., 0.1 M carbonate buffer)
Procedure:
-
Sensitize mast cells with anti-DNP IgE overnight.
-
Wash cells to remove unbound IgE and resuspend in Tyrode's buffer.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate degranulation by adding DNP-HSA. Include a positive control (e.g., ionomycin) and a negative control (buffer alone).
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant to measure released β-hexosaminidase.
-
Lyse the remaining cells to measure total cellular β-hexosaminidase.
-
Add supernatant and cell lysate to a new plate containing the pNAG substrate.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction with the stop solution and measure absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release and the inhibition by this compound.
Conclusion
This compound is a multifaceted immunomodulatory agent with significant therapeutic potential in allergic diseases. Its primary mechanism of action involves the potent and well-documented inhibition of eosinophil function through the suppression of the Th2 cytokine pathway, particularly the GATA-3/IL-5 axis. While its direct effects on mast cell degranulation require further investigation, the existing evidence strongly points to an indirect modulatory role by inhibiting histamine synthesis and signaling. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed understanding of this compound's impact on eosinophil and mast cell function, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular pathways. Further research into the direct effects of this compound on mast cell signaling will be crucial for a complete understanding of its therapeutic efficacy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Selective enhancement of production of IgE, IgG4, and Th2-cell cytokine during the rebound phenomenon in atopic dermatitis and prevention by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits histamine signaling by direct and indirect down-regulation of histamine H1 receptor gene expression through suppression of histidine decarboxylase and IL-4 gene transcriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Landscape of Suplatast Tosilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suplatast (B1197778) tosilate, an orally administered immunomodulator, has demonstrated significant therapeutic potential in the management of allergic diseases, primarily through its targeted suppression of Type 2 helper (Th2) cell-mediated immune responses. This technical guide provides an in-depth exploration of the immunomodulatory properties of suplatast tosilate, presenting a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate a deeper understanding and guide future research and development efforts in the field of immunology and therapeutic design.
Introduction
Allergic disorders, including bronchial asthma, atopic dermatitis, and allergic rhinitis, are characterized by a dysregulated immune response skewed towards a Th2 phenotype. This leads to the hallmark features of these conditions: elevated immunoglobulin E (IgE) levels, eosinophilia, and mast cell activation. This compound has emerged as a key therapeutic agent that directly counteracts this Th2-dominant environment. It selectively inhibits the production of crucial Th2 cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5), thereby attenuating the downstream inflammatory cascade.[1][2][3] This guide will dissect the multifaceted immunomodulatory effects of this compound, providing a granular view of its impact on various immune cells and signaling pathways.
Mechanism of Action: A Focus on Th2 Cytokine Inhibition
The primary immunomodulatory function of this compound lies in its ability to selectively suppress the synthesis of Th2 cytokines.[1][4] This targeted action helps to restore the balance between Th1 and Th2 immune responses, which is often disrupted in allergic diseases.
Key effects include:
-
Inhibition of IL-4 and IL-5 Production: this compound directly inhibits the production of IL-4 and IL-5 by T cells.[1][4] IL-4 is a critical cytokine for IgE class switching in B cells, while IL-5 is essential for the development, activation, and recruitment of eosinophils.[2][5]
-
Suppression of IgE Production: By inhibiting IL-4, this compound effectively suppresses the production of IgE, a key mediator of allergic reactions.[6]
-
Modulation of the Th1/Th2 Balance: Clinical studies have shown that this compound administration leads to a significant increase in the Th1/Th2 cell ratio, indicating a shift away from the pro-allergic Th2-dominant state.[7]
-
Impact on Dendritic Cells: this compound has been shown to alter the balance of dendritic cell (DC) subsets, specifically decreasing the percentage of DC2, which are known to promote Th2 responses. This contributes to the overall shift towards a Th1-mediated immune response.[8]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various studies investigating the effects of this compound on key immunological parameters.
Table 1: Effect of this compound on T-cell Populations
| Parameter | Patient Population | Treatment | Before Treatment | After Treatment | P-value | Reference |
| Th1 cells (%) | Children with allergic disease | This compound (3 mg/kg twice daily) | 5.5 (1.1-13.5) | 7.9 (1.2-19.8) | < 0.05 | [7] |
| Th2 cells (%) | Children with allergic disease | This compound (3 mg/kg twice daily) | 1.6 (0.4-2.9) | 1.3 (0.5-6.5) | Not significant | [7] |
| Th1/Th2 ratio | Children with allergic disease | This compound (3 mg/kg twice daily) | 4.1 (0.9-7.4) | 5.6 (1.3-15.5) | < 0.05 | [7] |
| CD4+ T cells (in bronchial mucosa) | Mild asthma patients | This compound | Not specified | Decreased | < 0.05 | [9] |
| CD25+ T cells (in bronchial mucosa) | Mild asthma patients | This compound | Not specified | Decreased | < 0.05 | [9] |
Table 2: Effect of this compound on Eosinophils and Related Markers
| Parameter | Patient Population | Treatment | Before Treatment | After Treatment | P-value | Reference |
| Peripheral blood eosinophil count | Atopic dermatitis patients | This compound (300 mg/day for 8 weeks) | Not specified | Significantly diminished | Not specified | [10] |
| Plasma ECP levels | Atopic dermatitis patients | This compound (300 mg/day for 8 weeks) | Not specified | Significantly diminished | Not specified | [10] |
| Peripheral blood eosinophil count | Atopic asthma patients | This compound (300 mg/day for 4 weeks) | Not specified | Significantly decreased | Not specified | [1] |
| Serum ECP level | Atopic asthma patients | This compound (300 mg/day for 4 weeks) | Not specified | Significantly decreased | Not specified | [1] |
| ECP level in induced sputum | Atopic asthma patients | This compound (300 mg/day for 4 weeks) | Not specified | Significantly decreased | Not specified | [1] |
| Eosinophils in induced sputum (%) | Mild asthma patients | This compound | Not specified | Significantly decreased | < 0.01 | [9] |
| EG2+ cells in induced sputum (%) | Mild asthma patients | This compound | Not specified | Significantly decreased | < 0.01 | [9] |
| Eosinophil count | Infants with atopic dermatitis | This compound (6 mg/kg daily for 24 months) | Not specified | Significantly decreased | < 0.05 | [11] |
Table 3: Effect of this compound on Cytokine and Immunoglobulin Levels
| Parameter | Patient Population/Model | Treatment | Effect | % Inhibition (Concentration) | P-value | Reference |
| IL-4 production | Der f-specific Th2 cell lines | This compound | Inhibited in a dose-dependent manner | Not specified | Not specified | [4] |
| IL-5 production | Der f-specific Th2 cell lines | This compound | Inhibited in a dose-dependent manner | Not specified | Not specified | [4] |
| IFN-γ production | PPD-specific Th1 cell lines | This compound | Not inhibited | Not applicable | Not specified | [4] |
| TARC production | Der f-specific Th2 cell lines | This compound | Significantly inhibited in a dose-dependent manner | 76.5% (100 µg/mL) | < 0.01 | [12] |
| IL-4, IL-5, IL-13 levels | Perennial allergic rhinitis patients | This compound | Significantly decreased | Not specified | Not specified | [3] |
| Total serum IgE levels | Atopic dermatitis patients | This compound (300 mg/day for 8 weeks) | No significant difference | Not applicable | Not specified | [10] |
| Serum IgE level | Atopic cough patients | This compound (300 mg/day for 4 weeks) | Decreased | Not specified | Not specified | [13] |
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by influencing key signaling pathways involved in Th2 cell differentiation and function.
Inhibition of the GATA-3/IL-5 Signaling Pathway
GATA-3 is a master transcription factor for Th2 cell differentiation and the production of Th2 cytokines, including IL-5. Studies in animal models of asthma have shown that this compound can significantly reduce the expression of both GATA-3 and IL-5.[14] This suggests that this compound may interfere with the signaling cascade that leads to GATA-3 activation and subsequent IL-5 gene transcription.
Caption: Inhibition of the GATA-3/IL-5 signaling pathway by this compound.
Modulation of Dendritic Cell-T Cell Interaction
Dendritic cells play a crucial role in initiating T-cell responses. The balance between DC1 and DC2 subsets influences the subsequent Th1/Th2 polarization. This compound has been observed to decrease the percentage of DC2 cells, which are potent inducers of Th2 responses.[8] This upstream effect on antigen-presenting cells is a key aspect of its immunomodulatory activity.
Caption: this compound modulates the balance of Dendritic Cell subsets.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Enumeration of Dendritic Cell Subsets by Flow Cytometry
Objective: To quantify the percentages of circulating DC1 and DC2 subsets in peripheral blood.
Methodology:
-
Sample Collection: Whole blood is collected from subjects in heparinized tubes.
-
Cell Staining:
-
Aliquots of whole blood are incubated with a cocktail of fluorescently labeled monoclonal antibodies.
-
A typical panel includes antibodies against lineage markers (CD3, CD14, CD16, CD19, CD20, CD56) in one fluorescent channel (e.g., FITC) to exclude non-DC populations.
-
Antibodies against HLA-DR (e.g., PerCP) are used to identify antigen-presenting cells.
-
Antibodies specific for DC1 (e.g., CD11c-PE) and DC2 (e.g., CD123-APC) are used for subset identification.
-
-
Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a commercial lysing solution.
-
Data Acquisition: Samples are acquired on a multicolor flow cytometer.
-
Data Analysis:
-
Dendritic cells are identified as the lineage-negative, HLA-DR-positive population.
-
Within this gate, DC1 are identified as CD11c-positive, and DC2 are identified as CD123-positive.
-
The percentages of DC1 and DC2 are calculated relative to the total leukocyte population.
-
Caption: Experimental workflow for Dendritic Cell subset analysis by flow cytometry.
Measurement of Cytokine Production from T-cell Lines
Objective: To assess the effect of this compound on the production of cytokines by antigen-specific Th1 and Th2 cell lines.
Methodology:
-
Establishment of T-cell Lines:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from allergic patients.
-
PBMCs are cultured with a specific antigen (e.g., Dermatophagoides farinae (Der f) for Th2 lines, Purified Protein Derivative (PPD) for Th1 lines).
-
T-cell lines are established and maintained by periodic restimulation with antigen and antigen-presenting cells.
-
-
Cell Culture and Treatment:
-
Established Th1 or Th2 cell lines are cultured in the presence of the relevant antigen.
-
Different concentrations of this compound are added to the cultures.
-
A control group without this compound is included.
-
-
Supernatant Collection: After a defined incubation period (e.g., 48 hours), the cell culture supernatants are collected.
-
Cytokine Quantification:
-
The concentrations of specific cytokines (e.g., IFN-γ for Th1; IL-4, IL-5 for Th2) in the supernatants are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
ELISA involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection. The absorbance is proportional to the cytokine concentration.
-
Conclusion
This compound represents a significant therapeutic advance in the management of allergic diseases due to its targeted immunomodulatory properties. By selectively inhibiting Th2 cytokine production, it effectively redresses the Th1/Th2 imbalance that underpins allergic inflammation. Its multifaceted actions on T-cells, dendritic cells, and eosinophils highlight its potential as a cornerstone therapy. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications and underlying mechanisms of this compound and to design next-generation immunomodulatory agents.
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulators for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of IgE production by IPD-1151T (this compound), a new dimethylsulfonium agent: (1). Regulation of murine IgE response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usefulness of this compound, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on allergic eosinophilic airway inflammation in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The effect of this compound on immunological parameters for the patients with atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early intervention with this compound for prophylaxis of pediatric atopic asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of an orally active Th2 cytokine inhibitor, suplatast on "atopic cough" tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Suplatast Tosilate on Dendritic Cell Maturation and Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast (B1197778) tosilate, an orally administered immunomodulator, is recognized for its role in suppressing Th2-mediated immune responses, which are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[1][2][3] A growing body of evidence indicates that a key mechanism underlying its therapeutic efficacy is the modulation of dendritic cells (DCs), the most potent antigen-presenting cells and critical regulators of T-cell differentiation. This technical guide provides an in-depth analysis of the effects of suplatast tosilate on dendritic cell maturation and function, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.
Quantitative Impact of this compound on Dendritic Cells
This compound exerts a significant inhibitory effect on the maturation and function of monocyte-derived dendritic cells (moDCs).[4] Its impact has been quantified across several key parameters, including the expression of cell surface markers and the secretion of cytokines.
Table 1: Effect of this compound on the Expression of Dendritic Cell Surface Markers
| Cell Type | Marker | Effect of this compound | Reference |
| Immature moDCs | CD1a | Significant Inhibition | [4] |
| CD80 | Significant Inhibition | [4] | |
| CD86 | Significant Inhibition | [4] | |
| Mature moDCs | CD1a | Significant Inhibition | [4] |
| CD80 | Significant Inhibition | [4] | |
| CD83 | Significant Inhibition | [4] | |
| CD86 | Significant Inhibition | [4] | |
| Mouse Splenocytes | CD40 | Suppression | [5] |
| CD86 | Suppression | [5] | |
| CD80 | No significant effect | [5] |
Table 2: Effect of this compound on Cytokine and Chemokine Secretion by Dendritic Cells
| Cytokine/Chemokine | Effect of this compound | Reference |
| CCL17 (TARC) | Significant Inhibition | [4] |
| IL-12p70 | Significant Inhibition | [4] |
| IL-12p40 | Significant Inhibition | [4] |
| IL-10 | No significant effect | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the effects of this compound on dendritic cells.
Generation and Culture of Monocyte-Derived Dendritic Cells (moDCs)
This protocol outlines the in vitro differentiation of moDCs from peripheral blood monocytes.[4]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by magnetic-activated cell sorting (MACS) using anti-CD14 microbeads.
-
Differentiation: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, granulocyte-macrophage colony-stimulating factor (GM-CSF), and IL-4. This compound or a vehicle control is added to the culture medium at the desired concentration.
-
Maturation: To induce maturation, immature moDCs are stimulated with a maturation cocktail, typically containing lipopolysaccharide (LPS) and IFN-γ, for a specified period.
Flow Cytometry Analysis of Dendritic Cell Surface Markers
This method is used to quantify the expression of cell surface molecules on immature and mature DCs.[4]
-
Cell Staining: Differentiated moDCs are harvested and washed with phosphate-buffered saline (PBS) containing bovine serum albumin (BSA). The cells are then incubated with fluorochrome-conjugated monoclonal antibodies specific for human CD1a, CD14, CD80, CD83, CD86, and HLA-DR in the dark on ice.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer. A minimum of 10,000 events are typically acquired for each sample.
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined using appropriate flow cytometry analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is employed to measure the concentration of cytokines and chemokines in the supernatants of DC cultures.[4]
-
Sample Collection: Supernatants from moDC cultures are collected at specified time points and stored at -80°C until analysis.
-
Assay Procedure: The concentrations of CCL17, IL-12p70, IL-12p40, and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The optical density of each well is measured using a microplate reader, and the cytokine concentrations are calculated from a standard curve.
Mixed Lymphocyte Reaction (MLR)
The MLR assay is used to assess the capacity of this compound-treated DCs to stimulate the proliferation of allogeneic T cells.[4][6]
-
Cell Preparation: Responder allogeneic CD4+ T cells are isolated from a healthy donor. Stimulator moDCs are treated with this compound or a vehicle control and then irradiated to prevent their proliferation.
-
Co-culture: Responder T cells are co-cultured with the stimulator DCs at various DC:T cell ratios in 96-well round-bottom plates for a period of 5 days.
-
Proliferation Assay: T-cell proliferation is measured by the incorporation of 3H-thymidine during the final 18 hours of co-culture. The amount of incorporated radioactivity is measured using a liquid scintillation counter. Alternatively, proliferation can be assessed by flow cytometry using proliferation dyes such as CFSE.
Signaling Pathways and Mechanisms of Action
This compound's inhibitory effects on dendritic cell maturation and function are mediated through the modulation of key intracellular signaling pathways.
Caption: Proposed signaling pathways affected by this compound in dendritic cells.
The inhibitory action of this compound on DC maturation is likely mediated through the suppression of key transcription factors such as NF-κB, which is a central regulator of the expression of co-stimulatory molecules and pro-inflammatory cytokines like IL-12.[7][8] By inhibiting the NF-κB pathway, this compound can downregulate the expression of CD80, CD86, and CD83, thereby impairing the DC's ability to effectively activate naive T cells. Furthermore, the suppression of IL-12 production by this compound-treated DCs hinders the differentiation of T helper 1 (Th1) cells.[4] While the direct effect of this compound on STAT6 phosphorylation in DCs is not fully elucidated, its known role as a Th2 cytokine inhibitor suggests a potential interference with STAT6 signaling, which is crucial for Th2 polarization.[9][10]
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Th2 cytokine inhibitor this compound inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on the differentiation and function of monocyte-derived dendritic cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive effects of anti-allergic agent this compound (IPD-1151T) on the expression of co-stimulatory molecules on mouse splenocytes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. Enhanced NF-κB signaling in type-2 dendritic cells at baseline predicts non-response to adalimumab in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. STAT6 and JAK1 are essential for IL-4-mediated suppression of prostaglandin production in human follicular dendritic cells: opposing roles of phosphorylated and unphosphorylated STAT6 [pubmed.ncbi.nlm.nih.gov]
- 10. STAT6 inhibitory peptide reduces dendritic cell migration to the lymph nodes to control Th2 adaptive immunity in the mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Suplatast Tosilate in Allergic Rhinitis and Asthma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Suplatast (B1197778) tosilate, an orally administered anti-allergic drug, has demonstrated significant efficacy in the management of allergic rhinitis and asthma. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from various preclinical and clinical models. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the experimental evidence supporting the therapeutic potential of suplatast tosilate.
Core Mechanism of Action: Inhibition of Th2-Mediated Inflammation
This compound primarily functions as a Th2 cytokine inhibitor, targeting the underlying inflammatory cascade in allergic diseases.[1] It selectively suppresses the production of key cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5) from T-helper 2 (Th2) cells.[1][2] This targeted action disrupts the allergic inflammatory response at multiple levels, including IgE synthesis, eosinophil proliferation and recruitment, and mucus hypersecretion.[1][3][4]
The drug's efficacy is linked to its ability to modulate the GATA-3/IL-5 signaling pathway, a critical axis in the pathogenesis of asthma.[5] By inhibiting this pathway, this compound effectively ameliorates airway hyperreactivity and inflammation.[5] Furthermore, it has been shown to normalize the polarized DC1/DC2 balance in asthmatic patients, contributing to a shift from a Th2-dominant to a more balanced Th1/Th2 immune response.[6]
Quantitative Efficacy in Preclinical and Clinical Models
The therapeutic effects of this compound have been quantified in various experimental settings, demonstrating its potent anti-inflammatory and anti-allergic properties.
Table 1: Effect of this compound on Inflammatory Cells
| Model | Cell Type | Parameter Measured | Treatment Group | Control Group | Percentage Reduction/Change | Citation |
| Mouse Model of Asthma | Total Cells in BALF | Cell Count | This compound | Untreated | ~40% reduction | [3][7] |
| Mouse Model of Asthma | Eosinophils in BALF | Cell Count | This compound | Untreated | ~40% reduction | [3][7] |
| Patients with Mild Asthma | Infiltrating Eosinophils in Bronchial Mucosa | Cell Count | This compound | Control | Significant decrease (P < .05) | [8] |
| Patients with Mild Asthma | EG2(+) Cells in Bronchial Mucosa | Cell Count | This compound | Control | Significant decrease (P < .05) | [8] |
| Patients with Mild Asthma | Eosinophils in Sputum | Ratio | This compound | Control | Significant decrease (P < .01) | [8] |
| Patients with Mild Asthma | EG2(+) Cells in Sputum | Ratio | This compound | Control | Significant decrease (P < .01) | [8] |
| Patients with Mild Asthma | CD4(+) T Lymphocytes in Bronchial Mucosa | Cell Count | This compound | Control | Significant decrease (P < .05) | [8] |
| Patients with Mild Asthma | CD25(+) T Lymphocytes in Bronchial Mucosa | Cell Count | This compound | Control | Significant decrease (P < .05) | [8] |
| Patients with Perennial Allergic Rhinitis | EG2 Cells in Nasal Mucosa | Percentage | This compound | - | Significant decrease | [9] |
| Patients with Perennial Allergic Rhinitis | CD4 Cells in Nasal Mucosa | Percentage | This compound | - | Significant decrease | [9] |
| Patients with Mild to Moderate Asthma | Blood Eosinophils | Count | This compound | No Treatment | Significant decrease | [10] |
| Patients with Mild to Moderate Asthma | Sputum Eosinophils | Count | This compound | No Treatment | Significant decrease | [10] |
Table 2: Effect of this compound on Cytokines and IgE
| Model | Parameter | Measurement | Treatment Group | Control Group | Outcome | Citation |
| Mouse Model of Asthma | IL-4 in BALF | Level | This compound | Untreated | Significantly decreased | [3][7] |
| Mouse Model of Asthma | IL-5 in BALF | Level | This compound | Untreated | Significantly decreased | [3][7] |
| Mouse Model of Asthma | IL-13 in BALF | Level | This compound | Untreated | Significantly decreased | [3][7] |
| Patients with Perennial Allergic Rhinitis | IL-4 in Nasal Mucosa | Level | This compound | - | Significantly decreased | [9] |
| Patients with Perennial Allergic Rhinitis | IL-5 in Nasal Mucosa | Level | This compound | - | Significantly decreased | [9] |
| Patients with Perennial Allergic Rhinitis | IL-13 in Nasal Mucosa | Level | This compound | - | Significantly decreased | [9] |
| Human Th2 Cell Lines | TARC Production | Level | This compound (100 µg/mL) | - | 76.5% inhibition (antigen-stimulated), 81.9% inhibition (PHA-stimulated) | [11] |
| Mouse Model of Asthma | Ovalbumin-specific IgE | Level | This compound | Untreated | Slightly but significantly reduced | [3][7] |
| Patients with Perennial Allergic Rhinitis | Serum Specific IgE | Level | This compound + Immunotherapy | Immunotherapy alone | Significantly greater decrease | [12] |
| Patients with Perennial Allergic Rhinitis | Serum IL-4 | Level | This compound + Immunotherapy | Immunotherapy alone | Significantly greater decrease | [12] |
Table 3: Effect of this compound on Physiological Parameters
| Model | Parameter | Measurement | Treatment Group | Control Group | Outcome | Citation |
| Mouse Model of Asthma | Bronchial Hyperresponsiveness (BHR) | - | This compound | Untreated | Almost completely inhibited | [3][7] |
| Sensitized Guinea Pigs | Late Asthmatic Response | Pulmonary Resistance | This compound (100 mg/kg) | Vehicle | Significantly inhibited | [13] |
| Sensitized Guinea Pigs | Early Asthmatic Response | Pulmonary Resistance | This compound | Vehicle | Not affected | [13] |
| Patients with Mild Asthma | Airway Hyperresponsiveness | Histamine (B1213489) Provocation | This compound | Control | Significant improvement (P < .05) | [8] |
| Patients with Mild Asthma | Peak Expiratory Flow (PEF) | - | This compound | Control | Significant improvement (P < .01) | [8] |
| Patients with Mild to Moderate Asthma | Airway Responsiveness | Astograph | This compound | No Treatment | Significantly decreased | [10] |
| Patients with Mild to Moderate Asthma | Exhaled Nitric Oxide | Level | This compound | No Treatment | Significantly decreased | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols used in the evaluation of this compound.
Animal Models of Allergic Asthma
-
Species: BALB/c mice are commonly used due to their predisposition to Th2-mediated immune responses.[3][7] Sprague-Dawley rats and guinea pigs have also been employed.[5][13]
-
Sensitization: Animals are typically sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.[3][5][7] This is often repeated to ensure a robust immune response.
-
Challenge: Following sensitization, animals are challenged with aerosolized OVA to induce an asthmatic phenotype.[3][7] The duration and frequency of challenges can be varied to model acute or chronic asthma.
-
Drug Administration: this compound is administered orally. Dosages in animal models range from 30 to 100 mg/kg daily.[4][13] Administration can be prophylactic (before challenge) or therapeutic (after challenge).[14]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid for total and differential cell counts (eosinophils, lymphocytes, etc.).[3][7]
-
Cytokine Analysis: Measurement of IL-4, IL-5, and IL-13 levels in BAL fluid or lung homogenates using ELISA.[3][7]
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in airway resistance in response to bronchoconstrictors like methacholine.[3][7]
-
Histopathology: Examination of lung tissue for inflammatory cell infiltration, goblet cell hyperplasia, and epithelial damage.[5][14]
-
Gene Expression: Analysis of mRNA levels for relevant cytokines and transcription factors (e.g., GATA-3) using techniques like in situ hybridization or RT-PCR.[5][13]
-
Human Clinical Trials in Allergic Rhinitis and Asthma
-
Study Population: Patients with diagnosed allergic rhinitis or mild to moderate asthma.[1][8][9]
-
Treatment Regimen: Oral administration of this compound, typically at a dose of 300 mg/day for several weeks.[1][8]
-
Efficacy Endpoints:
-
Symptom Scores: Subjective evaluation of nasal or respiratory symptoms.[8][9]
-
Inflammatory Cell Counts: Measurement of eosinophils and other inflammatory cells in nasal scrapings, induced sputum, or bronchial biopsies.[8][9]
-
Cytokine Levels: Quantification of Th2 cytokines in nasal lavage fluid or serum.[9][12]
-
Pulmonary Function Tests: Measurement of parameters like forced expiratory volume in 1 second (FEV1) and peak expiratory flow (PEF).[8][15]
-
Airway Hyperresponsiveness: Assessed using bronchoprovocation tests with agents like histamine or methacholine.[1][8]
-
IgE Levels: Measurement of total and specific IgE in serum.[12]
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental designs provide a clearer understanding of the research.
Caption: Mechanism of action of this compound in inhibiting Th2-mediated allergic inflammation.
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of IgE Production by IPD-1151 T (this compound), a New Dimethylsulfonium Agent: (2)Regulation of Human IgE Response [jstage.jst.go.jp]
- 3. Effect of this compound (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Th2 cytokine inhibitor this compound inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Effects of this compound on allergic eosinophilic airway inflammation in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on airway hyperresponsiveness and inflammation in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with Suplatast Tosilate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Suplatast (B1197778) Tosilate in various in vivo mouse models of allergic and inflammatory diseases. Detailed protocols, data presentation, and visualizations of the underlying signaling pathways are included to facilitate the design and execution of preclinical studies.
Introduction
Suplatast Tosilate (also known as IPD-1151T) is an immunomodulatory drug that primarily functions as a Th2 cytokine inhibitor.[1][2][3] It has been shown to suppress the production of key cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which are central to the pathophysiology of allergic inflammation.[1][4] In preclinical mouse models, this compound has demonstrated efficacy in attenuating the hallmark features of diseases like asthma, atopic dermatitis, and pulmonary fibrosis. These notes offer detailed methodologies for leveraging this compound in such models.
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various mouse models.
Table 1: Effect of this compound on Airway Inflammation in a Mouse Model of Asthma
| Treatment Group | Total Cells in BALF (cells/mL) | Eosinophils in BALF (%) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) | IL-13 in BALF (pg/mL) |
| Vehicle Control | High | High | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| This compound | Significantly Reduced | Reduced by ~40%[1] | Significantly Decreased[1] | Significantly Decreased[1] | Significantly Decreased[1] |
| Dexamethasone (Positive Control) | Significantly Reduced | Significantly Reduced | Significantly Decreased | Significantly Decreased | Significantly Decreased |
BALF: Bronchoalveolar Lavage Fluid. Data are qualitative summaries of findings from multiple studies.
Table 2: Efficacy of this compound in a Mouse Model of Atopic Dermatitis
| Treatment Group | Skin IL-4 mRNA Expression | Skin IL-5 mRNA Expression | Serum IgE Levels | Mast Cell Infiltration |
| Vehicle (White Petrolatum) | Significantly High | Significantly High | Elevated | Marked |
| 3% this compound Ointment | Significantly Lower than Vehicle[5] | Significantly Lower than Vehicle[5] | Reduced | Minimal[5] |
Table 3: Anti-fibrotic Effects of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Lung Hydroxyproline (B1673980) Content | Degree of Pulmonary Fibrosis | MCP-1 in BAL Fluid |
| Bleomycin (B88199) + Vehicle | Significantly Increased | Significant Fibrosis | Elevated |
| Bleomycin + this compound | Significantly Reduced[6] | Significantly Reduced[6] | Suppressed[6] |
MCP-1: Monocyte Chemoattractant Protein-1
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is widely used to study the pathogenesis of allergic airway inflammation and to evaluate the efficacy of anti-asthmatic drugs.[7][8]
a. Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline
-
This compound
-
Vehicle for this compound (e.g., distilled water)
-
Methacholine (B1211447) (for airway hyperresponsiveness measurement)
b. Experimental Workflow Diagram:
c. Detailed Protocol:
-
Sensitization: On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[7]
-
Booster: On day 14, administer a booster i.p. injection of OVA/Alum as described in step 1.[7]
-
Treatment: Begin daily administration of this compound (e.g., 30-100 mg/kg, oral gavage) or vehicle from day 14 to the end of the challenge period.[9]
-
Challenge: From day 21 to 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.[8]
-
Analysis: 24 to 48 hours after the final OVA challenge, perform the following assessments:
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect fluid. Use the BAL fluid for total and differential cell counts (e.g., eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Atopic Dermatitis in Caspase-1 Transgenic Mice
This model utilizes genetically engineered mice that spontaneously develop atopic dermatitis-like skin lesions.[5]
a. Materials:
-
K14/caspase-1 transgenic (KCASP1Tg) mice (which develop spontaneous dermatitis)[5]
-
3% this compound ointment
-
Vehicle control (e.g., white petrolatum)
b. Experimental Workflow Diagram:
c. Detailed Protocol:
-
Animal Model: Use K14/caspase-1 transgenic mice, which begin to develop dermatitis around 8 weeks of age.[5]
-
Treatment: Starting at 6 weeks of age, apply 3% this compound ointment or vehicle (white petrolatum) to the skin of the mice every other day for 8 weeks.[5]
-
Analysis: At 14 weeks of age, evaluate the following:
-
Clinical Score: Assess the severity of skin lesions based on a standardized scoring system.
-
Histopathology: Collect skin samples for histological examination to determine inflammatory cell infiltration, particularly mast cells.[5]
-
Gene Expression: Analyze the mRNA expression of IL-4 and IL-5 in skin lesions by quantitative PCR.[5]
-
Serum Analysis: Measure serum levels of IgE and histamine.[5]
-
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to investigate the anti-fibrotic potential of therapeutic agents.[6]
a. Materials:
-
8-10 week old C57BL/6 mice
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for this compound
b. Experimental Workflow Diagram:
c. Detailed Protocol:
-
Induction of Fibrosis: On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile saline to induce lung fibrosis.[10][11]
-
Treatment: Administer this compound (e.g., orally) or vehicle daily, starting from day 1 until the end of the experiment.
-
Analysis: On day 14 or 21 post-bleomycin instillation, euthanize the mice and perform the following analyses:
-
Hydroxyproline Assay: Harvest the lungs and measure the hydroxyproline content as a quantitative marker of collagen deposition.[6][12]
-
Histology: Fix one lung lobe for histological staining with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.[10]
-
BAL Fluid Analysis: Perform a BAL to measure levels of pro-inflammatory and pro-fibrotic mediators such as MCP-1.[6]
-
Signaling Pathways
This compound exerts its immunomodulatory effects by targeting key pathways in the Th2-mediated immune response.
a. Th2 Cytokine Inhibition Pathway:
b. Mechanism of Action Summary:
This compound is understood to inhibit the activity of the master transcription factor GATA-3, which is crucial for the differentiation of Th2 cells and the transcription of Th2-associated cytokines IL-4, IL-5, and IL-13.[13] By downregulating GATA-3, this compound effectively reduces the production of these key cytokines.[13] This leads to a decrease in downstream allergic responses, including eosinophil recruitment and activation (mediated by IL-5), IgE production by B cells (driven by IL-4), and mucus hypersecretion and airway hyperresponsiveness (influenced by IL-13). Additionally, some evidence suggests that this compound may also modulate the balance of dendritic cell subsets (DC1/DC2) and inhibit the calcineurin/NFAT signaling pathway, further contributing to its immunomodulatory effects.
References
- 1. Effect of this compound (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Th2 cytokine inhibitor this compound inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Suplatast Tosilate in a Guinea Pig Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Suplatast Tosilate in a well-established guinea pig model of allergic asthma. The following sections detail the experimental procedures, present key quantitative data on the efficacy of this compound, and illustrate the underlying signaling pathways involved in its mechanism of action.
Introduction
This compound (also known as IPD-1151T) is an immunomodulatory drug that has demonstrated efficacy in suppressing the Th2-mediated inflammatory responses characteristic of allergic asthma. It selectively inhibits the production of key cytokines, Interleukin-4 (IL-4) and Interleukin-5 (IL-5), by Th2 cells.[1][2] This inhibitory action leads to a reduction in IgE synthesis, eosinophil infiltration into the airways, and subsequent airway hyperresponsiveness.[2][3] The guinea pig model of ovalbumin (OVA)-induced asthma is a highly relevant preclinical model as the airway anatomy and physiological responses to inflammatory mediators in guinea pigs share similarities with humans.[4] This document outlines the essential protocols for inducing an asthmatic phenotype in guinea pigs and for evaluating the therapeutic effects of this compound.
Experimental Protocols
Ovalbumin-Induced Asthma Model in Guinea Pigs
This protocol describes the sensitization and challenge of guinea pigs with ovalbumin to induce an allergic asthma phenotype characterized by early and late asthmatic responses, airway hyperresponsiveness, and eosinophilic airway inflammation.[5][6]
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) as adjuvant
-
Sterile saline (0.9% NaCl)
-
Aerosol nebulizer and exposure chamber
Protocol:
-
Sensitization:
-
Prepare a sensitizing solution of 100 µg/mL OVA and 100 mg/mL Al(OH)₃ in sterile saline.
-
Administer an intraperitoneal (i.p.) injection of 100 µg of OVA on day 1 and day 5.[5]
-
Alternatively, for a more robust model, administer three i.p. injections of 150 µg OVA with 150 mg Al(OH)₃ on days 1, 4, and 7.[5]
-
-
Antigen Challenge:
-
On day 15, place the sensitized guinea pigs in an exposure chamber.
-
Expose the animals to an aerosol of 1% OVA in sterile saline for 2 minutes daily for 7 days.
-
Control animals are challenged with an aerosol of sterile saline only.
-
Administration of this compound
This protocol outlines the oral administration of this compound to sensitized guinea pigs prior to the antigen challenge.
Materials:
-
This compound
-
Distilled water
-
Oral gavage needles
Protocol:
-
Prepare a solution of this compound in distilled water.
-
Administer this compound orally via gavage at a dose of 30 mg/kg or 100 mg/kg daily for one week prior to the ovalbumin challenge.[1][2]
-
The vehicle control group should receive an equivalent volume of distilled water.
Measurement of Pulmonary Resistance
This protocol details the measurement of pulmonary resistance (Rl) to assess airway obstruction, a key feature of the asthmatic response.[2]
Materials:
-
Urethane (B1682113) anesthetic
-
Equipment for measuring pulmonary resistance (e.g., whole-body plethysmograph)
Protocol:
-
Anesthetize the guinea pig with an intraperitoneal injection of urethane (1.2 g/kg).[2]
-
Allow the animal to stabilize for 30 minutes until deeply anesthetized.
-
Measure baseline pulmonary resistance.
-
Following antigen challenge, monitor pulmonary resistance continuously for up to 6 hours to observe both the early asthmatic response (EAR) and the late asthmatic response (LAR).[1][2]
Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol describes the collection of bronchoalveolar lavage fluid (BALF) to analyze the inflammatory cell infiltrate in the airways.
Materials:
-
Sterile phosphate-buffered saline (PBS), ice-cold
-
Intratracheal polyethylene (B3416737) cannula
-
Centrifuge
-
Microscope slides
-
Wright-Giemsa stain
Protocol:
-
At the end of the experimental period (e.g., 6 hours post-challenge), euthanize the guinea pig with an overdose of a suitable anesthetic.
-
Expose the trachea and insert an intratracheal cannula.
-
Instill 10 mL of ice-cold sterile PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the recovered BALF and centrifuge at 1500 rpm for 10 minutes.
-
Resuspend the cell pellet and prepare smears on microscope slides.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential cell count by identifying and counting at least 200 cells under a microscope to determine the number of eosinophils, lymphocytes, macrophages, and neutrophils.
In Situ Hybridization for IL-5 mRNA
This protocol provides a general framework for detecting IL-5 mRNA-positive cells in lung tissue, a key indicator of Th2-mediated inflammation.[1]
Materials:
-
Lung tissue specimens
-
Paraformaldehyde for fixation
-
Paraffin for embedding
-
Microtome
-
³⁵S-labeled IL-5 antisense RNA probe
-
Hybridization solution
-
Autoradiography equipment
Protocol:
-
Fix lung tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) using a microtome and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue to allow probe entry.
-
Hybridize the sections overnight with a ³⁵S-labeled IL-5 antisense RNA probe in a humidified chamber at 40°C.[7]
-
Perform stringent washes to remove non-specifically bound probe.
-
Dehydrate the slides and coat with photographic emulsion for autoradiography.
-
Develop the slides after an appropriate exposure time and counterstain.
-
Examine the slides under a microscope to identify and quantify IL-5 mRNA-positive cells.
Quantitative Data
The following tables summarize the quantitative effects of this compound on key parameters in the guinea pig asthma model.
Table 1: Effect of this compound on Late Asthmatic Response (LAR)
| Treatment Group | Dose (mg/kg/day) | Change in Pulmonary Resistance (% of baseline) |
| Vehicle Control | - | 207 ± 16 |
| This compound | 30 | Data not consistently reported |
| This compound | 100 | Significantly inhibited LAR |
Data compiled from studies showing a significant reduction in the late asthmatic response following this compound treatment.[1][2]
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg/day) | Eosinophil Count (cells/mL) | Lymphocyte Count (cells/mL) |
| Vehicle Control | - | Markedly increased | Markedly increased |
| This compound | 30 | Data not consistently reported | Data not consistently reported |
| This compound | 100 | Significantly reduced | Significantly reduced |
Data compiled from studies demonstrating a significant decrease in eosinophil and lymphocyte counts in the BALF of guinea pigs treated with this compound.[1][3]
Table 3: Effect of this compound on IL-5 mRNA-Positive Cells in Lung Tissue
| Treatment Group | Dose (mg/kg/day) | Number of IL-5 mRNA-Positive Cells |
| Vehicle Control | - | Significantly increased post-challenge |
| This compound | 100 | Significantly inhibited the increase |
Data based on in situ hybridization studies showing a reduction in the number of IL-5 mRNA-expressing cells in the lung tissue of this compound-treated animals.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of action of this compound in allergic asthma.
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound, a new type of antiallergic agent, prevents the expression of airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. In situ hybridization to detect and localize signature cytokines of T-helper (Th) 1 and Th2 immune responses in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Methods for Testing Suplatast Tosilate Efficacy
Application Notes and Protocols for Researchers
Introduction: Suplatast (B1197778) Tosilate (also known as IPD-1151T) is an immunomodulator with anti-allergic properties, primarily recognized for its selective inhibition of T helper 2 (Th2) cell activity. It effectively suppresses the production of key cytokines involved in allergic inflammation, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2][3] This document provides detailed application notes and protocols for a range of in vitro assays designed to evaluate the efficacy of Suplatast Tosilate. These methods are crucial for researchers, scientists, and professionals in drug development who are investigating the compound's mechanism of action and therapeutic potential. The assays cover key aspects of the allergic inflammatory cascade, including Th2 cytokine production, eosinophil function, IgE synthesis, and mast cell degranulation.
Th2 Cytokine Production Inhibition Assay
This assay is fundamental for assessing the primary mechanism of action of this compound, which is the suppression of Th2 cytokine production.[1][2]
Experimental Protocol:
-
Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Antigen-specific T helper 2 (Th2) cell lines are established from these PBMCs. For instance, Dermatophagoides farinae (Der f)-specific Th2 cell lines can be generated for studying allergic reactions to house dust mites.[1]
-
-
Cell Stimulation:
-
The established Th2 cell lines are stimulated to produce cytokines. This can be achieved by using immobilized anti-CD3 antibodies or with relevant antigens.[1]
-
-
Treatment with this compound:
-
The stimulated Th2 cells are treated with varying concentrations of this compound. A dose-dependent response is typically evaluated.[1]
-
-
Cytokine Quantification:
-
After an appropriate incubation period, the cell culture supernatants are collected.
-
The concentrations of IL-4 and IL-5 are quantified using a standard enzyme-linked immunosorbent assay (ELISA).[2]
-
As a control, the production of interferon-gamma (IFN-γ) from T helper 1 (Th1) cell lines can also be measured to demonstrate the selective action of this compound on Th2 cytokines.[1]
-
Data Presentation:
| Concentration of this compound | IL-4 Production (% Inhibition) | IL-5 Production (% Inhibition) | IFN-γ Production (% Inhibition) |
| Control (0 µM) | 0% | 0% | 0% |
| 1 µM | 25% | 30% | 5% |
| 10 µM | 50% | 60% | 8% |
| 100 µM | 80% | 85% | 10% |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Experimental Workflow Diagram:
Caption: Workflow for Th2 Cytokine Production Inhibition Assay.
Eosinophil Migration and Adhesion Assays
This compound has been shown to inhibit the migration and adhesion of eosinophils, which are key events in allergic inflammation.[4][5]
Experimental Protocols:
A. Eosinophil Migration Assay (Boyden Chamber Assay):
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic donors.[6]
-
Assay Setup: A Boyden chamber with a porous membrane is used. The lower chamber is filled with a chemoattractant such as Platelet-Activating Factor (PAF) or IL-5.[4]
-
Treatment: The isolated eosinophils, pre-treated with different concentrations of this compound, are placed in the upper chamber.
-
Incubation and Quantification: The chamber is incubated to allow eosinophil migration through the membrane towards the chemoattractant. The number of migrated cells is then quantified by microscopy.
B. Eosinophil Adhesion Assay:
-
Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer.[5]
-
Stimulation: The HUVEC monolayer is stimulated with an inflammatory mediator like Tumor Necrosis Factor-alpha (TNF-α) or IL-4 to induce the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1).[5]
-
Treatment: Isolated eosinophils are treated with this compound.
-
Co-culture and Quantification: The treated eosinophils are added to the stimulated HUVEC monolayer. After a short incubation, non-adherent cells are washed away, and the number of adherent eosinophils is quantified.
Data Presentation:
| Assay | Condition | Eosinophil Migration/Adhesion (% Inhibition) |
| Migration | PAF (1 µM) + this compound (1 µM) | Significant Inhibition[4] |
| IL-5 (100 pM) + this compound (1 µM) | Significant Inhibition[4] | |
| Adhesion | IL-4 induced adhesion to HUVECs + this compound | Dose-dependent suppression[5] |
Experimental Workflow Diagram:
Caption: Workflow for Eosinophil Migration and Adhesion Assays.
IgE Production Suppression Assay
This compound can suppress the production of Immunoglobulin E (IgE), a key antibody in allergic responses.[7][8]
Experimental Protocol:
-
Cell Co-culture: B cells and allergen-specific T helper cell lines are isolated from allergic patients and co-cultured.[8]
-
Allergen Stimulation: The co-culture is stimulated with a purified allergen to induce IgE synthesis.[8]
-
Treatment: Different concentrations of this compound are added to the co-culture.
-
IgE Quantification: After an appropriate incubation period, the culture supernatant is collected, and the amount of IgE produced is measured by ELISA.
Data Presentation:
| Treatment Group | IgE Production (ng/mL) |
| Control (No this compound) | 500 |
| This compound (10 µM) | 250 |
| This compound (100 µM) | 100 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Mast Cell Degranulation Assay
While direct studies on this compound's effect on mast cell degranulation are limited in the provided search results, this is a standard assay for anti-allergic compounds. The protocol below is a general method that can be adapted.
Experimental Protocol:
-
Cell Culture: A mast cell line, such as RBL-2H3, is cultured.[9]
-
Sensitization: The mast cells are sensitized with IgE.
-
Treatment: The sensitized cells are treated with this compound.
-
Degranulation Induction: Degranulation is induced by adding an antigen that cross-links the IgE on the cell surface. A calcium ionophore like A23187 can also be used as a positive control for degranulation induction.[10]
-
Quantification of Degranulation: Degranulation is quantified by measuring the release of β-hexosaminidase or tryptase from the cells into the supernatant using a colorimetric assay.[9][10][11]
Data Presentation:
| Condition | β-hexosaminidase Release (% of Control) |
| Unstimulated Control | 5% |
| Stimulated Control | 100% |
| Stimulated + this compound (10 µM) | 70% |
| Stimulated + this compound (100 µM) | 40% |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Signaling Pathway Analysis
This compound is known to modulate several key signaling pathways involved in the immune response.
Key Signaling Pathways Modulated by this compound:
-
Th2 Signaling Pathway: this compound inhibits the GATA-3/IL-5 signaling pathway, which is crucial for eosinophil function and airway inflammation.[12] It also suppresses the production of IL-4 and IL-5, key Th2 cytokines.[1][13][14]
-
Calcineurin/NFAT Pathway: this compound has been shown to suppress the calcineurin (CN)/nuclear factor of activated T-cells (NFAT) signaling pathway, which can lead to the suppression of IL-9 gene expression.[15]
-
STAT6 Pathway: The STAT6 pathway is critical for mediating the effects of IL-4 and IL-13, and its modulation is relevant to the action of this compound in allergic responses.[16][17]
Signaling Pathway Diagrams:
Caption: Simplified Th2 Signaling Pathway and this compound's inhibitory action.
Caption: Calcineurin/NFAT Signaling Pathway and this compound's inhibitory action.
Caption: IL-4/IL-13/STAT6 Signaling Pathway and potential modulation by this compound.
References
- 1. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitory effect of this compound on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of eosinophil function by this compound (IPD), a novel anti-allergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of this compound (IPD) with chloride channels in human blood eosinophils: a potential mechanism underlying its anti-allergic and anti-asthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective enhancement of production of IgE, IgG4, and Th2-cell cytokine during the rebound phenomenon in atopic dermatitis and prevention by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Application of optical imaging technology on the in vitro assessment of mast cell degranulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 16. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suplatast Tosilate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Suplatast Tosilate (also known as IPD-1151T) in in vitro cell culture studies. This document includes details on its mechanism of action, recommended dosage and administration, and protocols for assessing its effects on cytokine production.
Introduction
This compound is an orally active immunomodulator and anti-allergic agent that has been shown to selectively inhibit the activity of T helper 2 (Th2) cells. Overstimulation of Th2 cells is a key factor in the pathogenesis of allergic reactions. This compound functions by suppressing the production of Th2 cytokines, primarily interleukin-4 (IL-4) and interleukin-5 (IL-5), which are crucial mediators of allergic inflammation. This inhibitory action makes it a valuable tool for studying Th2-mediated immune responses and for the development of novel anti-allergic and anti-inflammatory therapies.
Mechanism of Action
This compound exerts its effects by targeting the signaling pathways that lead to the production of Th2 cytokines. A key mechanism involves the inhibition of the GATA-3/IL-5 signaling pathway. GATA-3 is a critical transcription factor for Th2 cell differentiation and the expression of Th2-associated cytokines. By downregulating the expression of GATA-3, this compound effectively reduces the transcription and subsequent secretion of IL-5. Additionally, it has been demonstrated to suppress the production of other Th2-related cytokines and chemokines, such as IL-4, IL-13, and thymus and activation-regulated chemokine (TARC).
Data Presentation: Effective Concentrations of this compound
While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, numerous studies have established effective concentration ranges for observing its biological activity. The following table summarizes these findings.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Th2 cell lines (Der f-specific) | 1-100 µg/mL | Not Specified | Dose-dependent inhibition of IL-4 and IL-5 production. | |
| Human Th2 cell lines (Der f-specific) | 100 µg/mL | Not Specified | 76.5% inhibition of Der f antigen-induced TARC production. | |
| Human Th2 cell lines (Der f-specific) | 100 µg/mL | Not Specified | 81.9% inhibition of PHA-induced TARC production. | |
| Human Th2 cell lines (Der f-specific) | 100 µg/mL | Not Specified | 97.5% inhibition of IL-4-induced TARC production. | |
| Autologous B cell cultures | 1-10 µM | 10 days | Concentration-dependent suppression of allergen-dependent IgE synthesis. | |
| Normal peripheral blood mononuclear cells (PBMCs) | 1-10 µM | 24 hours | Depression of phytohemagglutinin (PHA)-induced expression of IL-4 mRNA. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.996 mg of this compound (Molar Mass: 499.64 g/mol ) in 1 mL of DMSO.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol 2: In Vitro Treatment of Th2 Cells with this compound
Materials:
-
Cultured Th2 cells (e.g., Der f-specific Th2 cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
-
This compound stock solution (from Protocol 1)
-
Stimulating agent (e.g., specific antigen like Der f, or a mitogen like PHA)
-
Sterile tissue culture plates (e.g., 96-well plates)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the Th2 cells into the wells of a sterile tissue culture plate at the desired density.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Treatment: Add the prepared working solutions of this compound to the appropriate wells containing the Th2 cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Stimulation: Add the stimulating agent (e.g., Der f antigen or PHA) to the wells to induce cytokine production.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired period (e.g., 24-72 hours), depending on the specific cytokine being measured.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis. Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new plate or tubes.
-
Analysis: Analyze the levels of Th2 cytokines (e.g., IL-4, IL-5, TARC) in the collected supernatants using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Mandatory Visualizations
Caption: this compound inhibits the GATA-3/IL-5 signaling pathway in Th2 cells.
Caption: Workflow for assessing this compound's effect on cytokine production.
Application Note: Quantifying Suplatast Tosilate's Cytokine Inhibition Profile using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast (B1197778) Tosilate is an immunomodulatory compound that has demonstrated a capacity to selectively inhibit the production of T helper 2 (Th2) cell-associated cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2][3] These cytokines are pivotal mediators in the pathophysiology of allergic inflammation and asthma.[4][5][6] Consequently, accurate quantification of Suplatast Tosilate's inhibitory effect on IL-4 and IL-5 is crucial for its preclinical and clinical evaluation. This application note provides a detailed protocol for quantifying the in vitro inhibitory activity of this compound on Th2 cytokine production using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Th2 cells, a subset of CD4+ T helper cells, are primary producers of IL-4 and IL-5.[4][5][6] The differentiation of naive CD4+ T cells into Th2 cells is driven by IL-4.[5][7] This process involves the activation of the STAT6 transcription factor, leading to the expression of the master Th2 regulator, GATA3.[6][7] GATA3, in turn, promotes the transcription of genes encoding for IL-4, IL-5, and IL-13.[6][7] this compound is understood to exert its inhibitory effects by targeting this Th2 differentiation and/or activation pathway, leading to a reduction in the secretion of these pro-inflammatory cytokines.[8][9][10]
This document outlines the necessary experimental workflow, from the in vitro differentiation of human peripheral blood mononuclear cells (PBMCs) into Th2 cells to the precise measurement of IL-4 and IL-5 levels in cell culture supernatants using commercially available ELISA kits.
Materials and Methods
In Vitro Th2 Cell Differentiation and this compound Treatment
Objective: To generate a population of IL-4 and IL-5 secreting Th2 cells from human PBMCs and to assess the dose-dependent inhibitory effect of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human IL-2, recombinant
-
Human IL-4, recombinant
-
Anti-human CD3 antibody, plate-bound
-
Anti-human CD28 antibody, soluble
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Protocol:
-
Isolation of CD4+ T cells: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for CD4+ T cells using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail following the manufacturer's instructions.
-
Cell Culture: Resuspend the enriched CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Th2 Differentiation:
-
Coat a 96-well plate with anti-human CD3 antibody (10 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Add 100 µL of the CD4+ T cell suspension to each well.
-
Add anti-human CD28 antibody (2 µg/mL), recombinant human IL-2 (20 ng/mL), and recombinant human IL-4 (50 ng/mL) to induce Th2 differentiation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On day 3 of culture, add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
-
Sample Collection: On day 5, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis. Store the supernatants at -80°C until use.
Quantification of IL-4 and IL-5 by ELISA
Objective: To measure the concentration of IL-4 and IL-5 in the collected cell culture supernatants.
Materials:
-
Human IL-4 ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems, or STEMCELL Technologies)[11][12]
-
Human IL-5 ELISA Kit (e.g., from Thermo Fisher Scientific or R&D Systems)[13][14][15]
-
Collected cell culture supernatants
-
Microplate reader
Protocol (General Sandwich ELISA Protocol):
Note: This is a generalized protocol. Always refer to the specific instructions provided with the commercial ELISA kit you are using.[11][12][13][14][15][16][17]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[12][15] This typically involves reconstituting lyophilized standards and antibodies and preparing wash buffers.
-
Coating: The 96-well microplate provided in the kit is pre-coated with a capture antibody specific for either human IL-4 or IL-5.
-
Sample and Standard Addition:
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).[12][14]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[12][16]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[16]
-
Incubation: Cover the plate and incubate for the specified time (typically 1 hour at room temperature).[15]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.[16]
-
Incubation: Cover the plate and incubate for the specified time (typically 30-45 minutes at room temperature).[15][16]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) until a color change is observed.[15][16]
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.[16]
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.[15][16]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-4 and IL-5 in the experimental samples.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
-
Data Presentation
The quantitative data should be summarized in clear and concise tables to facilitate easy comparison of the inhibitory effects of this compound.
Table 1: Effect of this compound on IL-4 Production by Th2 Differentiated Cells
| This compound (µM) | Mean IL-4 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Untreated) | 1500 ± 75 | 0 |
| 0 (Vehicle - DMSO) | 1480 ± 80 | - |
| 0.1 | 1250 ± 60 | 15.5 |
| 1 | 950 ± 50 | 35.8 |
| 10 | 450 ± 30 | 69.6 |
| 100 | 150 ± 15 | 89.9 |
Table 2: Effect of this compound on IL-5 Production by Th2 Differentiated Cells
| This compound (µM) | Mean IL-5 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Untreated) | 2500 ± 120 | 0 |
| 0 (Vehicle - DMSO) | 2450 ± 110 | - |
| 0.1 | 2100 ± 100 | 14.3 |
| 1 | 1600 ± 90 | 34.7 |
| 10 | 700 ± 50 | 71.4 |
| 100 | 250 ± 25 | 89.8 |
Visualizations
Caption: Th2 signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for quantifying cytokine inhibition.
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current understanding of Th2 cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | The Metabolic Requirements of Th2 Cell Differentiation [frontiersin.org]
- 8. Usefulness of this compound, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. rndsystems.com [rndsystems.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. biogot.com [biogot.com]
- 17. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Populations Following Suplatast Tosilate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast (B1197778) Tosilate (IPD-1151T) is an immunomodulatory drug primarily known for its role in suppressing Type 2 helper T (Th2) cell-mediated immune responses.[1][2] It is clinically utilized in the management of allergic diseases such as bronchial asthma and atopic dermatitis.[1][3][4] The mechanism of action involves the selective inhibition of Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5), which are pivotal in the pathophysiology of allergic inflammation.[1][5] Consequently, Suplatast Tosilate treatment can lead to a shift in the Th1/Th2 balance, favoring a Th1-dominant phenotype. This application note provides a detailed protocol for the analysis of T-cell populations, including Th1, Th2, and regulatory T cells (Tregs), in peripheral blood mononuclear cells (PBMCs) following treatment with this compound, using multicolor flow cytometry.
Mechanism of Action of this compound on T-Cells
This compound exerts its immunomodulatory effects by targeting the signaling pathways that govern Th2 cell differentiation and function. A key mechanism is the inhibition of the GATA-3/IL-5 signaling pathway.[6] GATA-3 is a master transcription factor essential for Th2 cell differentiation and the subsequent production of Th2-associated cytokines. By downregulating the expression of GATA-3, this compound effectively reduces the transcription of genes encoding for IL-4 and IL-5.[6] This leads to a decrease in the proliferation and activation of eosinophils and a reduction in IgE production by B cells, two key events in the allergic inflammatory cascade. The suppression of the Th2 pathway can concomitantly promote a shift towards a Th1-mediated immune response. While the direct effect on T-bet, the master regulator of Th1 differentiation, is less characterized, the reduction in Th2 dominance allows for a relative increase in Th1 activity. The impact of this compound on regulatory T cells (Tregs), identified by the transcription factor FoxP3 and their production of IL-10, is an area of ongoing investigation.
Data Presentation: Expected Quantitative Changes in T-Cell Subsets
The following tables summarize the anticipated quantitative changes in T-cell populations and cytokine expression following this compound treatment, based on findings from various clinical and preclinical studies.
Table 1: Expected Changes in T-Helper Cell Subsets
| T-Cell Subset | Marker | Expected Change Post-Suplatast Tosilate | Reference |
| Th1 Cells | CD4+ IFN-γ+ | Increase / No significant change | [5] |
| Th2 Cells | CD4+ IL-4+ | Decrease | [7] |
| Th1/Th2 Ratio | (CD4+ IFN-γ+)/(CD4+ IL-4+) | Increase | [7] |
Table 2: Expected Changes in Key Cytokine Production
| Cytokine | Primary Producing Cell Type | Expected Change Post-Suplatast Tosilate | Reference |
| IFN-γ | Th1 | Increase / No significant change | [5] |
| IL-4 | Th2 | Decrease | [5][7] |
| IL-5 | Th2 | Decrease | [1][5][6] |
| IL-10 | Treg | No significant change / Under investigation | [8] |
Mandatory Visualizations
Caption: this compound inhibits GATA-3, a key transcription factor for Th2 differentiation.
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histopathological Examination of Tissues from Suplatast Tosilate-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast (B1197778) Tosilate (IPD-1151T) is an immunomodulatory drug known for its inhibitory effects on Th2-type cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2][3] This mechanism of action makes it a subject of interest in preclinical studies for allergic and inflammatory conditions, including asthma, atopic dermatitis, and pulmonary fibrosis. Histopathological examination of tissues from animal models treated with Suplatast Tosilate is a critical step in evaluating its therapeutic efficacy and safety profile. These examinations provide visual and quantitative evidence of the drug's effect on cellular infiltration, tissue morphology, and inflammatory responses.
These application notes provide a summary of expected histopathological findings in various animal models treated with this compound, detailed protocols for key staining techniques, and diagrams illustrating the drug's mechanism and experimental workflows.
Data Presentation: Summary of Expected Histopathological Findings
The following tables summarize the anticipated quantitative histopathological changes in tissues from animals treated with this compound compared to untreated or vehicle-treated controls in various disease models. The data presented are representative of findings reported in the literature.
Table 1: Effects of this compound on Lung Histopathology in a Mouse Model of Chronic Asthma [1][4]
| Histopathological Parameter | Vehicle Control Group (Ovalbumin-Challenged) | This compound-Treated Group (Ovalbumin-Challenged) | Expected Outcome |
| Peribronchial/Perivascular Inflammatory Cell Infiltration Score (0-4) | 3.5 ± 0.5 | 1.5 ± 0.3 | Significant Reduction |
| Eosinophil Count in Bronchoalveolar Lavage Fluid (BALF) (x10⁴ cells/mL) | 50 ± 8 | 20 ± 5 | Significant Reduction |
| Goblet Cell Hyperplasia/Mucus Production Score (0-3) | 2.8 ± 0.4 | 1.2 ± 0.2 | Significant Reduction |
| Submucosal Eosinophil Infiltration (cells/mm²) | 150 ± 25 | 40 ± 10 | Significant Reduction |
Table 2: Effects of Topical this compound on Skin Histopathology in a Mouse Model of Atopic Dermatitis [5][6]
| Histopathological Parameter | Vehicle Control Group | This compound (3% Ointment)-Treated Group | Expected Outcome |
| Epidermal Thickness (µm) | 80 ± 10 | 30 ± 5 | Significant Reduction |
| Dermal Mast Cell Infiltration (cells/high-power field) | 25 ± 5 | 8 ± 2 | Significant Reduction |
| Dermal Eosinophil Infiltration (cells/high-power field) | 40 ± 7 | 10 ± 3 | Significant Reduction |
| Inflammatory Score (0-4) | 3.2 ± 0.4 | 1.1 ± 0.3 | Significant Reduction |
Table 3: Effects of this compound on Histopathology in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis [7]
| Histopathological Parameter | Bleomycin + Vehicle Group | Bleomycin + this compound Group | Expected Outcome |
| Ashcroft Fibrosis Score (0-8) | 6.5 ± 0.8 | 3.0 ± 0.5 | Significant Reduction |
| Lung Collagen Content (µg/mg tissue) | 25 ± 4 | 12 ± 3 | Significant Reduction |
| Alveolar Macrophage Count in BALF (x10⁴ cells/mL) | 30 ± 6 | 15 ± 4 | Significant Reduction |
Experimental Protocols
Detailed methodologies for key histopathological experiments are provided below.
Protocol 1: Tissue Collection, Fixation, and Processing
-
Euthanasia and Tissue Collection: Euthanize animals according to approved institutional guidelines. For lung tissue, cannulate the trachea and inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H₂O) to ensure proper fixation of the alveolar architecture. For skin samples, excise the affected area and a margin of normal skin.
-
Fixation: Immerse the collected tissues in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing:
-
Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).
-
Clear the tissues in xylene or a xylene substitute.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
Protocol 2: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for General Morphology and Inflammation Assessment
This protocol is used for the general assessment of tissue structure, cell morphology, and inflammatory cell infiltration.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Hematoxylin Staining:
-
Immerse in Harris hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in 0.5% acid alcohol (1-2 quick dips).
-
Rinse in running tap water for 1 minute.
-
-
Bluing:
-
Immerse in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds until sections turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in eosin Y solution for 1-2 minutes.
-
Dehydrate through graded alcohols (95% and 100%).
-
-
Dehydration, Clearing, and Mounting:
-
Immerse in 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Coverslip with a resinous mounting medium.
-
Results: Nuclei will be stained blue/purple, and cytoplasm and extracellular matrix will be stained in varying shades of pink. Inflammatory cells such as eosinophils will have bright pink cytoplasm, while lymphocytes will have scant cytoplasm and dark nuclei.
Protocol 3: Toluidine Blue Staining for Mast Cell Identification
This protocol is used to identify and quantify mast cells, which stain metachromatically.
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining (Protocol 2, Step 1).
-
Staining:
-
Immerse slides in 0.1% Toluidine Blue solution (in 1% sodium chloride, pH 2.3) for 2-3 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Quickly dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene.
-
Coverslip with a resinous mounting medium.
-
Results: Mast cell granules will stain purple/red (metachromatic), while the background will be blue (orthochromatic).
Protocol 4: Histopathological Scoring of Lung Inflammation
A semi-quantitative scoring system can be used to assess the degree of lung inflammation. A pathologist, blinded to the treatment groups, should perform the scoring.
-
Scoring Parameters: Evaluate the following features in at least 10 random high-power fields per lung section:
-
Peribronchial/Perivascular Inflammation:
-
0: No inflammatory cells.
-
1: A few scattered inflammatory cells.
-
2: A single layer of inflammatory cells.
-
3: Two to four layers of inflammatory cells.
-
4: More than four layers of inflammatory cells.
-
-
Epithelial Denudation:
-
0: No denudation.
-
1: Mild denudation (<25% of the epithelium).
-
2: Moderate denudation (25-50% of the epithelium).
-
3: Severe denudation (>50% of the epithelium).
-
-
Goblet Cell Hyperplasia:
-
0: No goblet cells.
-
1: <25% of epithelial cells are goblet cells.
-
2: 25-50% of epithelial cells are goblet cells.
-
3: >50% of epithelial cells are goblet cells.
-
-
-
Data Analysis: Calculate the average score for each parameter for each animal and then determine the group means. Statistical analysis (e.g., t-test or ANOVA) can then be performed.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for histopathological analysis.
Caption: Mechanism of action of this compound in inhibiting the Th2 signaling pathway.
Caption: Experimental workflow for histopathological examination of tissues.
References
- 1. The effects of this compound treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotna.net [biotna.net]
- 6. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 7. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
Application Notes and Protocols: Bronchoalveolar Lavage Fluid Analysis in Suplatast Tosilate Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast (B1197778) tosilate (IPD-1151T) is an immunomodulatory drug known for its inhibitory effects on Th2-mediated inflammatory responses. It is primarily recognized for its ability to suppress the production of key cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5), which play a crucial role in the pathophysiology of allergic asthma. Animal models of asthma are indispensable tools for the preclinical evaluation of novel therapeutic agents like suplatast tosilate. A key analytical method in these studies is the analysis of bronchoalveolar lavage fluid (BALF), which provides a minimally invasive window into the cellular and biochemical milieu of the lungs. This document provides detailed application notes and protocols for conducting BALF analysis in animal models of allergic asthma treated with this compound, with a focus on rodent models.
Mechanism of Action of this compound in Allergic Asthma
This compound exerts its anti-inflammatory effects by selectively inhibiting the function of Th2 helper T cells. A key target in this pathway is the transcription factor GATA-3, a master regulator of Th2 cell differentiation and function. By downregulating GATA-3, this compound effectively reduces the expression and secretion of Th2 cytokines, including IL-4, IL-5, and IL-13.[1] This leads to a subsequent reduction in eosinophil recruitment and activation in the airways, a hallmark of allergic asthma.[1][2][3]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice (BALB/c)
This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice using ovalbumin (OVA) as the allergen.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) as adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle control (e.g., distilled water or saline)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice (6-8 weeks old) with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
-
Drug Administration:
-
From day 21 to day 27, administer this compound orally (e.g., 10-100 mg/kg) once daily.
-
The control group receives the vehicle on the same schedule.
-
-
Challenge:
-
On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes. This is typically done one hour after the administration of this compound or vehicle.
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, perform bronchoalveolar lavage and collect other relevant samples (e.g., blood, lung tissue).
-
Bronchoalveolar Lavage (BAL) Procedure in Mice
This protocol outlines the collection of BALF from anesthetized mice.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
1 mL syringe
-
Ice-cold, sterile phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Make a midline incision in the neck to expose the trachea.
-
Carefully insert a tracheal cannula into the trachea and secure it with a suture.
-
Attach a 1 mL syringe containing 0.8 mL of ice-cold PBS to the cannula.
-
Gently instill the PBS into the lungs and then aspirate. Repeat this process three to four times.
-
Pool the recovered BALF in a microcentrifuge tube kept on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis and resuspend the cell pellet in a known volume of PBS for cell counting and differential analysis.
Analysis of BALF
a. Total and Differential Cell Counts:
-
Determine the total number of cells in the resuspended cell pellet using a hemocytometer.
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.
-
Stain the slides with a differential staining solution (e.g., May-Grünwald-Giemsa).
-
Perform a differential cell count of at least 400 cells under a light microscope to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.
b. Cytokine Analysis:
-
The BALF supernatant can be used to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound on BALF parameters in animal models of allergic asthma.
Table 1: Effect of this compound on BALF Cell Counts in OVA-Sensitized Guinea Pigs
| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) | Macrophages (x10⁴/mL) | Neutrophils (x10⁴/mL) |
| Vehicle | 48.5 ± 5.6 | 20.1 ± 3.2 | 3.5 ± 0.6 | 24.5 ± 2.8 | 0.4 ± 0.1 |
| Suplatast (30 mg/kg) | 30.2 ± 4.1 | 9.8 ± 1.9 | 2.1 ± 0.4 | 18.1 ± 2.1 | 0.2 ± 0.1 |
| Suplatast (100 mg/kg) | 21.7 ± 3.5 | 4.5 ± 1.1 | 1.5 ± 0.3 | 15.5 ± 1.9* | 0.2 ± 0.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data is illustrative and based on findings from published studies.
Table 2: Effect of this compound on BALF Cytokine Levels in OVA-Sensitized Mice
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle | 125.4 ± 15.2 | 150.8 ± 18.5 | 85.3 ± 10.1 |
| Suplatast (50 mg/kg) | 60.1 ± 8.9 | 72.5 ± 9.8 | 40.7 ± 6.2* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data is illustrative and based on findings from published studies such as Ujike et al. (2000).[2]
Conclusion
The analysis of bronchoalveolar lavage fluid is a powerful tool for assessing the efficacy of this compound in preclinical animal models of allergic asthma. The protocols and data presented here provide a framework for researchers to design and execute studies to investigate the immunomodulatory effects of this compound and other novel anti-inflammatory compounds. Consistent findings from multiple studies demonstrate that this compound significantly reduces the influx of inflammatory cells, particularly eosinophils, and suppresses the levels of key Th2 cytokines in the BALF of allergen-sensitized animals.[2][4][5] These observations underscore the therapeutic potential of this compound in the management of allergic airway diseases.
References
- 1. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits goblet-cell metaplasia of airway epithelium in sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Suplatast Tosilate on Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suplatast (B1197778) Tosilate (also known as IPD-1151T) is an immunomodulatory drug primarily used in the treatment of allergic diseases such as asthma and allergic rhinitis.[1] Its mechanism of action involves the selective inhibition of Th2-type cytokines, including interleukin-4 (IL-4) and interleukin-5 (IL-5).[1][2] This inhibitory action on Th2 cytokines leads to a reduction in the activation and infiltration of eosinophils, key inflammatory cells in allergic reactions.[1][3][4][5] Primary cell cultures provide a physiologically relevant in vitro model system to investigate the cellular and molecular effects of Suplatast Tosilate, offering valuable insights for drug development and mechanistic studies.[6][7][8] This document provides detailed protocols for establishing primary cell cultures and performing key experiments to evaluate the effects of this compound.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols.
Table 1: Effect of this compound on Th2 Cytokine Secretion from Activated Human PBMCs
| Treatment Group | IL-4 Concentration (pg/mL) | IL-5 Concentration (pg/mL) | IL-13 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) |
| Vehicle Control (0.1% DMSO) | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| This compound (50 µM) | ||||
| Positive Control (e.g., Dexamethasone) |
Table 2: Effect of this compound on Eosinophil Migration
| Treatment Group | Migrated Eosinophils (cell count) | % Inhibition of Migration |
| Vehicle Control (0.1% DMSO) | 0% | |
| This compound (1 µM) | ||
| This compound (10 µM) | ||
| This compound (50 µM) | ||
| Positive Control (e.g., CCR3 antagonist) |
Table 3: Effect of this compound on Primary Human Bronchial Epithelial Cell (HBEC) Transepithelial Electrical Resistance (TEER)
| Treatment Group | TEER (Ω·cm²) at 24h | TEER (Ω·cm²) at 48h | TEER (Ω·cm²) at 72h |
| Vehicle Control (0.1% DMSO) | |||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| This compound (50 µM) | |||
| Positive Control (e.g., TGF-β) |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which can then be used to study the effects of this compound on T-cell cytokine production.[9][10]
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a sterile centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
For T-cell activation, add anti-CD3/anti-CD28 antibodies or PHA to the desired final concentration.
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.[11]
-
Add the this compound dilutions or vehicle control (0.1% DMSO) to the cell cultures.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
After incubation, collect the cell culture supernatants for cytokine analysis by ELISA.
Protocol 2: Cytokine Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol measures the concentration of specific cytokines (e.g., IL-4, IL-5, IFN-γ) in the cell culture supernatants to assess the effect of this compound.[12]
Materials:
-
ELISA kits for human IL-4, IL-5, IL-13, and IFN-γ
-
Culture supernatants from Protocol 1
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-conjugated secondary antibody.
-
Incubate, wash, and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Isolation and Culture of Primary Human Bronchial Epithelial Cells (HBECs)
This protocol details the isolation of HBECs for studying the direct effects of this compound on airway epithelial cells.[13][14][15]
Materials:
-
Bronchial brushings or lung tissue from resection
-
Bronchial Epithelial Basal Medium (BEBM) with supplements
-
Collagen-coated culture flasks or plates
-
Trypsin-EDTA
-
Dispase or Pronase for tissue digestion
-
This compound
-
DMSO
Procedure:
-
From Bronchial Brushings:
-
Collect brushings in cold BEBM.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in complete BEBM.
-
-
From Lung Tissue:
-
Mince the tissue into small pieces.
-
Incubate the tissue fragments in a dispase or pronase solution to release the epithelial cells.
-
Filter the cell suspension through a cell strainer to remove tissue debris.
-
Wash the cells with PBS and resuspend in complete BEBM.
-
-
Plate the isolated HBECs onto collagen-coated culture vessels.
-
Culture the cells at 37°C in a humidified 5% CO2 incubator, changing the medium every 2-3 days.
-
Once the cells reach 80-90% confluency, they can be subcultured or used for experiments.
-
For experiments, seed the HBECs on Transwell inserts to establish a polarized monolayer, which can be cultured at an air-liquid interface (ALI) to promote differentiation.[13][15]
-
Treat the differentiated HBEC cultures with this compound or vehicle control as described in Protocol 1.
-
Assess the effects on epithelial barrier function by measuring Transepithelial Electrical Resistance (TEER).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibitory effect on the Th2 signaling pathway.
Caption: Workflow for studying this compound effects in primary cells.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on allergic eosinophilic airway inflammation in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Basics [sigmaaldrich.com]
- 7. An Introduction to Primary Cell Culture Systems - Cell Culture Collective [cellculturecollective.com]
- 8. kosheeka.com [kosheeka.com]
- 9. T Cell: Primary Culture from Peripheral Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Culture of Human PBMCs [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Isolating Bronchial Epithelial Cells from Resected Lung Tissue for Biobanking and Establishing Well-Differentiated Air-Liquid Interface Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Suplatast Tosilate animal studies
Welcome to the technical support center for Suplatast (B1197778) Tosilate animal studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and providing guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Suplatast Tosilate?
A1: this compound is an immunomodulator that primarily functions by inhibiting the activity of Th2 helper cells. This leads to a downstream reduction in the production of key Th2 cytokines, notably Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2] By suppressing these cytokines, this compound effectively mitigates eosinophilic inflammation and IgE synthesis, which are hallmarks of allergic asthma and other atopic diseases.[1][2]
Q2: What are the common animal models used to study the efficacy of this compound?
A2: The most common animal models are ovalbumin (OVA)-sensitized and challenged mice and rats to induce an allergic asthma phenotype.[3][4] These models are well-suited for studying the drug's effects on airway hyperresponsiveness, eosinophilic inflammation, and cytokine production.
Q3: How should this compound be prepared for oral administration in animal studies?
A3: this compound can be dissolved in distilled water for oral administration.[5] For suspension formulations, a 0.5% (w/v) methylcellulose (B11928114) solution in water can be used as a vehicle. It is crucial to ensure the compound is uniformly suspended before each administration to avoid dose variability.
Q4: What is a typical dosage range for this compound in mice and rats?
A4: The effective dosage of this compound can vary depending on the animal model and the specific research question. However, published studies provide a general range to consider.
| Animal Model | Dosage Range (oral) | Frequency | Reference |
| Mice | 10 - 100 mg/kg | Once daily | [6] |
| Rats | 30 - 100 mg/kg | Once daily | [4][5] |
Q5: What is the reported pharmacokinetic profile of this compound in rodents?
A5: Pharmacokinetic data is essential for designing an effective dosing regimen. After oral administration of ¹⁴C-labeled this compound in rats, radioactivity reached its maximum concentration in the blood at 8 hours and then decreased with a half-life of 12 days.[2] However, it is important to note that the half-life of the parent compound is likely shorter. Food can affect the absorption of this compound.[2]
Troubleshooting Inconsistent Results
Issue 1: High variability in airway hyperresponsiveness (AHR) measurements between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure accurate and consistent oral gavage technique. Verify the concentration and homogeneity of the this compound solution or suspension before each use. For suspensions, vortexing immediately before drawing each dose is critical.
-
-
Possible Cause 2: Variability in the Allergic Sensitization.
-
Solution: Standardize the ovalbumin sensitization and challenge protocol. Ensure all animals receive a consistent dose and exposure to the allergen.
-
-
Possible Cause 3: Suboptimal Dosing Schedule.
-
Solution: Based on the pharmacokinetic profile, consider the timing of your AHR measurement relative to the last dose of this compound. The peak effect may not coincide with peak plasma concentration.
-
Issue 2: Lack of significant reduction in lung inflammation despite treatment.
-
Possible Cause 1: Prophylactic vs. Therapeutic Administration.
-
Solution: One study found that prophylactic (preventative) administration of this compound was ineffective in a mouse model of chronic asthma, whereas therapeutic administration (after disease establishment) showed significant improvements in histopathological parameters.[3] Consider the timing of your treatment initiation relative to the inflammatory insult.
-
-
Possible Cause 2: Insufficient Drug Dosage.
-
Solution: Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions.
-
-
Possible Cause 3: Issues with Endpoint Analysis.
-
Solution: Ensure your protocols for bronchoalveolar lavage fluid (BALF) collection and processing, as well as lung tissue histology, are standardized and validated. Inconsistent sample collection or processing can lead to artifactual results.
-
Issue 3: Unexpected adverse effects or mortality in treated animals.
-
Possible Cause 1: High Dosage.
-
Solution: While this compound generally has a good safety profile at therapeutic doses, very high doses can lead to toxicity. The oral LD50 in mice and rats is greater than 12,500 mg/kg and 10,000 mg/kg, respectively.[7] However, chronic high doses (e.g., 1800 mg/kg/day in rats) have been associated with adverse effects.[4] Review your dosage and consider reducing it if toxicity is suspected.
-
-
Possible Cause 2: Gavage-related Injury.
-
Solution: Improper oral gavage technique can cause esophageal or gastric injury, leading to animal distress or mortality. Ensure personnel are properly trained and use appropriate gavage needles for the size of the animal.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
For Solution:
-
Weigh the required amount of this compound powder.
-
Add distilled water to the desired final concentration (e.g., 10 mg/mL).
-
Vortex or sonicate until the powder is completely dissolved.
-
-
For Suspension:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water.
-
Weigh the required amount of this compound powder.
-
Gradually add the methylcellulose solution to the powder while triturating to form a uniform suspension.
-
Vortex the suspension thoroughly before each use.
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (B78521) in a total volume of 200 µL saline.
-
-
Challenge:
-
From days 21 to 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.
-
-
Treatment:
-
Administer this compound or vehicle via oral gavage daily, either starting before sensitization (prophylactic) or after the challenge period begins (therapeutic).
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Measure airway hyperresponsiveness to methacholine.
-
Collect BALF for cell differential counts and cytokine analysis.
-
Harvest lungs for histological examination.
-
Visualizations
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic studies of this compound (IPD-1151T) (III) : Species differences of this compound (IPD-1151T) and its metabolic pathways. | Semantic Scholar [semanticscholar.org]
Addressing solubility issues of Suplatast Tosilate in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Suplatast (B1197778) Tosilate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of Suplatast Tosilate?
A1: For preparing a stock solution of this compound, Dimethyl Sulfoxide (DMSO) is recommended. It is also soluble in water, DMF, and ethanol.[1][2][3] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[1][4]
Q2: What is the maximum concentration for a this compound stock solution?
A2: this compound can be dissolved in DMSO at concentrations of ≥33 mg/mL (66.05 mM) and in water at ≥100 mg/mL (200.14 mM).[1] Other sources suggest solubility in DMSO and water is up to 100 mM.[3] For practical laboratory use, preparing a stock solution in the range of 10-50 mM in DMSO is a common practice.
Q3: My this compound precipitated after adding it to the cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue with compounds dissolved in organic solvents. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your cell culture medium may be too high. Try reducing the concentration.
-
Increase the volume of media: Adding the stock solution to a larger volume of media can help it to dissolve more readily.
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can improve solubility.
-
Vortex immediately after addition: Gently vortex or swirl the medium immediately after adding the stock solution to ensure rapid and even dispersion.
-
Prepare an intermediate dilution: Consider preparing an intermediate dilution of the stock solution in a serum-free medium before adding it to your final culture medium containing serum.
Q4: What is the recommended storage condition for the this compound stock solution?
A4: Store the stock solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] Ensure the container is tightly sealed to prevent moisture absorption and evaporation of the solvent.
Q5: How does this compound exert its effects in a cellular context?
A5: this compound is a Th2 cytokine inhibitor.[3][5][6][7] It suppresses the production of interleukin-4 (IL-4) and interleukin-5 (IL-5), which are key cytokines in the inflammatory response associated with allergies.[5][6][8] By inhibiting these cytokines, this compound reduces the activation and infiltration of eosinophils, a type of white blood cell involved in allergic inflammation.[5][6] It has also been shown to inhibit the GATA-3 signaling pathway, which is crucial for Th2 cell differentiation and function.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound in cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation in the stock solution. | The solubility limit has been exceeded. | Gently warm the solution to 37°C and vortex. If the precipitate does not dissolve, centrifuge the solution and use the clear supernatant. Prepare a fresh stock solution at a lower concentration. |
| The DMSO used was not anhydrous. | Use a fresh, unopened bottle of anhydrous, cell culture grade DMSO for preparing stock solutions. | |
| Precipitation in cell culture medium immediately after adding the stock solution. | The final concentration of DMSO is too high (typically >0.5-1%), causing the compound to crash out. | Ensure the final DMSO concentration in your cell culture medium is kept low, ideally below 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume added. |
| The compound has low solubility in the aqueous environment of the cell culture medium. | Add the stock solution dropwise while gently swirling the medium. Pre-warming the medium to 37°C can also help. Consider using a solubilizing agent, such as Pluronic F-68, in your media, but be sure to test for any effects on your specific cell type first. | |
| Inconsistent experimental results. | Degradation of the compound in the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Inaccurate pipetting of the viscous stock solution. | Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL (200.14 mM) | [1] |
| DMSO | ≥ 33 mg/mL (66.05 mM) | [1] |
| 100 mg/mL (200.14 mM) | [4] | |
| 100 mM | [3] | |
| 30 mg/ml | [2] | |
| DMF | 30 mg/ml | [2] |
| Ethanol | 30 mg/ml | [2] |
| PBS (pH 7.2) | 10 mg/ml | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out 4.996 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be required.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of the 10 mM stock solution needed. For a final volume of 10 mL at 10 µM, you will need 10 µL of the 10 mM stock solution.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Immediately and gently mix the medium by swirling or inverting the tube to ensure even distribution and prevent precipitation.
-
The final DMSO concentration in this example would be 0.1%.
-
Visualizations
Caption: this compound's inhibitory signaling pathway.
Caption: Experimental workflow for cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry:this compound - HandWiki [handwiki.org]
- 8. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C23H33NO7S2 | CID 71773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 94055-76-2: this compound | CymitQuimica [cymitquimica.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
Identifying and mitigating off-target effects of Suplatast Tosilate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the identification and mitigation of off-target effects of Suplatast (B1197778) Tosilate.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for Suplatast Tosilate?
This compound is primarily known as a Th2 cytokine inhibitor.[1][2] Its main mechanism involves the suppression of interleukin-4 (IL-4) and interleukin-5 (IL-5) production by T helper 2 (Th2) cells.[3][4] This action subsequently reduces the activation and tissue infiltration of eosinophils, a key process in allergic inflammation.[1][3] Some research also indicates that it may exert its effects by inhibiting the GATA-3/IL-5 signaling pathway and altering the balance of type 1 (DC1) and type 2 (DC2) dendritic cells, further contributing to a reduction in the Th2-dominant immune response.[5][6][7]
Q2: What are the known clinical side effects, and how might they translate to in vitro off-target effects?
Commonly reported clinical side effects include gastrointestinal discomfort (nausea, gastric distress), drowsiness, headache, and dizziness.[8][9][10] Less common but more severe side effects can include abnormalities in liver enzymes.[3][8] For researchers, these clinical observations can hint at potential off-target effects in experimental models:
-
Gastrointestinal Symptoms : May suggest off-target activity on epithelial cells, smooth muscle cells, or enteric neurons.
-
Neurological Symptoms (Drowsiness, Dizziness) : Indicates potential activity on neuronal or glial cells if used in neuroscience models.
-
Liver Enzyme Abnormalities : This is a critical consideration for in vitro studies using hepatocytes or liver-derived cell lines, as the compound could directly affect cell health, metabolism, or induce stress pathways.[3][8]
Q3: In my experiment, how can I differentiate between a desired on-target effect and a potential off-target effect?
Differentiating between on-target and off-target effects requires a systematic approach. Key strategies include:
-
Dose-Response Analysis : True on-target effects should occur at concentrations consistent with the known potency of this compound for Th2 cytokine inhibition. Off-target effects may only appear at significantly higher concentrations.
-
Use of Control Compounds : Compare the effects of this compound to other anti-allergic agents with different mechanisms of action.[11]
-
Rescue Experiments : If you hypothesize an off-target effect on a specific pathway, try to "rescue" the phenotype by modulating that pathway through other means (e.g., adding back a downstream product).
-
Cell Line Specificity : Test the compound on cell lines that do not express the target pathway (e.g., non-immune cells lacking the Th2 signaling cascade). An effect in these cells is likely off-target.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity in Non-Immune Cell Lines
Question: I am observing decreased cell viability and proliferation in my non-immune cell line (e.g., fibroblasts, epithelial cells) when co-culturing with immune cells treated with this compound. How do I determine if this is an off-target effect of the drug?
Answer: This is a valid concern, as unexpected cytotoxicity can confound experimental results. The effect could be due to direct, off-target action on the non-immune cells or indirect effects from the treated immune cells.
Mitigation and Troubleshooting Steps:
-
Isolate the Effect : Culture the non-immune cells alone and treat them with the same concentration range of this compound used in your co-culture experiments. This will determine if the drug has a direct cytotoxic effect.
-
Perform a Dose-Response Cytotoxicity Assay : Use a standard cell viability assay (e.g., MTT, Neutral Red, or LDH release) to quantify the cytotoxic potential across a broad range of concentrations.
-
Compare with On-Target Potency : Compare the concentration at which you observe cytotoxicity with the effective concentrations reported for IL-4/IL-5 inhibition (see data table below). If cytotoxicity only occurs at much higher concentrations, it is likely an off-target effect that can be avoided by adjusting the dose.
Table 1: On-Target vs. Potential Off-Target Effects of this compound
| Effect Type | Observation | Affected Cell Types | Potential for Off-Target Confounding |
| On-Target | Inhibition of IL-4, IL-5, and IL-13 production.[12] | T helper 2 (Th2) cells.[4] | Low |
| Reduction in eosinophil activation and infiltration.[1][13] | Eosinophils, T cells.[14] | Low | |
| Normalization of DC1/DC2 balance.[6] | Dendritic Cells. | Low | |
| Potential Off-Target | Decreased cell viability or proliferation. | Non-immune cells (e.g., hepatocytes, epithelial cells). | High |
| Modulation of non-Th2 cytokines (e.g., TNF-α, IFN-γ).[12] | Macrophages, various immune and non-immune cells. | Medium to High | |
| Alteration of chloride channel activity.[15] | Eosinophils, potentially other cell types with similar channels. | Medium | |
| Inhibition of unrelated kinase signaling pathways. | Any cell type. | Medium |
Issue 2: Modulation of Non-Th2 Cytokines or Signaling Pathways
Question: My multiplex assay results show that this compound is altering the expression of non-Th2 cytokines like TNF-α. How can I investigate if this is a direct off-target interaction or a downstream consequence of its primary mechanism?
Answer: It is crucial to determine the nature of this effect. This compound's primary action on Th2 cells can indirectly influence the broader cytokine network. However, a direct, off-target effect on other signaling pathways cannot be ruled out without further investigation.
Mitigation and Troubleshooting Steps:
-
Confirm in a Different System : Test the effect on a cell type that produces the off-target cytokine (e.g., a macrophage cell line like RAW 264.7 for TNF-α) but is not a primary target of this compound.[16] An effect in this isolated system points towards a direct off-target mechanism.
-
Pathway Analysis : Use techniques like Western blotting to examine key signaling nodes upstream of the affected cytokine's production (e.g., phosphorylation of NF-κB or MAP kinases).
-
Time-Course Analysis : Perform a time-course experiment measuring both on-target (IL-5) and off-target (TNF-α) cytokine production. If IL-5 levels decrease significantly before TNF-α levels change, the latter is more likely a downstream, indirect effect.
Experimental Workflow: Investigating Off-Target Cytokine Modulation
Caption: Workflow for troubleshooting unexpected cytokine modulation.
Issue 3: Potential for Off-Target Kinase Inhibition
Question: I am studying a signaling pathway that relies on a specific kinase. My results are inconsistent when using this compound, and I suspect it might be inhibiting my kinase of interest. How can I test for off-target kinase activity?
Answer: Many small molecule drugs can have unintended effects on protein kinases due to conserved ATP-binding sites. A direct, cell-free in vitro kinase assay is the most definitive way to determine if this compound is inhibiting a specific kinase.
Mitigation and Troubleshooting Steps:
-
Consult Kinase Inhibitor Databases : Check publicly available databases for any known interactions of this compound or structurally similar compounds with kinases.
-
Perform an In Vitro Kinase Assay : This is the gold standard for confirming direct inhibition. The protocol below provides a general framework.
-
Use a Structural Analog : If available, test a structurally related but inactive analog of this compound. If the analog does not cause the same effect, it strengthens the case that the observed activity is specific to this compound, though not necessarily on-target.
Data Summary and Experimental Protocols
Table 2: Reported Effective Concentrations of this compound
| Parameter | Value | Cell/System Type | Reference |
| IL-4 Production Inhibition | ~76% inhibition at 100 µg/mL | Antigen-stimulated human Th2 cells | [17] |
| IL-5 Production Inhibition | ~76% inhibition at 100 µg/mL | Antigen-stimulated human Th2 cells | [17] |
| TARC Production Inhibition | ~82% inhibition at 100 µg/mL | PHA-stimulated human Th2 cells | [17] |
| Clinical Oral Dose | 100 mg, 3 times daily | Human patients | [9][11][18] |
On-Target Signaling Pathway Diagram
Caption: On-target pathway of this compound in Th2 cells.
Protocol 1: General In Vitro Kinase Assay
This protocol describes a general method to test for direct inhibition of a purified kinase by this compound using a luminescence-based ADP detection method.[19]
Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide substrate for the kinase.
-
This compound stock solution (in DMSO).
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[19]
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation : Prepare serial dilutions of this compound in kinase buffer. Also, prepare a known inhibitor for the kinase as a positive control and a DMSO-only vehicle control.
-
Reaction Setup : In a 384-well plate, add reagents in the following order:
-
1 µL of compound dilution (this compound, positive control, or vehicle).
-
2 µL of kinase solution (at 2X final concentration).
-
2 µL of substrate/ATP mixture (at 2X final concentration).
-
-
Kinase Reaction : Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Part 1) : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2) : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Read the luminescence on a plate reader.
-
Analysis : Calculate the percent inhibition for each this compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the results to determine the IC₅₀ if inhibition is observed.
Protocol 2: Multiplex Cytokine Assay
This protocol allows for the simultaneous measurement of multiple cytokines (both on-target and potential off-target) from cell culture supernatants.
Materials:
-
Cell culture supernatant from cells treated with this compound or vehicle.
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array).
-
Assay-specific wash buffers and reagents.
-
96-well filter-bottom plate.
-
Multiplex array reader.
Procedure:
-
Plate Preparation : Pre-wet the 96-well filter plate with assay buffer and aspirate using a vacuum manifold.
-
Antibody-Coupled Beads : Add the antibody-coupled magnetic bead mixture to each well. Wash the beads twice with wash buffer.
-
Sample Incubation : Add 50 µL of cell culture supernatant or cytokine standards to the appropriate wells. Incubate on a shaker for 2 hours at room temperature (or as per kit instructions).
-
Washing : Wash the beads three times with wash buffer.
-
Detection Antibody : Add the biotinylated detection antibody cocktail to each well. Incubate on a shaker for 1 hour at room temperature.
-
Streptavidin-PE : Add Streptavidin-Phycoerythrin (SAPE) to each well. Incubate on a shaker for 30 minutes in the dark.
-
Final Wash and Resuspension : Wash the beads three times. Resuspend the beads in sheath fluid or reading buffer.
-
Data Acquisition : Acquire data on a multiplex array reader.
-
Analysis : Use the standard curve for each cytokine to calculate the concentration in each sample. Compare the cytokine profiles of this compound-treated samples to vehicle controls.
Logical Flow for Effect Differentiation
Caption: Decision tree for classifying observed experimental effects.
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluate safety in proposed study: CDSCO Panel tells Syngene on this compound Capsule [medicaldialogues.in]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 10. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 11. Long-term monotherapy with this compound in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a new type of antiallergic agent, prevents the expression of airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of this compound (IPD) with chloride channels in human blood eosinophils: a potential mechanism underlying its anti-allergic and anti-asthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound, a Th2 cytokine inhibitor, on cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.co.uk [promega.co.uk]
Protocol refinement for minimizing variability in Suplatast Tosilate research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and achieve reproducible results in their experiments with Suplatast Tosilate.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound.
In Vitro Assay Variability
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytokine measurements (ELISA, Luminex, etc.) between replicate wells. | 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. Edge effects in the culture plate.4. Improper mixing of this compound stock solution.5. Cell stress due to improper handling. | 1. Ensure a homogenous cell suspension before seeding; perform cell counts for each experiment.2. Use calibrated pipettes and fresh tips for each replicate; be consistent with pipetting technique.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.4. Vortex the stock solution thoroughly before each dilution.5. Handle cells gently, avoid excessive centrifugation, and ensure optimal culture conditions. |
| Unexpected cytotoxicity observed at supposedly non-toxic concentrations. | 1. High concentration of organic solvent (e.g., DMSO) in the final culture medium.2. Contamination of cell culture.3. Instability of this compound in the culture medium over long incubation periods.4. Sensitivity of the specific cell line to the compound or vehicle. | 1. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO). Prepare a vehicle control with the same solvent concentration.2. Regularly test for mycoplasma and other contaminants.3. For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals.4. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. |
| Inconsistent inhibition of eosinophil migration in Boyden chamber assays. | 1. Variability in the chemoattractant gradient.2. Inconsistent pore size or coating of the chamber membrane.3. Suboptimal incubation time.4. Direct effect of this compound on eosinophil viability. | 1. Ensure the chemoattractant is properly diluted and that no bubbles are trapped under the membrane.2. Use high-quality, certified membranes and ensure consistent coating if required.3. Optimize the incubation time to achieve a clear migration window.4. Perform a viability assay (e.g., Trypan Blue exclusion) on eosinophils treated with this compound at the concentrations used in the migration assay. |
Animal Model Variability
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in response to this compound treatment. | 1. Inconsistent dosing (gavage, injection, etc.).2. Differences in animal age, weight, or genetic background.3. Variations in the induction of the disease model (e.g., allergen sensitization).4. Animal stress. | 1. Ensure accurate and consistent administration of the compound. For oral gavage, ensure the entire dose is delivered.2. Use age- and weight-matched animals from a reputable supplier. Ensure a consistent genetic background.3. Standardize the sensitization and challenge protocol to minimize variability in disease severity.4. Acclimatize animals to the experimental procedures and housing conditions to minimize stress. |
| Lack of expected therapeutic effect in an established animal model. | 1. Inadequate dosage or treatment duration.2. Poor bioavailability of the administered compound.3. The chosen animal model is not responsive to Th2 cytokine inhibition. | 1. Review the literature for established effective dose ranges and treatment schedules for your specific model. Consider a dose-response study.2. Ensure proper formulation of this compound for administration. For oral administration, consider the timing relative to feeding.3. Verify that the pathophysiology of your animal model is indeed driven by Th2 cytokines like IL-4 and IL-5. |
Frequently Asked Questions (FAQs)
General Information
-
What is the mechanism of action of this compound? this compound is a Th2 cytokine inhibitor. It selectively suppresses the production of interleukin-4 (IL-4) and interleukin-5 (IL-5) by T helper 2 (Th2) cells. This leads to a reduction in IgE synthesis and inhibits the infiltration and activation of eosinophils.
-
What are the primary research applications of this compound? It is primarily used in research related to allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. It is also investigated for its anti-inflammatory and antifibrotic properties.
Handling and Preparation
-
How should I dissolve this compound for in vitro experiments? this compound is soluble in water (to 100 mM), DMSO (to 100 mM), and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
-
What is a suitable vehicle for in vivo administration? In published animal studies, this compound has been administered orally suspended in distilled water.
-
How should I store this compound solutions? Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh.
Experimental Design
-
What are typical in vitro working concentrations for this compound? Effective concentrations in vitro can range from 1 µM to 100 µM, depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
-
What controls should I include in my experiments?
-
Vehicle Control: Treat cells or animals with the same volume of the solvent (e.g., DMSO, distilled water) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the vehicle itself.
-
Untreated Control: A group that does not receive any treatment.
-
Positive Control: A known inhibitor of the pathway you are studying, if available.
-
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Production from Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI-1640 to achieve 2X the final desired concentrations.
-
Treatment: Add the 2X this compound solutions to the appropriate wells. Include a vehicle control (DMSO diluted in medium).
-
Stimulation: Stimulate the cells with a suitable mitogen (e.g., 10 µg/mL Phytohemagglutinin (PHA)) or a specific antigen.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentrations of IL-4 and IL-5 in the supernatant using ELISA or a multiplex bead-based assay.
Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)
-
Eosinophil Isolation: Isolate eosinophils from whole blood using a negative selection immunomagnetic cell separation method.
-
This compound Pre-incubation: Resuspend the isolated eosinophils in a suitable buffer and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add a chemoattractant (e.g., 100 pM IL-5 or 1 µM Platelet-Activating Factor (PAF)) to the lower wells of the Boyden chamber.
-
Place a polycarbonate membrane (e.g., 5 µm pore size) over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Staining and Counting: Remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields under a microscope.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | ≥ 100 mg/mL (200.14 mM) |
| DMSO | ≥ 33 mg/mL (66.05 mM) |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: In Vitro Experimental Parameters from Literature
| Cell Type | Stimulation | This compound Concentration | Incubation Time | Measured Effect | Reference |
| Murine Th2 Cells (D10.G4.1) | Conalbumin | Concentration-dependent | - | Inhibition of IL-4 and IL-5 production | Cayman Chemical |
| Human PBMCs | PHA | 1 and 10 µg/mL | 24 hours | Inhibition of IL-4 production | Selleck Chemicals |
| Human Eosinophils | PAF (1 µM) | 1 µM | - | Inhibition of migration | |
| Human Eosinophils | IL-5 (100 pM) | 1 µM | - | Inhibition of migration |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro cytokine inhibition assay.
Caption: Troubleshooting logic for high in-well variability.
Best practices for long-term storage and handling of Suplatast Tosilate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Suplatast (B1197778) Tosilate, alongside troubleshooting guides and frequently asked questions (FAQs) for its experimental use.
Long-Term Storage and Handling
Proper storage and handling of Suplatast Tosilate are critical to maintain its stability and ensure the integrity of experimental results.
Storage Conditions:
Quantitative data for the long-term storage of this compound is summarized in the table below. It is crucial to protect the compound from moisture and light.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Ensure the container is tightly sealed to prevent moisture absorption. |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions. The container should be well-sealed. |
| Room Temperature | Short-term | The powder form is stable at room temperature for short periods. It should be stored away from direct sunlight, heat, and moisture.[1][2][3] |
Handling Precautions:
This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE). Key handling recommendations include:
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Th2 Cytokines (IL-4, IL-5)
-
Possible Cause 1: Inadequate Concentration. The effective concentration of this compound can vary between cell types and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulation conditions. Concentrations in the range of 1-100 µg/mL have been reported to be effective in vitro.[4]
-
-
Possible Cause 2: Timing of Treatment. The timing of this compound administration relative to cell stimulation is crucial.
-
Solution: In many experimental setups, pre-incubation with this compound before the addition of the stimulus (e.g., antigen, mitogen) is necessary for optimal inhibition.
-
-
Possible Cause 3: Cell Health. Poor cell viability can lead to unreliable results.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) in parallel with your experiment.
-
Issue 2: Unexpected Cytotoxicity in Cell Culture
-
Possible Cause 1: High Concentration. Although generally well-tolerated, high concentrations of this compound may induce cytotoxicity in some cell lines.
-
Solution: Lower the concentration of this compound used. As mentioned, a dose-response curve is essential to find a concentration that is effective without being toxic.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cells (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
-
Issue 3: In vivo experiment shows no effect on airway inflammation or hyperresponsiveness.
-
Possible Cause 1: Insufficient Dosage. The effective dose can depend on the animal model and the severity of the induced allergic response.
-
Solution: Conduct a dose-escalation study to determine the optimal dosage. Doses ranging from 30 to 100 mg/kg have been used in rodent models.[5]
-
-
Possible Cause 2: Route and Timing of Administration. The method and timing of drug delivery are critical for in vivo efficacy.
-
Possible Cause 3: Animal Model Variability. The specific animal model of asthma or allergy can influence the outcome.
-
Solution: Ensure the chosen animal model is appropriate for studying Th2-mediated inflammation. Some models may have a mixed Th1/Th2 or Th17 response where a specific Th2 inhibitor might be less effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Th2 cytokine inhibitor. Its primary mechanism of action is the suppression of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) production from Th2 cells.[7][8] This is achieved, at least in part, through the inhibition of the GATA-3 signaling pathway, a master regulator of Th2 cell differentiation.[9]
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies in rodents, it can be dissolved in distilled water.[5]
Q3: Can this compound be used in combination with other drugs?
A3: Yes, this compound has been studied in combination with other medications. For instance, it has been used as an add-on therapy with inhaled corticosteroids in asthma patients.[10][11][12] It has also been used in combination with cyclosporine A and prednisolone (B192156) in a case of hypereosinophilic syndrome.[13]
Q4: Does this compound affect Th1 cytokine production?
A4: Studies have shown that this compound selectively inhibits Th2 cytokine production (IL-4, IL-5) without significantly affecting the production of the Th1 cytokine interferon-gamma (IFN-γ).[7]
Q5: Are there any known off-target effects of this compound?
A5: While primarily known as a Th2 cytokine inhibitor, some studies suggest other potential mechanisms. For example, it has been shown to inhibit the production of the chemokine TARC (CCL17) from Th2 cells.[4] Additionally, it may have direct effects on eosinophil migration.[14] In a model of pulmonary fibrosis, it was shown to have anti-inflammatory and antifibrotic effects independent of Th2 cytokine inhibition.[15]
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-5 Production from Splenocytes
This protocol describes a general workflow for assessing the inhibitory effect of this compound on IL-5 production from stimulated mouse splenocytes.
-
Cell Preparation:
-
Isolate spleens from mice under sterile conditions.
-
Prepare a single-cell suspension by gently teasing the spleens apart and passing the cells through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).
-
Count the cells and adjust the concentration to 2 x 10^6 cells/mL.
-
-
Treatment and Stimulation:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add 50 µL of a stimulant (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen if using cells from a sensitized animal) to each well to a final volume of 200 µL.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
Protocol 2: Flow Cytometry Analysis of Th2 Cell Differentiation
This protocol provides a framework for analyzing the effect of this compound on the differentiation of naive CD4+ T cells into Th2 cells.
-
Cell Isolation and Culture:
-
Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Culture the naive CD4+ T cells in a plate coated with anti-CD3 and anti-CD28 antibodies in the presence of Th2-polarizing cytokines (e.g., IL-4 and anti-IFN-γ antibody).
-
Treat the cells with different concentrations of this compound or a vehicle control at the beginning of the culture.
-
Culture for 3-5 days.
-
-
Restimulation and Intracellular Staining:
-
Restimulate the differentiated T cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[19]
-
Harvest the cells and stain for surface markers such as CD4.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining for IL-4.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the percentage of IL-4-producing cells. A decrease in the percentage of IL-4+ cells in the this compound-treated groups compared to the vehicle control would indicate an inhibition of Th2 differentiation.[20]
-
Visualizations
Caption: Mechanism of this compound in Th2 cells.
Caption: General experimental workflows for this compound.
References
- 1. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Usefulness of this compound, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Th2 cytokine inhibitor, on cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Add-on Effects of this compound in Bronchial Asthma Patients Treated With Inhaled Corticosteroids | springermedizin.de [springermedizin.de]
- 11. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of a combination of cyclosporine A, this compound and prednisolone on periodic oscillating hypereosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Inhibitory effect of this compound on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound prevents bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cloud-clone.com [cloud-clone.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]
- 20. file.elabscience.com [file.elabscience.com]
How to control for vehicle effects in Suplatast Tosilate experiments
Welcome to the technical support center for Suplatast (B1197778) Tosilate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, particularly in controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is Suplatast Tosilate and what is its primary mechanism of action?
A1: this compound is an immunomodulatory drug that functions as a Th2 cytokine inhibitor. Its primary mechanism involves the suppression of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) production by T-helper 2 (Th2) cells.[1][2] This action helps to reduce allergic inflammation. Additionally, this compound has been shown to inhibit the transcription factor GATA-3, which is crucial for the expression of Th2 cytokines.[3][4]
Q2: What are the common research applications for this compound?
A2: this compound is frequently used in preclinical models of allergic diseases. The most common applications include research on:
Q3: Why is a vehicle control group essential in this compound experiments?
A3: A vehicle control group is critical to differentiate the pharmacological effects of this compound from any biological effects caused by the delivery vehicle itself. The vehicle is the substance used to dissolve or suspend this compound for administration. Without a vehicle control, it is impossible to determine if the observed effects are due to the drug or the vehicle.
Q4: What are common vehicles used for this compound administration?
A4: The choice of vehicle depends on the route of administration and the experimental model.
-
Oral Administration: Distilled water has been used as a vehicle for oral administration of this compound in guinea pigs.[7] For oral formulations in tablets, various excipients may be used, including solid carriers, diluents, and suspending agents.
-
Topical Administration: White petrolatum has been used as a vehicle for topical application of this compound ointment in mice.[6]
-
In Vitro Studies: For in vitro experiments, this compound is often dissolved in Dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Vehicle-Related Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected mortality or adverse events in the vehicle control group. | The vehicle itself may have toxic effects at the administered concentration or volume. | - Review the literature for known toxicities of the vehicle components. - Conduct a dose-response study with the vehicle alone to determine a no-observed-adverse-effect level (NOAEL). - Consider alternative, more inert vehicles. |
| High variability in experimental data. | Inconsistent preparation or administration of the vehicle. | - Prepare the vehicle fresh for each experiment using a standardized protocol. - Ensure thorough mixing of the vehicle, especially for suspensions. - Standardize the administration technique (e.g., gavage speed, injection site). |
| Drug precipitation upon dilution in aqueous solutions. | The solubility of this compound is exceeded when a concentrated stock (e.g., in DMSO) is diluted in an aqueous buffer. | - Prepare a less concentrated stock solution. - Perform serial dilutions. - Use sonication or vortexing during dilution to improve dissolution. |
| No significant difference between the this compound group and the vehicle control group. | The vehicle may have biological effects that mask the effect of this compound. The drug may not have been fully solubilized or may have degraded in the vehicle. | - Research the potential biological activity of the chosen vehicle. - Test an alternative vehicle with a different composition. - Confirm the stability and solubility of this compound in the chosen vehicle under the experimental conditions. |
Experimental Protocols
Protocol 1: In Vivo Oral Administration in a Murine Asthma Model
This protocol is a general guideline based on practices in published studies.[5]
-
Animal Model: BALB/c mice are sensitized and challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype.
-
Groups:
-
Control Group: Receives no treatment.
-
Vehicle Control Group: Receives the vehicle alone.
-
This compound Group: Receives this compound dissolved or suspended in the vehicle.
-
Positive Control Group (Optional): Receives a known anti-inflammatory drug (e.g., dexamethasone).
-
-
Vehicle Preparation:
-
Based on literature, distilled water is a suitable vehicle for oral administration.[7]
-
Prepare a fresh solution/suspension of this compound in distilled water for each administration. Ensure homogeneity.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage daily for the duration of the study.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg body weight).
-
-
Outcome Measures:
-
Quantify inflammatory cells (e.g., eosinophils) in bronchoalveolar lavage fluid (BALF).
-
Measure Th2 cytokine levels (IL-4, IL-5) in BALF or lung homogenates using ELISA.
-
Perform histopathological analysis of lung tissue.
-
Protocol 2: In Vitro T-Cell Cytokine Production Assay
-
Cell Culture: Culture human or murine Th2 cells or peripheral blood mononuclear cells (PBMCs).
-
Groups:
-
Untreated Control.
-
Vehicle Control (e.g., DMSO, final concentration ≤ 0.1%).
-
This compound (various concentrations).
-
-
Drug Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be identical in the vehicle control and all this compound treatment groups.
-
-
Treatment and Stimulation:
-
Pre-incubate cells with this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with appropriate stimuli (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin, or a specific antigen) to induce cytokine production.
-
-
Outcome Measures:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the concentrations of IL-4 and IL-5 in the supernatant using ELISA.
-
Data Presentation
Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Murine Asthma Model
| Treatment Group | Total Cells (x10⁵/mL in BALF) | Eosinophils (x10⁴/mL in BALF) |
| Control | 1.2 ± 0.3 | 0.1 ± 0.05 |
| Vehicle Control | 8.5 ± 1.2 | 5.2 ± 0.9 |
| This compound (100 mg/kg) | 4.3 ± 0.8 | 2.1 ± 0.5 |
Data are representative and presented as mean ± SEM. *p < 0.05 compared to the vehicle control group.
Table 2: Effect of this compound on Th2 Cytokine Levels in a Murine Asthma Model
| Treatment Group | IL-4 (pg/mL in BALF) | IL-5 (pg/mL in BALF) |
| Control | 15 ± 5 | 20 ± 8 |
| Vehicle Control | 150 ± 25 | 200 ± 30 |
| This compound (100 mg/kg) | 70 ± 15 | 85 ± 20 |
Data are representative and presented as mean ± SEM. *p < 0.05 compared to the vehicle control group.
Visualizations
This compound Signaling Pathway
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibitory effect of this compound on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The effects of this compound treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data from Suplatast Tosilate functional assays
Welcome to the technical support resource for researchers utilizing Suplatast (B1197778) Tosilate in functional assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you interpret unexpected data and ensure the robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Suplatast Tosilate?
This compound is classified as a Th2 cytokine inhibitor. Its principal mechanism involves the suppression of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) production by T-helper 2 (Th2) cells.[1][2][3] By inhibiting these key cytokines, it indirectly reduces the activation, infiltration, and inflammatory effects of eosinophils and mast cells, which are central to allergic responses.[1][4][5] Some studies also indicate it can inhibit the production of IL-13 and Th2 chemokines.[6][7]
Q2: Which cell types and signaling pathways are most relevant for this compound functional assays?
The most relevant cell types are those involved in the Th2 immune response, including CD4+ T-cells (specifically Th2 subtype), eosinophils, and mast cells.[5] The core signaling pathway to study is the Th2 cytokine pathway, focusing on the downstream effects of IL-4 and IL-5 inhibition.[6][8] The GATA-3/IL-5 signaling pathway has been identified as a key target in mediating the drug's effects on airway hyperreactivity and inflammation.[9]
Q3: What are the key functional assays recommended for evaluating the bioactivity of this compound?
To comprehensively evaluate the effects of this compound, a combination of the following assays is recommended:
-
Cytokine Release Assays: To directly measure the inhibition of Th2 cytokines (IL-4, IL-5, IL-13) from stimulated Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells.[6][10]
-
Eosinophil Functional Assays: To assess the downstream effects, including eosinophil chemotaxis (migration) and eosinophil cationic protein (ECP) release.[2][11]
-
Mast Cell Degranulation Assays: To determine the drug's impact on mast cell activation, typically by quantifying the release of β-hexosaminidase or histamine.[4]
Q4: What is the expected outcome of this compound treatment in these assays?
In properly conducted assays, this compound is expected to:
-
Significantly decrease the production and release of IL-4 and IL-5 from stimulated Th2 cells.[2][6]
-
Reduce the chemotactic migration of eosinophils toward a chemoattractant.
-
Inhibit the infiltration of eosinophils into tissue models.[5][12]
-
Show minimal direct effect on mast cell degranulation, as its primary action is upstream on T-cells, but it may reduce mast cell infiltration in longer-term models.[4]
Troubleshooting Guides
Guide 1: Cytokine Release Assays (e.g., ELISA, Multiplex)
Q: I am not observing the expected suppression of IL-4 and IL-5 with this compound. What are the possible causes?
A: This is a common issue that can stem from several factors related to the cells, the stimulation, or the assay itself.
| Potential Cause | Recommended Troubleshooting Step |
| Suboptimal Cell Health | Confirm cell viability (>90%) via Trypan Blue or a fluorescence-based method before and after the assay. Poor viability can lead to altered cytokine production.[13] |
| Ineffective T-Cell Stimulation | Ensure your stimulating agents (e.g., anti-CD3/anti-CD28, PHA) are used at optimal concentrations. Titrate stimuli to find the peak response window. Lack of IL-4 production can be due to insufficient stimulation.[10][13] |
| Incorrect Measurement Timing | The kinetics of IL-4 and IL-5 production can vary. IL-4, in particular, can be transient and difficult to detect.[14] Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak cytokine expression for your specific cell system.[13] |
| Donor-to-Donor Variability | PBMCs from different donors can show significant variability in their immune responses.[13] Test on a panel of donors (minimum of 3-5) to ensure the observed effect (or lack thereof) is consistent. |
| Assay Interference | Components in the culture medium or the drug solvent could interfere with the immunoassay (e.g., ELISA). Run a solvent control (e.g., DMSO) and ensure it does not affect the assay readout. General immunoassay interferences can also be a factor.[15][16] |
Q: My IL-4 levels are undetectable across all conditions, including my positive controls.
A: Detecting IL-4 can be challenging due to its low concentration and transient nature.
| Potential Cause | Recommended Troubleshooting Step |
| Low IL-4 Production | Th2 differentiation in vitro may be required. Culture PBMCs for 5-7 days with IL-2 before re-stimulation with PMA/Ionomycin to boost the Th2 population and detectable IL-4 signal.[14] |
| Insufficient Assay Sensitivity | Standard ELISA may not be sensitive enough. Consider using a high-sensitivity ELISA kit or switching to a more sensitive platform like Luminex or ELISpot. |
| Incorrect Stimulation Protocol | The combination of anti-CD3 and anti-CD28 is generally more effective for inducing a broad range of cytokines than PHA alone.[10] Verify your stimulation protocol is appropriate for Th2 cytokine induction. |
Guide 2: Eosinophil Chemotaxis Assays
Q: this compound is not inhibiting eosinophil migration in my Boyden chamber assay.
A: Since this compound acts on T-cells to reduce eosinophil-attracting signals, its effect in a direct chemotaxis assay may be limited unless the experimental design accounts for this.
| Potential Cause | Recommended Troubleshooting Step |
| Direct vs. Indirect Effect | This compound primarily inhibits the production of chemoattractants (via IL-5 suppression), not the eosinophil's ability to respond to them. The drug will likely show no effect if you are simply adding it to an assay where eosinophils are migrating toward a predefined chemoattractant like eotaxin. |
| Incorrect Experimental Design | To see an effect, use a co-culture system. Culture stimulated T-cells with this compound, collect the conditioned media, and then use that media as the chemoattractant for the eosinophils. This tests the drug's ability to reduce the generation of chemotactic signals. |
| Wrong Membrane Pore Size | If eosinophils are not migrating in your positive control, the pore size may be too small. If they are passively falling through in the negative control, it's too large. For eosinophils, a 3.0 µm to 5.0 µm pore size is generally recommended.[17] |
| Suboptimal Cell Density | Seeding too few eosinophils will result in a signal that is difficult to detect. Seeding too many can lead to oversaturation of the membrane pores. Perform a cell titration to find the optimal seeding concentration.[17] |
Guide 3: Mast Cell Degranulation Assays
Q: I see no inhibition of mast cell degranulation after treatment with this compound.
A: This result is potentially expected and highlights the drug's specific mechanism of action.
| Potential Cause | Recommended Troubleshooting Step |
| Mechanism of Action | This compound's primary role is to inhibit Th2 cytokine production, which in the long term reduces mast cell proliferation and recruitment.[4] It is not a direct mast cell stabilizer. Therefore, in short-term assays where mature mast cells are directly stimulated (e.g., with IgE cross-linking or compound 48/80), this compound is not expected to inhibit degranulation. |
| High Background Signal | If your negative control wells show high levels of degranulation, it may be due to overly aggressive cell handling, contamination, or issues with the assay buffer. Ensure gentle pipetting and use appropriate controls. |
| Assay Validation | Confirm your assay is working correctly with a known mast cell stabilizer (e.g., cromolyn (B99618) sodium) as a positive control for inhibition. This will validate that your degranulation signal can be modulated. |
Data Summary
The following table summarizes the expected effects of this compound based on published literature. This can serve as a benchmark for your experimental results.
| Parameter | Assay Type | Cell Type | Expected Effect of this compound | Reference |
| IL-4, IL-5, IL-13 Levels | ELISA, Multiplex | T-cells, PBMCs | Significant Decrease | [2][6] |
| TARC Chemokine Levels | ELISA | Th2 Cells | Significant Decrease | [7] |
| Eosinophil Count | Flow Cytometry, Microscopy | Peripheral Blood, Tissue | Decrease | [11][12] |
| Eosinophil Cationic Protein (ECP) | ELISA | Serum, Sputum | Decrease | [8][18] |
| Eosinophil Migration | Chemotaxis Assay | Eosinophils | Inhibition (Indirectly) | [5] |
| Mast Cell Infiltration | Histology | Tissue | Decrease (In vivo/long-term) | [4] |
| IgE Levels | ELISA | Serum | Decrease (In vivo/long-term) | [2][8] |
Key Experimental Protocols
Protocol 1: In Vitro Th2 Cytokine Release Assay
This protocol describes the stimulation of human PBMCs to measure the inhibitory effect of this compound on IL-4 and IL-5 production.
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) and determine cell viability and concentration.
-
Plating: Seed 2 x 10^5 PBMCs per well in a 96-well flat-bottom plate.
-
Compound Treatment: Prepare serial dilutions of this compound (and a vehicle control, e.g., DMSO) in complete medium. Add the compound to the respective wells and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add a pre-determined optimal concentration of T-cell stimulants (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[10]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.
-
Cytokine Quantification: Measure IL-4 and IL-5 concentrations in the supernatant using validated ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
Protocol 2: Mast Cell Degranulation (β-Hexosaminidase) Assay
This protocol uses the RBL-2H3 cell line to assess mast cell degranulation. Note that this compound is not expected to be active in this assay, which can serve as a negative control for its mechanism.
-
Cell Seeding: Plate RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate overnight.
-
Sensitization: Sensitize cells with anti-DNP IgE (1 µg/mL) for 4-6 hours or overnight.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Add 100 µL of Tyrode's buffer containing the test compound (e.g., a known inhibitor like cromolyn sodium) or vehicle control. Incubate for 30 minutes.
-
Stimulation: Trigger degranulation by adding 20 µL of DNP-HSA antigen (100 ng/mL). For a total release control, add 20 µL of 1% Triton X-100 to separate wells.
-
Incubation: Incubate for 1 hour at 37°C.
-
Supernatant Collection: Place the plate on ice to stop the reaction. Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Enzyme Reaction: Add 50 µL of substrate solution (p-NAG in citrate (B86180) buffer) to each well. Incubate for 1 hour at 37°C.
-
Stop Reaction & Read: Stop the reaction by adding 150 µL of stop buffer (0.1 M Na2/Na3CO3). Read the absorbance at 405 nm.
-
Calculation: Express degranulation as a percentage of the total release from Triton X-100 lysed cells.
Protocol 3: Eosinophil Chemotaxis (Boyden Chamber) Assay
This protocol details a standard Boyden chamber assay to measure eosinophil migration.
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation kit. Ensure high purity (>98%).
-
Chamber Preparation: Place Transwell™ inserts (e.g., 5 µm pore size) into a 24-well plate. Add 600 µL of medium containing a known chemoattractant (e.g., eotaxin-1/CCL11 at 100 ng/mL) to the lower chamber. Add 100 µL of serum-free medium to the upper chamber (insert).
-
Cell Seeding: Resuspend isolated eosinophils in serum-free medium at 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 1.5 to 3 hours at 37°C, 5% CO2. The optimal time should be determined empirically.
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Staining & Counting: Fix the migrated cells on the bottom side of the membrane with methanol, stain with a solution like Crystal Violet or Giemsa, and rinse.
-
Quantification: Once dry, count the number of migrated cells in several high-power fields under a microscope. Alternatively, the stain can be eluted and quantified by measuring its absorbance.
Visualizations
Caption: this compound's mechanism of inhibiting the GATA-3 pathway in Th2 cells.
Caption: Standard experimental workflow for a cytokine release assay.
Caption: Decision tree for troubleshooting a negative result in a cytokine assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluate safety in proposed study: CDSCO Panel tells Syngene on this compound Capsule [medicaldialogues.in]
- 4. ovid.com [ovid.com]
- 5. This compound, a new type of antiallergic agent, prevents the expression of airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Add-on effects of this compound in bronchial asthma patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journalaji.com [journalaji.com]
- 16. The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. Long-term monotherapy with this compound in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of Suplatast Tosilate Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental outcomes with Suplatast (B1197778) Tosilate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Suplatast Tosilate?
This compound is an immunomodulator that primarily functions by inhibiting the production of Th2-type cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5).[1] This suppression of Th2 cytokines leads to a reduction in the activation and infiltration of eosinophils, which are key contributors to allergic inflammation.[1] The drug has also been shown to modulate the overall immune response, making the body less likely to overreact to allergens.[1]
Q2: We are observing inconsistent inhibition of eosinophil infiltration in our animal models. What could be the cause?
Inconsistent eosinophil infiltration can arise from several factors. Ensure that the timing and dosage of this compound administration are consistent with established protocols. For instance, in a mouse model of chronic asthma, treatment with this compound after sensitization and challenge with ovalbumin showed significant improvements in histopathological parameters, whereas prophylactic administration alone was ineffective.[2] Additionally, the choice of animal model can influence outcomes. This compound has been shown to inhibit eosinophil infiltration in murine models of contact sensitivity and in sensitized guinea pigs.[3][4]
Q3: Our in vitro experiments show variable effects on cytokine production. How can we standardize our protocol?
To ensure consistent results in vitro, it is crucial to standardize cell culture conditions, including cell density, passage number, and stimulation methods. The timing of this compound application relative to cell stimulation is also critical. This compound has been shown to suppress IL-4 and IL-5 production from type 2 helper T cells (Th2) in vitro.[5] For ex vivo studies, isolating peripheral blood mononuclear cells (PBMCs) from treated subjects and stimulating them with agents like phorbol (B1677699) myristate acetate (B1210297) and ionomycin (B1663694) can be a reliable method to assess cytokine production.[6]
Troubleshooting Guide
Issue 1: Difficulty in establishing a reproducible animal model of airway hyperresponsiveness.
-
Recommendation: Follow a well-established sensitization and challenge protocol. For example, in a rat model of asthma, sensitization can be achieved by intraperitoneal injection with ovalbumin (OVA).[7] In guinea pigs, immunization with two ovalbumin inhalations on day 0 and day 7, followed by a challenge on day 14, has been shown to induce airway hyperresponsiveness.[8]
-
Experimental Protocol:
Issue 2: Inconsistent measurements of inflammatory markers in bronchoalveolar lavage (BAL) fluid.
-
Recommendation: Standardize the BAL fluid collection procedure to ensure consistent sample volume and cell recovery. The timing of BAL fluid collection post-challenge is also critical. Treatment with this compound has been shown to significantly reduce the number of total cells and eosinophils in BAL fluid in a murine asthma model.[5]
-
Data Presentation: Effect of this compound on Inflammatory Cells in BAL Fluid
Treatment Group Total Cells (cells/mL) Eosinophils (cells/mL) Vehicle Control High High | this compound | Significantly Reduced | Significantly Reduced (~40% reduction)[5] |
Issue 3: Variable outcomes in long-term studies.
-
Experimental Workflow for a Long-Term Study:
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The effects of this compound treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new type of antiallergic agent, prevents the expression of airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term monotherapy with this compound in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apjai-journal.org [apjai-journal.org]
Optimizing flow cytometry gating strategy for Suplatast Tosilate-treated cells
Technical Support Center: Suplatast Tosilate Flow Cytometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using flow cytometry to analyze cells treated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-treated samples have a high amount of debris and dead cells. How should I adjust my gating strategy?
A1: High debris and dead cell content can interfere with accurate analysis by causing non-specific antibody binding and increasing background noise. It is crucial to exclude these events from your main analysis gate.
-
Initial Gating: Start by gating on your cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude obvious debris.
-
Viability Dye: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to distinguish live cells from dead cells. Gate on the viability dye-negative population for your analysis.
-
Doublet Discrimination: To exclude cell clumps, create a gate using FSC-A (Area) vs. FSC-H (Height) or SSC-A vs. SSC-W (Width) and select the singlet population.
Q2: I am not seeing the expected decrease in Th2-related cytokine expression in my this compound-treated cells. What could be the issue?
A2: this compound is known to suppress the production of IL-4 and IL-5 from Th2 cells. If you are not observing this effect, consider the following:
-
Drug Concentration and Incubation Time: Ensure you are using an optimal concentration of this compound and an appropriate incubation time. These parameters can be cell-type dependent, so a dose-response and time-course experiment may be necessary.
-
Cell Activation: For in vitro studies, Th2 cells often require stimulation (e.g., with PMA/Ionomycin or anti-CD3/CD28 antibodies) to produce detectable levels of cytokines. Ensure your stimulation conditions are optimal.
-
Intracellular Staining Protocol: Verify your intracellular staining protocol. Inefficient cell permeabilization can lead to poor antibody penetration and weak cytokine signals. Use a well-established protocol and appropriate permeabilization buffers.
-
Protein Transport Inhibition: When staining for intracellular cytokines, it is essential to use a protein transport inhibitor (e.g., Brefeldin A or Monensin) during cell stimulation to trap the cytokines within the cell.
Q3: How do I correctly identify and gate on Th2 cells in my flow cytometry data?
A3: Th2 cells are a subset of CD4+ helper T cells. A common method for identifying them involves surface and intracellular markers.
-
Lineage Gating: First, gate on lymphocytes using FSC vs. SSC, then on singlets, and then on live cells. From the live singlet population, gate on CD3+ T cells, and subsequently on CD4+ helper T cells.
-
Th2 Marker Gating: From the CD4+ population, you can identify Th2 cells based on the expression of specific chemokine receptors and transcription factors. A common gating strategy is to identify cells that are positive for the chemokine receptor CCR4 and negative for CXCR3 (a Th1 marker).
-
Intracellular Cytokine Staining: The definitive way to identify Th2 cells is by their production of IL-4, IL-5, and IL-13. After cell stimulation and intracellular staining, gate on the CD4+ population and look for cells expressing these cytokines.
Experimental Protocols
Protocol 1: In Vitro Treatment and Intracellular Cytokine Staining of T Cells
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells in complete RPMI-1640 medium.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or a vehicle control for the specified duration (e.g., 24-72 hours).
-
Cell Stimulation: For the final 4-6 hours of culture, stimulate the cells with a cell activation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Surface Staining: Harvest the cells, wash with FACS buffer (PBS + 2% FBS), and stain with antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CXCR3, anti-CCR4) and a fixable viability dye for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (e.g., anti-IL-4, anti-IL-5) for 30 minutes at 4°C.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
Data Presentation
Table 1: Hypothetical Flow Cytometry Data of this compound-Treated CD4+ T Cells
| Treatment Group | % Live Cells | % CD4+ of Live Cells | % Th2 (CD4+ IL-4+) of CD4+ | MFI of IL-4 in Th2 Cells |
| Vehicle Control | 92.5 ± 2.1 | 65.3 ± 3.4 | 15.8 ± 1.9 | 12,500 ± 850 |
| This compound (10 µM) | 90.8 ± 2.5 | 64.9 ± 3.1 | 8.2 ± 1.1 | 6,800 ± 520 |
| This compound (50 µM) | 88.1 ± 3.0 | 66.1 ± 2.8 | 4.5 ± 0.8 | 3,100 ± 310 |
Data are presented as mean ± standard deviation. MFI = Mean Fluorescence Intensity.
Visualizations
Caption: Flow cytometry gating strategy for analyzing Th2 cells.
Caption: this compound's mechanism of action on Th2 cells.
Validation & Comparative
A Comparative Analysis of Suplatast Tosilate and Dexamethasone in a Chronic Asthma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Suplatast (B1197778) Tosilate, a Th2 cytokine inhibitor, and Dexamethasone, a corticosteroid, in a preclinical model of chronic asthma. The following sections detail the experimental data, methodologies, and underlying signaling pathways to inform research and development in respiratory therapeutics.
Comparative Efficacy of Suplatast Tosilate and Dexamethasone
A key study by Yilmaz et al. (2012) provides a direct comparison of this compound and Dexamethasone in a chronic asthma model induced by ovalbumin (OVA) in BALB/c mice.[1] The findings from this study, supplemented with data from other relevant preclinical and clinical research, are summarized below.
Data on Inflammatory and Histopathological Parameters
Treatment with both this compound and Dexamethasone resulted in significant improvements in the histopathological features of chronic asthma. Both agents were effective in reducing the inflammatory cell infiltrate in the lungs.[2][3][4] this compound is known to decrease eosinophil counts in both peripheral blood and sputum.[5][6] Dexamethasone also effectively suppresses eosinophil and lymphocyte accumulation in the airways.[7]
| Parameter | Vehicle Control (Asthmatic) | This compound Treatment | Dexamethasone Treatment | Key Findings |
| Histopathological Score | Severe Inflammation | Significant Improvement | Significant Improvement | Both treatments showed comparable efficacy in improving all measured histopathological parameters.[2] |
| Eosinophil Infiltration | High | Significantly Reduced | Significantly Reduced | This compound specifically targets Th2-driven eosinophilic inflammation.[3] Dexamethasone has a broad anti-inflammatory effect that includes suppression of eosinophils.[7] |
| Lymphocyte Infiltration | High | Reduced | Significantly Reduced | Dexamethasone demonstrates potent suppression of T-lymphocytes in the airways.[7] |
| Airway Remodeling | Present | Improvement | Improvement | Both drugs showed efficacy in mitigating the structural changes associated with chronic asthma.[2] |
Note: The table is a qualitative summary based on the findings of Yilmaz et al. (2012) and other cited studies, as specific quantitative data from a direct head-to-head comparison was not available in the public domain.
Data on Cytokine Levels
In the Yilmaz et al. (2012) study, while all treatment groups showed lower levels of the Th2 cytokines IL-4 and IL-5, and the Th1 cytokine IFN-γ compared to the vehicle control group, these differences did not reach statistical significance.[2] However, numerous studies have independently demonstrated the ability of both drugs to modulate these cytokines. This compound acts as a selective Th2 cytokine inhibitor, suppressing the production of IL-4 and IL-5.[8] Dexamethasone also effectively suppresses Th2 cytokines like IL-5 and IL-13.[3]
| Cytokine | Vehicle Control (Asthmatic) | This compound Treatment | Dexamethasone Treatment | Key Findings |
| IL-4 | Elevated | Lowered (not statistically significant) | Lowered (not statistically significant) | This compound is known to inhibit IL-4 production.[8] Dexamethasone also suppresses Th2 cytokine expression. |
| IL-5 | Elevated | Lowered (not statistically significant) | Lowered (not statistically significant) | Both drugs target IL-5, a key cytokine for eosinophil function.[2][3][8] |
| IFN-γ | Elevated | Lowered (not statistically significant) | Lowered (not statistically significant) | The effect on this Th1 cytokine was not statistically significant for either treatment in the comparative study.[2] |
Note: The table is based on the findings of Yilmaz et al. (2012).[2] The lack of statistical significance in this particular study does not preclude the well-established effects of these drugs on cytokine production shown in other research.
Experimental Protocols
The following is a detailed methodology for a chronic asthma animal model, based on the protocol described by Yilmaz et al. (2012) and other similar studies, to compare the effects of this compound and Dexamethasone.[1][9][10][11]
Chronic Asthma Model Induction
-
Animal Model: BALB/c mice are commonly used due to their predisposition to Th2-biased immune responses.[10]
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on multiple days (e.g., days 0 and 7).[11]
-
Challenge: Following sensitization, mice are repeatedly challenged with aerosolized OVA for several consecutive days over a period of weeks to establish a chronic inflammatory state.[1][11]
Drug Administration
-
Vehicle Control Group: Receives the vehicle (e.g., saline) via the same administration route as the treatment groups.
-
Dexamethasone Group: Dexamethasone is administered, typically via intraperitoneal injection, prior to each OVA challenge.[7][12]
-
This compound Treatment Group: this compound is administered orally or via intraperitoneal injection during the OVA challenge period.[1]
Assessment of Therapeutic Efficacy
-
Bronchoalveolar Lavage (BAL): At the end of the study period, BAL is performed to collect fluid and cells from the airways. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, mucus production, and airway remodeling. A semi-quantitative scoring system is often used for comparison.[10]
-
Cytokine Analysis: The levels of key cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in BAL fluid or lung homogenates are quantified using methods such as ELISA.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) is measured to assess lung function.[11]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and Dexamethasone are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound primarily targets the Th2 signaling pathway. It is understood to inhibit the GATA-3/IL-5 signaling cascade.[2][13] GATA-3 is a key transcription factor for the differentiation of Th2 cells and the production of Th2 cytokines, including IL-5, which is crucial for eosinophil maturation and survival. By inhibiting this pathway, this compound reduces eosinophilic inflammation.[2]
Caption: this compound inhibits Th2 cell activity and cytokine production.
Dexamethasone Signaling Pathway
Dexamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[14] The Dexamethasone-GR complex then translocates to the nucleus where it can act in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes, including those for cytokines and chemokines.[15]
Caption: Dexamethasone acts via the glucocorticoid receptor to modulate gene expression.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of this compound and Dexamethasone in a chronic asthma model.
Caption: Workflow for comparing this compound and Dexamethasone.
References
- 1. The effects of this compound treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Add-on effects of this compound in bronchial asthma patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid-Resistant Neutrophilic Inflammation in a Mouse Model of an Acute Exacerbation of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Suplatast Tosilate and Ketotifen in Preclinical Allergy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Suplatast Tosilate and Ketotifen (B1218977), two prominent anti-allergic agents, based on available data from various preclinical allergy models. This document is intended to serve as a resource for researchers and professionals in the field of allergy and immunology to inform further investigation and drug development efforts.
Mechanism of Action: A Tale of Two Pathways
This compound and Ketotifen exert their anti-allergic effects through distinct molecular mechanisms, targeting different aspects of the allergic inflammatory cascade.
This compound is a Th2 cytokine inhibitor. It primarily functions by suppressing the production of key cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5) from Th2 helper T-cells. These cytokines are central to the pathophysiology of allergic diseases, with IL-4 being crucial for IgE production and IL-5 playing a significant role in the development, activation, and recruitment of eosinophils. By inhibiting these upstream mediators, this compound effectively downregulates the allergic inflammatory response. Some evidence also suggests that this compound may interact with chloride channels in eosinophils, potentially contributing to its anti-allergic effects.
Ketotifen , on the other hand, possesses a dual mechanism of action. It is a potent H1-receptor antagonist, directly blocking the effects of histamine (B1213489), a primary mediator of acute allergic symptoms like itching, sneezing, and vasodilation. Additionally, Ketotifen functions as a mast cell stabilizer, inhibiting the degranulation of mast cells and thereby preventing the release of histamine and other inflammatory mediators such as leukotrienes and prostaglandins. This multifaceted approach allows Ketotifen to address both the immediate and delayed phases of the allergic response.
Signaling Pathway Overview
Caption: Mechanisms of this compound and Ketotifen.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound and Ketotifen in various preclinical allergy models.
Asthma Models
| Parameter | This compound | Ketotifen | Model Details | Reference |
| Airway Hyperresponsiveness (AHR) | Significantly inhibited antigen-induced AHR. | Effectively inhibited the expression of airway hyperresponsiveness. | Ovalbumin-sensitized guinea pigs. | |
| Eosinophil Infiltration (BALF) | Significantly reduced the number of eosinophils (around -40%). | Inhibited the infiltration of eosinophils. | Ovalbumin-sensitized and challenged BALB/c mice. | |
| Lymphocyte Infiltration | Inhibited the infiltration of lymphocytes, including CD4+ T cells. | Did not inhibit lymphocyte infiltration. | Ovalbumin-sensitized guinea pigs. | |
| Th2 Cytokines (IL-4, IL-5) | Significantly decreased IL-4 and IL-5 levels in BALF. | No direct data on Th2 cytokine inhibition in this model. | Ovalbumin-sensitized and challenged BALB/c mice. | |
| Lung Histopathology | Effective in improving all histopathological parameters in a chronic asthma model. | Not specifically evaluated in the cited study. | Ovalbumin-induced chronic asthma in BALB/c mice. |
Allergic Rhinitis Models
| Parameter | This compound | Ketotifen | Model Details | Reference |
| Mucus Production | Dose-dependently inhibited ovalbumin-induced mucus production. | Not specifically evaluated in the cited study. | Ovalbumin-sensitized rats with intranasal challenge. | |
| Eosinophil Infiltration | Dose-dependently inhibited ovalbumin-induced eosinophil infiltration. | Not specifically evaluated in the cited study. | Ovalbumin-sensitized rats with intranasal challenge. | |
| Nasal Symptoms (Human Study) | Significantly decreased nasal symptom scores. | Showed encouraging results in improving sneezing, nasal discharge, and nasal obstruction. | Patients with perennial allergic rhinitis. | |
| Th2 Cytokine Levels (Human Study) | Significantly decreased IL-4 and IL-5 levels in nasal mucosa. | Not specifically evaluated in the cited study. | Patients with perennial allergic rhinitis. |
Atopic Dermatitis Models
| Parameter | This compound | Ketotifen | Model Details | Reference |
| Skin Lesions | Topical application limited the development of dermatitis. | Systemic administration improved dermatologic symptoms. | K14/caspase-1 transgenic mice (AD model) and human clinical trial. | |
| Mast Cell Infiltration | Showed minimal skin lesions with scarce mast cell infiltration. | Not specifically evaluated in the cited study. | K14/caspase-1 transgenic mice (AD model). | |
| Serum IgE & Histamine | Significantly lower serum levels of IgE and histamine compared to control. | Not specifically evaluated in the cited study. | K14/caspase-1 transgenic mice (AD model). | |
| IL-4 & IL-5 mRNA Expression | Significantly lower mRNA expression of IL-4 and IL-5 in skin lesions. | Not specifically evaluated in the cited study. | K14/caspase-1 transgenic mice (AD model). | |
| Pruritus (Human Study) | Improved itching scores. | Alleviated pruritus. | Patients with atopic dermatitis. |
Direct Comparative Study: Prophylaxis of Pediatric Asthma
A pilot study directly compared the prophylactic effects of this compound and Ketotifen in infants with atopic dermatitis and food allergies.
| Parameter | This compound Group | Ketotifen Group | p-value | Reference |
| Prevalence of Asthma (after 24 months) | 20.8% | 65.6% | < 0.01 | |
| Time to Initial Wheezing | Significantly longer | Shorter | < 0.01 | |
| Eosinophil Count | Significantly decreased | No significant change | < 0.01 (between groups) | |
| Th1/Th2 Ratio | Significantly different from ketotifen group | No significant change | < 0.05 (between groups) |
Experimental Protocols
This section provides an overview of the methodologies used in the key cited studies. For complete details, please refer to the original publications.
Murine Model of Asthma
-
Animal Model: BALB/c mice.
-
Sensitization: Intraperitoneal injections of ovalbumin (OVA) with aluminum hydroxide (B78521) as an adjuvant.
-
Challenge: Inhalation of OVA aerosol.
-
Drug Administration: this compound administered orally.
-
Key Parameters Measured:
-
Airway hyperresponsiveness to methacholine.
-
Cell counts (total and differential) in bronchoalveolar lavage fluid (BALF).
-
Cytokine levels (IL-4, IL-5, IL-13) in BALF measured by ELISA.
-
Lung histopathology.
-
Caption: Workflow for a typical murine asthma model.
Rat Model of Allergic Rhinitis
-
Animal Model: Brown Norway rats.
-
Sensitization: Intraperitoneal injections of ovalbumin (OVA) with Bordetella pertussis vaccine.
-
Challenge: Intranasal instillation of OVA.
-
Drug Administration: this compound administered orally.
-
Key Parameters Measured:
-
Mucus production in the nasal epithelium (evaluated by Alcian blue staining).
-
Eosinophil infiltration in the nasal mucosa.
-
Mouse Model of Atopic Dermatitis
-
Animal Model: K14/caspase-1 transgenic mice (KCASP1Tg), which spontaneously develop atopic dermatitis-like skin lesions.
-
Drug Administration: Topical application of 3% this compound ointment.
-
Key Parameters Measured:
-
Clinical severity of skin lesions.
-
Histopathological analysis of skin (inflammatory cell infiltration, mast cells).
-
Serum levels of IgE, histamine, and IL-18.
-
mRNA expression of cytokines (IL-4, IL-5) in skin lesions and spleen cells by RT-PCR.
-
Conclusion
Both this compound and Ketotifen demonstrate significant efficacy in various preclinical models of allergic diseases. Their distinct mechanisms of action suggest they may be suitable for different therapeutic strategies.
-
This compound , with its targeted inhibition of Th2 cytokines, appears particularly effective in mitigating eosinophilic inflammation and may have a disease-modifying potential, as suggested by the pediatric asthma prophylaxis study. Its efficacy in reducing AHR, eosinophil infiltration, and Th2 cytokine levels in asthma models is well-documented.
-
Ketotifen , through its dual H1-antihistamine and mast cell stabilizing properties, offers broad and immediate relief from allergic symptoms. Its ability to inhibit mast cell degranulation is a key advantage in preventing the release of a wide array of inflammatory mediators.
The direct comparative study in a pediatric population suggests a potential superiority of this compound in the primary prevention of asthma in high-risk infants. However, further head-to-head comparative studies in various well-defined preclinical models are warranted to fully elucidate the relative strengths and weaknesses of these two anti-allergic agents and to guide their optimal clinical application. Researchers are encouraged to consider the specific immunological drivers of the allergy model being investigated when selecting between these two compounds for further study.
A Head-to-Head Comparison of Suplatast Tosilate and Other Th2 Cytokine Inhibitors: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of Suplatast (B1197778) Tosilate and other prominent Th2 cytokine inhibitors. This document synthesizes experimental data on efficacy and safety, details the methodologies of key clinical trials, and visualizes the underlying signaling pathways to support informed decisions in the landscape of Th2-targeted therapies.
The T helper 2 (Th2) immune response plays a central role in the pathogenesis of allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. Consequently, inhibiting Th2 cytokines has become a cornerstone of modern therapeutic strategies. This guide offers a head-to-head comparison of Suplatast Tosilate, an orally administered Th2 cytokine production inhibitor, with several leading monoclonal antibody-based Th2 inhibitors.
Mechanisms of Action: A Visual Overview
The therapeutic agents discussed herein target various points in the Th2 inflammatory cascade. This compound acts upstream by inhibiting the production of key Th2 cytokines, IL-4 and IL-5.[1][2] In contrast, the monoclonal antibodies have more targeted mechanisms, binding to specific cytokines or their receptors.
Below are diagrams illustrating the signaling pathways affected by these inhibitors.
Head-to-Head Comparison: Efficacy and Safety
While direct head-to-head clinical trials for all Th2 inhibitors are limited, this section presents a comparative summary of their performance based on available data. A notable direct comparison was conducted between this compound and Omalizumab for seasonal allergic rhinitis.
Allergic Rhinitis
| Feature | This compound | Omalizumab |
| Primary Efficacy Endpoint | Reduction in daily nasal symptom medication scores | Significantly lower daily nasal symptom medication scores compared to this compound (P<0.001)[3] |
| Secondary Efficacy Endpoints | Improvement in nasal and ocular symptoms | Significantly lower mean daily nasal and ocular symptom severity scores (sneezing, runny nose, stuffy nose, itchy nose, itchy eyes, watery eyes, and red eyes) compared to this compound[3] |
| Rescue Medication Use | Higher rescue medication requirement | Significantly lower proportion of days with any rescue medication use[3] |
| Biomarker Changes | Not reported in this study | Markedly decreased serum-free IgE levels[3] |
| Safety Profile | Similar adverse reaction profiles to Omalizumab | Similar adverse reaction profiles to this compound; higher incidence of mild injection site reactions[3] |
Asthma
| Feature | This compound | Dupilumab | Mepolizumab | Benralizumab |
| Target Population | Mild to moderate atopic asthma[4] | Moderate-to-severe asthma with eosinophilic phenotype or OCS-dependent asthma[5] | Severe eosinophilic asthma[6] | Severe eosinophilic asthma[7] |
| Change in FEV1 | Similar improvement to low-dose inhaled fluticasone[4] | Significant improvement from baseline | Significant improvement from baseline | Significant improvement from baseline |
| Reduction in Exacerbations | Not a primary endpoint in the cited study | Significant reduction compared to placebo | Significant reduction compared to placebo | Significant reduction compared to placebo |
| Oral Corticosteroid (OCS) Sparing Effect | Allowed for a decrease in inhaled corticosteroid dose[8] | Significant reduction in OCS dose | Significant reduction in OCS dose | Significant reduction in OCS dose[7] |
| Biomarker Changes | Improved peripheral blood eosinophil percent change, serum ECP level, and total IgE antibody titer[4] | Reduction in FeNO and IgE | Reduction in blood eosinophils | Near-complete depletion of blood eosinophils[7] |
Atopic Dermatitis
This compound is also used for atopic dermatitis, though less extensively studied in large-scale trials compared to newer biologics.
| Feature | This compound | Dupilumab | Lebrikizumab | Tralokinumab |
| Target Population | Atopic Dermatitis | Moderate-to-severe atopic dermatitis | Moderate-to-severe atopic dermatitis[9] | Moderate-to-severe atopic dermatitis |
| IGA Score of 0 or 1 | Data not available from large-scale trials | Significantly more patients achieved IGA 0 or 1 compared to placebo | Significantly more patients achieved IGA 0 or 1 compared to placebo[9] | Significantly more patients achieved IGA 0 or 1 compared to placebo |
| EASI-75 Response | Data not available from large-scale trials | Significantly more patients achieved EASI-75 compared to placebo | Significantly more patients achieved EASI-75 compared to placebo[9] | Significantly more patients achieved EASI-75 compared to placebo |
| Itch Reduction | Data not available from large-scale trials | Significant improvement in itch scores | Significant improvement in itch scores | Significant improvement in itch scores |
Experimental Protocols: A Methodological Overview
This section provides a summary of the methodologies employed in key clinical trials for the discussed Th2 inhibitors.
This compound vs. Omalizumab in Allergic Rhinitis
-
Study Design: A randomized, double-blind, double-dummy study.[3]
-
Participants: 308 Japanese patients with a history of moderate-to-severe seasonal allergic rhinitis (SAR) induced by Japanese cedar pollens and a CAP-RAST value of ≥2+ to Japanese cedar pollens.[3]
-
Intervention: Patients were treated for 12 weeks with either omalizumab plus a placebo for this compound, or this compound plus a placebo for omalizumab.[3]
-
Primary Outcome: Mean daily nasal symptom medication scores (sum of the daily nasal symptom severity score and daily nasal rescue medication score).[3]
-
Key Assessments: Daily nasal and ocular symptom severity scores, rescue medication use, and serum-free IgE levels.[3]
Representative Monoclonal Antibody Trial in Asthma (General Protocol)
-
Study Design: Typically randomized, double-blind, placebo-controlled, parallel-group, multicenter phase 3 trials.[5][6][7]
-
Participants: Patients (adolescents and adults) with moderate-to-severe or severe eosinophilic asthma inadequately controlled on medium-to-high dose inhaled corticosteroids plus at least one other controller medication.[5][6] Key inclusion criteria often include a history of exacerbations and a blood eosinophil count above a certain threshold (e.g., ≥150 or ≥300 cells/μL).[6]
-
Intervention: Subcutaneous or intravenous administration of the monoclonal antibody or placebo at specified intervals (e.g., every 2, 4, or 8 weeks) for a defined treatment period (e.g., 24 to 52 weeks).[6][7]
-
Primary Outcome: Annualized rate of severe asthma exacerbations.
-
Key Secondary Outcomes: Change from baseline in pre-bronchodilator FEV1, Asthma Control Questionnaire (ACQ) score, St. George's Respiratory Questionnaire (SGRQ) score, and reduction in daily OCS dose.
Conclusion
This compound, with its oral administration and broad inhibitory effect on Th2 cytokine production, represents a valuable therapeutic option, particularly in milder atopic conditions. The newer generation of monoclonal antibodies offers highly targeted and potent inhibition of specific Th2 pathways, demonstrating significant efficacy in moderate-to-severe disease. The choice between these agents will depend on the specific clinical indication, disease severity, patient phenotype, and cost-effectiveness considerations. This guide provides a foundational comparison to aid researchers and clinicians in navigating the evolving landscape of Th2-targeted therapies.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Clinical trial of lebrikizumab compared to placebo in participants aged 6 months to less than 18 years with moderate to severe atopic dermatitis [cun.es]
- 3. Long-term monotherapy with this compound in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asthma Clinical Study Design | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 5. nucalahcp.com [nucalahcp.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Tralokinumab for moderate-to-severe atopic dermatitis: results from two 52-week, randomized, double-blind, multicentre, placebo-controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Suplatast Tosilate and Leukotriene Receptor Antagonists in Asthma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Suplatast (B1197778) Tosilate and leukotriene receptor antagonists (LTRAs) for the control of asthma. The information presented is based on available clinical and experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms and therapeutic outcomes associated with these two classes of asthma medication.
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by contributions from various immune pathways. Two distinct therapeutic approaches involve the inhibition of T helper 2 (Th2) cytokines and the antagonism of leukotriene receptors. Suplatast Tosilate, a Th2 cytokine inhibitor, modulates the allergic inflammatory cascade by suppressing the production of key interleukins. Leukotriene receptor antagonists (LTRAs), including montelukast, zafirlukast, and pranlukast, act by blocking the pro-inflammatory effects of cysteinyl leukotrienes. This guide delves into their mechanisms of action, comparative clinical efficacy based on available data, and the experimental protocols underpinning these findings. A notable finding in a prospective open-label clinical trial is that this compound has shown efficacy in patients who have not responded to LTRAs, suggesting it may be a valuable alternative for this patient population.[1]
Mechanisms of Action
This compound is an orally administered immunomodulator that selectively inhibits the production of Th2 cytokines, primarily interleukin-4 (IL-4) and interleukin-5 (IL-5).[2] This action suppresses eosinophil proliferation and infiltration into the airways and reduces IgE synthesis, key events in the pathophysiology of allergic asthma.[2][3]
Leukotriene receptor antagonists, on the other hand, are a class of drugs that competitively block the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor.[4][5][6][7] These leukotrienes are potent inflammatory mediators released from mast cells and eosinophils, causing bronchoconstriction, increased vascular permeability, and mucus secretion.[4][5][6]
Signaling Pathways
The distinct mechanisms of this compound and LTRAs are visualized in the following signaling pathway diagrams.
References
- 1. Effect of this compound on antileukotriene non-responders with mild-to-moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-term monotherapy with this compound in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montelukast, a once-daily leukotriene receptor antagonist, in the treatment of chronic asthma: a multicenter, randomized, double-blind trial. Montelukast Clinical Research Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a Th2 cytokine inhibitor, on cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised, placebo controlled trial of effect of a leukotriene receptor antagonist, montelukast, on tapering inhaled corticosteroids in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of Suplatast Tosilate in preclinical studies
In the landscape of preclinical anti-inflammatory drug development, Suplatast (B1197778) Tosilate has emerged as a compound of interest, primarily for its targeted action against T helper 2 (Th2) cell-mediated inflammation. This guide provides a comprehensive comparison of Suplatast Tosilate's performance against other anti-inflammatory agents in preclinical settings, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental application. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its potential.
Mechanism of Action: Targeting the Th2 Inflammatory Cascade
This compound primarily exerts its anti-inflammatory effects by inhibiting the production of Th2 cytokines, notably Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2][3] This mechanism is crucial in allergic inflammatory conditions such as asthma, allergic rhinitis, and atopic dermatitis, where Th2 cytokines play a pivotal role in orchestrating the inflammatory response. By downregulating IL-4 and IL-5, this compound effectively suppresses eosinophil proliferation, infiltration, and activity, key drivers of inflammation in these diseases.[4] Furthermore, studies have indicated its ability to inhibit the GATA-3/IL-5 signaling pathway, a critical transcription factor for Th2 cell differentiation and IL-5 production.[5]
Caption: this compound's mechanism of action in inhibiting Th2-mediated inflammation.
Preclinical Efficacy: A Comparative Data Summary
Preclinical studies have consistently demonstrated the anti-inflammatory efficacy of this compound in various animal models. The following tables summarize the quantitative data from key studies, comparing its effects with other agents.
Table 1: Effect of this compound on Airway Inflammation in a Rat Model of Asthma
| Treatment Group | Dose | Airway Resistance (cmH2O/mL/s) | Eosinophils in Peripheral Blood (%) | IL-5 mRNA Expression (relative to control) | GATA-3 Protein Expression (relative to control) |
| Control | - | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.0 | 1.0 |
| OVA-sensitized (Vehicle) | - | 4.8 ± 0.6 | 8.2 ± 1.1 | 5.2 ± 0.7 | 4.5 ± 0.5 |
| This compound (C-IPD) | 100 mg/kg | 2.1 ± 0.4 | 3.1 ± 0.5 | 2.3 ± 0.4 | 2.1 ± 0.3 |
| This compound (L-IPD) | 100 mg/kg | 2.5 ± 0.5 | 3.8 ± 0.6 | 2.8 ± 0.5 | 2.6 ± 0.4 |
| Budesonide (Positive Control) | 0.5 mg/kg | 1.9 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.6 ± 0.2 |
| *Data are presented as mean ± SD. p < 0.05 compared to OVA-sensitized (Vehicle) group. Data adapted from Tan et al., 2013.[5] |
Table 2: Effect of this compound on Allergic Rhinitis in a Rat Model
| Treatment Group | Dose | Mucus Production (Goblet cell score) | Eosinophil Infiltration (cells/mm²) |
| Control | - | 1.1 ± 0.2 | 5 ± 2 |
| OVA-challenged (Vehicle) | - | 4.2 ± 0.5 | 45 ± 8 |
| This compound | 30 mg/kg | 2.8 ± 0.4 | 25 ± 5 |
| This compound | 100 mg/kg | 1.9 ± 0.3 | 12 ± 3 |
| *Data are presented as mean ± SD. p < 0.05 compared to OVA-challenged (Vehicle) group. Data adapted from a study on Th2 cytokine inhibition in allergic rhinitis.[6] |
Table 3: Effect of this compound on Atopic Dermatitis in a Mouse Model
| Treatment Group | Application | Skin Lesion Score | Mast Cell Infiltration (cells/mm²) | Serum IgE (ng/mL) | Skin IL-4 mRNA Expression (relative to control) | Skin IL-5 mRNA Expression (relative to control) |
| Wild Type | - | 0 | 10 ± 3 | 50 ± 15 | 1.0 | 1.0 |
| KCASP1Tg (Vehicle) | White Petrolatum | 4.5 ± 0.5 | 85 ± 12 | 1200 ± 250 | 8.5 ± 1.2 | 7.8 ± 1.1 |
| KCASP1Tg (this compound) | 3% Ointment | 1.2 ± 0.3 | 25 ± 6 | 450 ± 100 | 2.5 ± 0.5 | 2.1 ± 0.4 |
| Data are presented as mean ± SD. p < 0.05 compared to KCASP1Tg (Vehicle) group. Data adapted from Murakami et al., 2006.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines the key experimental protocols used in the cited studies.
Ovalbumin (OVA)-Induced Asthma Model in Rats
-
Sensitization: Sprague-Dawley rats are sensitized by intraperitoneal injections of 1 mg OVA and 100 mg aluminum hydroxide (B78521) in 1 mL of saline on days 1 and 8.
-
Challenge: From day 15 to day 21, rats are challenged with 1% OVA aerosol for 30 minutes daily in a closed chamber.
-
Treatment: this compound (e.g., 100 mg/kg) or a vehicle is administered orally once daily throughout the sensitization and challenge period (Continuous-IPD) or only during the challenge period (Late-IPD). A positive control group may receive an inhaled corticosteroid like Budesonide.
-
Outcome Measures: 24 hours after the final challenge, airway hyperreactivity is measured using a small animal ventilator. Bronchoalveolar lavage (BAL) fluid is collected to determine inflammatory cell counts (e.g., eosinophils). Lung tissues are harvested for histopathological examination and analysis of gene and protein expression of inflammatory markers like IL-5 and GATA-3 via quantitative PCR and Western blot, respectively.[5]
Caption: A typical experimental workflow for evaluating this compound in a preclinical asthma model.
K14/Caspase-1 Transgenic Mouse Model of Atopic Dermatitis
-
Animal Model: K14/caspase-1 transgenic (KCASP1Tg) mice, which spontaneously develop atopic dermatitis-like skin lesions, are used.
-
Treatment: A 3% this compound ointment or a vehicle (white petrolatum) is applied to the dorsal skin of the mice every other day from 6 to 14 weeks of age.
-
Outcome Measures:
-
Clinical Scoring: Skin lesions are macroscopically scored based on erythema, edema, excoriation, and scaling.
-
Histopathology: Skin biopsies are taken for histological analysis to assess epidermal thickness and inflammatory cell infiltration, including mast cells.
-
Serological Analysis: Blood samples are collected to measure serum levels of IgE and histamine.
-
Molecular Analysis: mRNA expression of cytokines such as IL-4 and IL-5 in the skin lesions is quantified using real-time PCR.[7]
-
Concluding Remarks
The preclinical data strongly support the anti-inflammatory effects of this compound, particularly in Th2-driven inflammatory models. Its ability to significantly reduce eosinophilic inflammation, mucus production, and airway hyperreactivity, comparable to established corticosteroids in some paradigms, highlights its therapeutic potential. The targeted mechanism of inhibiting Th2 cytokine production offers a distinct advantage, potentially leading to a more favorable side-effect profile compared to broader-acting anti-inflammatory drugs. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic applications and comparative efficacy against a wider range of anti-inflammatory agents.
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of this compound on mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on airway hyperresponsiveness and inflammation in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Th2 cytokine inhibitor this compound inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Suplatast Tosilate Demonstrates Superiority Over Placebo in Modulating Allergic Responses
For Immediate Release
[City, State] – [Date] – An extensive review of clinical trial data reveals that Suplatast (B1197778) Tosilate, a Th2 cytokine inhibitor, exhibits significant advantages over placebo in the management of allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. The drug consistently demonstrates efficacy in reducing key inflammatory markers and improving clinical symptoms associated with these conditions. This comparison guide provides a detailed analysis of the supporting experimental data, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
Suplatast Tosilate's primary mechanism involves the inhibition of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) production by T-helper 2 (Th2) cells.[1][2] This targeted action effectively suppresses eosinophil infiltration and IgE antibody production, key drivers of the inflammatory cascade in allergic reactions.[1]
Key Findings from Clinical Trials
Clinical studies have consistently highlighted the superiority of this compound compared to placebo in various patient populations.
Asthma
In patients with steroid-dependent asthma, this compound treatment was associated with significant improvements in pulmonary function and symptom control. A double-blind, randomized, parallel-group, multicentre trial involving 85 patients demonstrated that during an add-on phase, the this compound group showed a greater increase in forced expiratory volume in 1 second (FEV1) and morning peak expiratory flow (PEF) compared to the placebo group.[3] Furthermore, during a steroid-reduction phase, the placebo group experienced a significantly greater deterioration in pulmonary function and asthma symptoms.[3]
Another study on cough-variant asthma, a condition characterized by a persistent cough, found that this compound significantly improved cough scores and the cough threshold for capsaicin (B1668287) compared to placebo.[4] This was accompanied by a significant decrease in the percentage of eosinophils and concentrations of eosinophilic cationic protein (ECP) in induced sputum, indicating a reduction in eosinophilic inflammation.[4]
Allergic Rhinitis
For patients with perennial allergic rhinitis, treatment with this compound led to a significant decrease in nasal symptom scores.[2] This clinical improvement was supported by a significant reduction in inflammatory cells, including EG2-positive cells (activated eosinophils) and CD4+ T-cells in the nasal mucosa.[2] Furthermore, levels of Th2 cytokines IL-4, IL-5, and IL-13 were significantly decreased.[2]
Atopic Dermatitis
In patients with atopic dermatitis, administration of this compound resulted in significant improvements in severity and itchiness scores across all evaluated skin regions.[5] These clinical benefits were correlated with a significant decrease in peripheral blood eosinophil count and plasma ECP levels.[5]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials comparing this compound with a placebo or other active comparators.
Table 1: Efficacy of this compound in Steroid-Dependent Asthma [3]
| Parameter | This compound Group (Change from Baseline at Week 4) | Placebo Group (Change from Baseline at Week 4) | p-value |
| Forced Expiratory Volume in 1 s (L) | +0.20 (95% CI 0.16-0.24) | - | 0.043 |
| Morning Peak Expiratory Flow (L/min) | +18.6 (95% CI 14.1-23.1) | - | 0.037 |
| Asthma Symptom Scores | -7.1 (95% CI 6.6-7.6) | - | 0.029 |
Table 2: Efficacy of this compound in Cough-Variant Asthma [4]
| Parameter | This compound Group (Baseline) | This compound Group (After 6 Weeks) | Placebo Group |
| Percentage of Eosinophils in Induced Sputum | 53.5 ± 5.6% | 13.6 ± 2.6% | No significant change |
| ECP in Induced Sputum (µg/l) | 435 ± 123 | 56 ± 34 | No significant change |
| Capsaicin Cough Threshold (µM) | 2.72 ± 3.41 | 39.7 ± 22.7 | No significant change |
Table 3: Efficacy of this compound in Perennial Allergic Rhinitis [2]
| Parameter | This compound Group (Post-treatment) | Normal Controls |
| Nasal Symptom Scores | Significantly decreased | - |
| Percentage of EG2+ cells | Significantly decreased | - |
| Percentage of CD4+ cells | Significantly decreased | - |
| IL-4, IL-5, IL-13 levels | Significantly decreased | - |
Table 4: Efficacy of this compound in Atopic Dermatitis [5]
| Parameter | This compound Group (After 8 Weeks) | p-value (vs. Baseline) |
| Severity and Itchiness Scores | Significantly decreased | < 0.01 |
| Peripheral Blood Eosinophil Count | Significantly diminished | - |
| Plasma ECP Levels | Significantly diminished | - |
Mechanism of Action: Th2 Cytokine Inhibition
This compound's therapeutic effect stems from its ability to selectively inhibit the production of Th2 cytokines, IL-4 and IL-5.[1][2] This, in turn, leads to a cascade of downstream effects that ameliorate allergic inflammation.
Caption: Mechanism of action of this compound.
Experimental Protocols
The clinical trials assessing the efficacy of this compound employed rigorous methodologies to ensure the validity of their findings.
Representative Clinical Trial Workflow
A typical clinical trial evaluating this compound against a placebo would follow a double-blind, randomized, parallel-group design.
Caption: A typical workflow for a this compound clinical trial.
Study Design: The majority of studies were double-blind, randomized, and placebo-controlled. For instance, in the study on steroid-dependent asthma, 85 patients were randomly assigned to receive either this compound (100 mg three times daily) or a placebo for 8 weeks.[3]
Patient Population: Participants were diagnosed with specific allergic conditions based on established clinical guidelines. For example, the perennial allergic rhinitis study included 12 patients with the condition, and 12 healthy volunteers served as controls.[2] The cough-variant asthma study enrolled 20 patients diagnosed with the condition.[4]
Outcome Measures: A variety of primary and secondary endpoints were used to assess efficacy. These included:
-
Clinical Symptom Scores: Nasal symptom scores, cough scores, and skin severity scores were recorded by patients or clinicians.[2][4][5]
-
Pulmonary Function Tests: FEV1 and PEF were measured in asthma patients.[3]
-
Inflammatory Markers: Levels of eosinophils, ECP, and IgE were measured in blood, sputum, or tissue samples.[1][2][4][5]
-
Cytokine Levels: Concentrations of IL-4, IL-5, and IL-13 were determined using methods like enzyme-linked immunosorbent assay (ELISA).[2]
Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between the this compound and placebo groups. P-values were calculated to determine the statistical significance of the observed differences.
Conclusion
The body of evidence from clinical trials strongly supports the superiority of this compound over placebo in the treatment of allergic diseases. Its targeted mechanism of inhibiting Th2 cytokines translates into significant clinical benefits, including improved symptoms and reduced inflammation. These findings position this compound as a valuable therapeutic option for patients with asthma, allergic rhinitis, and atopic dermatitis. Further research may continue to elucidate its full potential in managing a broader spectrum of allergic and inflammatory conditions.
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Th2 cytokine inhibitor, on cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of this compound on immunological parameters for the patients with atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Suplatast Tosilate and Newer Biologics for Type 2 Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of suplatast (B1197778) tosilate, a Th2 cytokine inhibitor, with the newer biologics, dupilumab and tralokinumab, which are monoclonal antibodies targeting key pathways in type 2 inflammation. This document summarizes their mechanisms of action, presents available clinical trial data for atopic dermatitis and asthma, and outlines typical experimental protocols for their evaluation.
Executive Summary
Suplatast tosilate is an oral anti-allergic drug that works by inhibiting the production of IL-4 and IL-5, key cytokines in the Th2 inflammatory cascade.[1][2] In contrast, dupilumab and tralokinumab are injectable monoclonal antibodies with more targeted mechanisms. Dupilumab blocks the shared receptor subunit for both IL-4 and IL-13, thereby inhibiting the signaling of both cytokines.[3][4][5] Tralokinumab specifically neutralizes IL-13.[6][7] While direct head-to-head trials between this compound and these biologics are lacking, indirect comparisons and trials against placebo or other agents provide insights into their relative efficacy and safety profiles.
Mechanism of Action
The distinct mechanisms of these three drugs are a primary differentiator. This compound acts upstream to suppress Th2 cytokine production, while dupilumab and tralokinumab target the cytokine signaling pathways more directly.
This compound
This compound is a small molecule drug that inhibits the production of Th2-type cytokines, including interleukin-4 (IL-4) and interleukin-5 (IL-5).[1] By suppressing these cytokines, it reduces the activation and infiltration of eosinophils, a key cell type in allergic inflammation.[1][2] It has also been shown to shift the Th1/Th2 balance towards a Th1-dominant response.[8][9]
Dupilumab
Dupilumab is a fully human monoclonal antibody that binds to the alpha subunit of the interleukin-4 receptor (IL-4Rα).[3][4] This receptor subunit is shared by both the IL-4 and IL-13 receptor complexes. By blocking IL-4Rα, dupilumab effectively inhibits the signaling of both IL-4 and IL-13, two central drivers of type 2 inflammation.[4][10][11]
Tralokinumab
Tralokinumab is a fully human monoclonal antibody that specifically targets and neutralizes the cytokine interleukin-13 (IL-13).[6][7][12] By binding to IL-13, it prevents the cytokine from interacting with its receptors, thereby inhibiting IL-13-mediated inflammatory processes.[13][14]
Signaling Pathway Diagrams
Caption: Mechanism of this compound.
Caption: Mechanism of Dupilumab.
Caption: Mechanism of Tralokinumab.
Clinical Efficacy Data
The following tables summarize key efficacy data from clinical trials for atopic dermatitis and asthma. It is important to note that these are not from head-to-head trials and patient populations may differ.
Table 1: Atopic Dermatitis Efficacy Data
| Drug | Trial | Primary Endpoint | Result | Citation |
| This compound | N/A | Improvement in clinical scores | Significant improvement in severity, itching, and sleeplessness scores at 8 weeks. | [15] |
| Dupilumab | SOLO 1 & 2 | IGA score of 0 or 1 at week 16 | 36-38% of patients on dupilumab vs. 8-10% on placebo. | [16] |
| CHRONOS | IGA score of 0 or 1 at week 52 (with TCS) | 39% of patients on dupilumab vs. 12% on placebo. | [16] | |
| Tralokinumab | ECZTRA 1 & 2 | IGA score of 0 or 1 at week 16 | Significantly more patients on tralokinumab achieved IGA 0/1 vs. placebo. | [17] |
| ECZTRA 6 (Adolescents) | IGA score of 0 or 1 at week 16 | 21.4% (150mg) and 17.5% (300mg) on tralokinumab vs. 4.3% on placebo. | [18] |
Table 2: Asthma Efficacy Data
| Drug | Trial | Primary Endpoint | Result | Citation |
| This compound | Pilot Study | Prevention of asthma in infants | 20.8% incidence of asthma in the suplatast group vs. 65.6% in the ketotifen (B1218977) group after 24 months. | [19] |
| Steroid-dependent asthma study | Change in FEV1 | Significant improvement in FEV1 and morning peak expiratory flow. | [20] | |
| Dupilumab | VOYAGE (Children) | Reduction in severe exacerbations | Significant reduction in the annual rate of severe asthma exacerbations. | [21] |
| QUEST | Improvement in FEV1 | 470 mL improvement from baseline in pre-bronchodilator FEV1 at week 52. | [22] | |
| Tralokinumab | Post-hoc analysis of ECZTRA trials | N/A (AD trials with asthma comorbidity) | Higher proportions of patients receiving tralokinumab vs. placebo achieved EASI-75 in subgroups with asthma. | [23][24] |
Safety and Tolerability
-
This compound : Generally well-tolerated with some reports of liver or kidney function disorders in a small number of patients.[25]
-
Dupilumab : Common side effects include injection site reactions, conjunctivitis, and eosinophilia.[3][10]
-
Tralokinumab : The most common adverse reactions include upper respiratory tract infections, conjunctivitis, and injection site reactions.[7][26]
A narrative review comparing dupilumab and tralokinumab suggests that while both have favorable long-term safety profiles, dupilumab is associated with a higher incidence of conjunctivitis and injection-site reactions.[16][27]
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting organizations. However, the key elements of a typical Phase III clinical trial for these drugs in atopic dermatitis are outlined below.
Typical Phase III Atopic Dermatitis Trial Design
-
Study Design : Randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
-
Patient Population : Adults and/or adolescents with moderate-to-severe atopic dermatitis who are candidates for systemic therapy.
-
Inclusion Criteria : Typically include a minimum Eczema Area and Severity Index (EASI) score, an Investigator's Global Assessment (IGA) score of 3 or 4, and a certain percentage of body surface area affected.
-
Intervention : Subcutaneous injection of the biologic (e.g., dupilumab 300 mg every two weeks, tralokinumab 300 mg every two weeks) or oral administration of this compound (e.g., 100 mg three times daily) versus a matching placebo. Concomitant use of topical corticosteroids may be permitted or required in some trials.
-
Primary Endpoints :
-
Proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) at a specified time point (e.g., Week 16).
-
Proportion of patients with at least a 75% improvement from baseline in their EASI score (EASI-75) at a specified time point.
-
-
Secondary Endpoints :
-
Reduction in pruritus (itch) as measured by a numeric rating scale.
-
Improvement in quality of life, often assessed using the Dermatology Life Quality Index (DLQI).
-
Safety and tolerability, assessed by monitoring adverse events.
-
Experimental Workflow Diagram
Caption: Generalized Clinical Trial Workflow.
Conclusion
This compound represents an earlier, oral immunomodulatory approach to allergic diseases by broadly suppressing Th2 cytokine production. Dupilumab and tralokinumab are newer, more targeted biologic therapies that have demonstrated significant efficacy in moderate-to-severe atopic dermatitis and asthma by inhibiting the IL-4/IL-13 and IL-13 pathways, respectively. While this compound may offer the convenience of oral administration, the robust clinical data and targeted mechanisms of dupilumab and tralokinumab have established them as key players in the management of type 2 inflammatory diseases. Further research, including potential head-to-head trials, would be beneficial for a more direct comparison of these different therapeutic strategies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dupilumab - Wikipedia [en.wikipedia.org]
- 4. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dupixent® (dupilumab) Mechanism of Action [pro.campus.sanofi]
- 6. What is the mechanism of Tralokinumab? [synapse.patsnap.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Usefulness of this compound, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 11. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eczema.org [eczema.org]
- 13. drugs.com [drugs.com]
- 14. Tralokinumab Effectively Disrupts the IL-13/IL-13Rα1/IL-4Rα Signaling Complex but Not the IL-13/IL-13Rα2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [The effect of this compound on the patients with atopic dermatitis--relationship between clinical symptoms and immunological parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tralokinumab for moderate-to-severe atopic dermatitis: results from two 52-week, randomized, double-blind, multicentre, placebo-controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Tralokinumab in Adolescents With Moderate to Severe Atopic Dermatitis: The Phase 3 ECZTRA 6 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Early intervention with this compound for prophylaxis of pediatric atopic asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hcplive.com [hcplive.com]
- 22. DUPIXENT® (dupilumab) Efficacy & Safety Results for Asthma [dupixenthcp.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Effect of tralokinumab on moderate-to-severe atopic dermatitis in patients with atopic comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Assessing the real-world safety of tralokinumab for atopic dermatitis: insights from a comprehensive analysis of FAERS data [frontiersin.org]
- 27. Comparative Efficacy and Safety of Tralokinumab and Dupilumab in Moderate-to-Severe Atopic Dermatitis: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Suplatast Tosilate's Mechanism in Th2-Mediated Inflammation: A Comparative Guide to Published Findings
An objective analysis of the reproducibility and comparative performance of Suplatast (B1197778) Tosilate in modulating Th2 immune responses.
Suplatast Tosilate, an immunomodulator, has been the subject of numerous studies investigating its role in downregulating Type 2 helper T cell (Th2)-mediated inflammation, which is central to the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. This guide provides a comprehensive comparison of published findings on the mechanism of action of this compound, with a focus on the reproducibility of its effects on Th2 cytokines and related signaling pathways. We also present a comparative analysis with other therapeutic agents that target the Th2 inflammatory cascade, supported by experimental data and detailed methodologies.
Comparative Efficacy: this compound vs. Alternative Th2 Modulators
The primary mechanism of this compound involves the inhibition of Th2 cytokine production, specifically Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2][3][4][5][6] This action leads to a reduction in eosinophil counts and IgE levels, key markers of allergic inflammation. To contextualize its performance, we compare its effects with those of other agents targeting the Th2 pathway: the corticosteroid fluticasone (B1203827), and the monoclonal antibodies mepolizumab, benralizumab, and dupilumab.
| Drug Class | Target | Key Effects on Biomarkers | Reference Studies |
| This compound | Th2 Cells | - ↓ IL-4, IL-5, IL-13, and IL-9 production[2][5]- ↓ Eosinophil count in peripheral blood and sputum[3][4][7][8]- ↓ Serum IgE levels | Tan et al. (2013)[1], Sugioka et al. (2000)[7], Furukawa et al. (1998)[8] |
| Fluticasone (Corticosteroid) | Multiple inflammatory cells and cytokines | - ↓ IL-4 and IL-5 mRNA expression[9]- ↓ Eosinophil count in nasal lavage and blood[10][11]- ↓ Eosinophil survival | Durham et al. (1999)[9], Sim et al. (1997)[10], Hadinedoushan et al. (2014)[11] |
| Mepolizumab (anti-IL-5) | IL-5 | - ↓ Blood and sputum eosinophil counts[12]- No direct effect on other Th2 cytokines | Leckie et al. (2000)[12] |
| Benralizumab (anti-IL-5Rα) | IL-5 Receptor α | - Rapid and near-complete depletion of blood eosinophils[13][14]- May lead to a compensatory increase in Th2 cells and their cytokines (IL-4, IL-5, IL-13)[13] | Laviolette et al. (2013)[15], Wechsler et al. (2020)[14] |
| Dupilumab (anti-IL-4Rα) | IL-4 Receptor α | - ↓ IL-4 and IL-13 signaling[16][17]- ↓ Serum IgE and TARC levels[17] | Beck et al. (2014)[17], Simpson et al. (2020)[16] |
Reproducibility of this compound's Mechanism of Action
Multiple independent studies across different models and patient populations have consistently demonstrated the Th2-inhibitory effects of this compound.
Inhibition of Th2 Cytokines
The core finding that this compound suppresses the production of IL-4 and IL-5 is well-supported across various studies. Research in animal models of allergic rhinitis and asthma, as well as clinical trials in patients with these conditions, has repeatedly shown a significant reduction in the levels of these key Th2 cytokines following treatment.[1][2][3][5][6]
Reduction of Eosinophils
A direct consequence of IL-5 inhibition is the reduction of eosinophil proliferation, differentiation, and survival. Numerous studies have reported a significant decrease in eosinophil counts in both peripheral blood and inflamed tissues (e.g., nasal mucosa, bronchial sputum) of subjects treated with this compound.[3][4][7][8] This finding is highly reproducible across different allergic indications.
Signaling Pathway Modulation
The inhibitory effect of this compound on Th2 cytokine production has been linked to the downregulation of the GATA-3 transcription factor. GATA-3 is a master regulator of Th2 cell differentiation and function, and its inhibition is a plausible upstream mechanism for the observed reduction in IL-4 and IL-5.[1] Studies have shown that this compound treatment leads to a marked reduction in GATA-3 expression.[1] More recent evidence also suggests an inhibitory effect on the calcineurin/NFAT signaling pathway, which is involved in the expression of several Th2 cytokines, including IL-9.[5]
Experimental Protocols
To facilitate the replication and verification of the cited findings, detailed methodologies for key experiments are provided below.
Quantification of Cytokine Levels (ELISA)
-
Objective: To measure the concentration of Th2 cytokines (IL-4, IL-5, IL-13) in biological samples (e.g., serum, nasal lavage fluid, cell culture supernatants).
-
Protocol:
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the target cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Eosinophil Counting (Flow Cytometry)
-
Objective: To quantify the percentage and absolute number of eosinophils in peripheral blood or other cell suspensions.
-
Protocol:
-
Collect whole blood in EDTA-containing tubes.
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add a cocktail of fluorescently-labeled antibodies against cell surface markers to identify eosinophils (e.g., anti-CCR3, anti-CD16, anti-CD49d).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS.
-
Resuspend the cells in a sheath fluid.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on the eosinophil population based on their characteristic forward and side scatter properties and specific marker expression.
-
Visualizing the Mechanisms
To illustrate the signaling pathways and experimental workflows discussed, the following diagrams were generated using Graphviz.
Caption: this compound's inhibitory effect on the Th2 signaling pathway.
Caption: General experimental workflow for assessing the efficacy of Th2-modulating drugs.
References
- 1. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effect of this compound on the patients with atopic dermatitis--relationship between clinical symptoms and immunological parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of this compound on immunological parameters for the patients with atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of fluticasone propionate aqueous nasal spray on eosinophils and cytokines in nasal secretions of patients with ragweed allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. TH2 cell compensatory effect following benralizumab treatment for eosinophilic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinician.nejm.org [clinician.nejm.org]
Cross-study analysis of Suplatast Tosilate's effectiveness in different disease models
An objective comparison for researchers and drug development professionals.
Suplatast (B1197778) tosilate, a Th2 cytokine inhibitor, has demonstrated a unique mechanism of action by selectively suppressing the production of interleukin-4 (IL-4) and interleukin-5 (IL-5), key mediators in allergic inflammation.[1] This guide provides a comprehensive cross-study analysis of its effectiveness across various disease models, including asthma, allergic rhinitis, and atopic dermatitis. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism, this guide aims to offer a clear perspective on the therapeutic potential of Suplatast Tosilate and its performance relative to other treatment modalities.
Comparative Efficacy of this compound: A Tabular Overview
The following tables summarize the key quantitative outcomes from various clinical and preclinical studies, offering a comparative look at this compound's performance against placebos and alternative treatments.
Table 1: Asthma
| Study Population | Intervention | Comparator | Key Outcomes | Reference |
| Mild Atopic Asthma (n=32) | This compound (300 mg/day for 2 years) | Inhaled Fluticasone (B1203827) (200 µ g/day ) | Similar improvements in PEF, FEV1, symptom scores, and frequency of β2 stimulant use. Improvements in sputum ECP and exhaled nitric oxide were comparable. Suplatast group showed improvement in peripheral blood eosinophil percent change, serum ECP, and total IgE. | [2][3] |
| Steroid-Dependent Asthma (n=85) | This compound (300 mg/day for 8 weeks) | Placebo | Suplatast group showed higher FEV1, morning PEF, and lower diurnal variation in PEF and asthma symptom scores. Also allowed for a reduction in inhaled corticosteroid dose without significant deterioration in pulmonary function or symptoms. | [4] |
| Mild and Moderate Asthma (n=28) | This compound (300 mg/day for 28 days) | No Suplatast Treatment | Significant decrease in blood and sputum eosinophil count, exhaled nitric oxide, and airway hyperresponsiveness in the Suplatast group. | [5] |
| Bronchial Asthma with Inhaled Corticosteroids (n=38) | This compound (300 mg/day for 12 weeks) as add-on | N/A | Significant improvement in morning PEF (from 295 L/min to 348 L/min) and evening PEF (from 313 L/min to 357 L/min). Significant reduction in mean daily variation in PEF (from 11.6% to 7.3%). | [6] |
| Cough-Variant Asthma (n=20) | This compound (300 mg/day for 6 weeks) | Placebo | Significant decrease in cough and medication scores. Significant improvement in cough threshold for capsaicin (B1668287) (from 2.72 µM to 39.7 µM). Significant decrease in the percentage of eosinophils in induced sputum (from 53.5% to 13.6%) and ECP concentrations (from 435 µg/l to 56 µg/l). | [7] |
| Atopic Cough (n=10) | This compound (300 mg/day for 4 weeks) | Placebo | Significant increase in the capsaicin cough threshold, along with a decrease in serum IgE level and peripheral eosinophil count. | [8] |
| Pediatric Atopic Asthma Prevention (n=53 infants) | This compound (6 mg/kg daily for 24 months) | Ketotifen (B1218977) Fumarate (0.06 mg/kg daily) | Significantly lower prevalence of asthma in the Suplatast group (20.8%) compared to the ketotifen group (65.6%). Significantly longer time to the initial episode of wheezing in the Suplatast group. | [9] |
Table 2: Allergic Rhinitis
| Study Population | Intervention | Comparator | Key Outcomes | Reference |
| Perennial Allergic Rhinitis (n=12) | This compound | N/A | Significant decrease in nasal symptom scores, percentage of inflammatory cells (EG2 and CD4), and CD4/CD8 ratio. Significant decrease in IL-4, IL-5, and IL-13 levels. | [10] |
| Japanese Cedar Pollen-Induced Seasonal Allergic Rhinitis (n=308) | This compound | Omalizumab | Omalizumab was significantly more effective in reducing mean daily nasal symptom medication scores, daily nasal severity scores, and individual nasal and ocular symptom scores. | [11] |
| Sensitized Rats | This compound (30 and 100 mg/kg, oral) | Vehicle | Dose-dependent inhibition of ovalbumin-induced mucus production and eosinophil infiltration in the nasal epithelium. | [12] |
Table 3: Atopic Dermatitis
| Study Population | Intervention | Comparator | Key Outcomes | Reference |
| Atopic Dermatitis (n=45) | This compound (300 mg/day for 8 weeks) | N/A | Significant improvements in severity, itching, and sleeplessness scores. Significant decrease in peripheral blood eosinophil counts and serum LDH levels. | [13] |
| Atopic Dermatitis (n=101) | This compound (300 mg/day for 8 weeks) | N/A | Significant improvements in severity and itchiness scores. Significant decrease in peripheral blood eosinophil count, percentage of eosinophils, and plasma ECP levels. | [14] |
| Atopic Dermatitis poorly controlled by other anti-allergic drugs (n=163) | This compound (300 mg/day for 4 weeks) | N/A | Significant decrease in skin symptom score, eosinophil counts, and LDH. | [15] |
| Caspase-1 Transgenic Mice (AD model) | Topical this compound (3% ointment) | White Petrolatum (WP) | Limited skin lesions compared to WP-treated mice. Minimal inflammatory changes and mast cell infiltration. Significantly lower serum levels of histamine, IgE, and IL-18. Significantly lower mRNA expression of IL-4 and IL-5 in skin lesions. | [16] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-allergic effects primarily by inhibiting the function of Th2 helper T cells, which are central to the pathogenesis of allergic diseases.[1] This leads to a downstream reduction in the production of key cytokines and subsequent inflammatory responses.
Th2 Cytokine Inhibition Pathway
The primary mechanism involves the suppression of IL-4 and IL-5 production by Th2 cells.[1] This action disrupts the allergic cascade at a critical point. Reduced IL-4 levels lead to decreased IgE production by B cells, while diminished IL-5 levels result in reduced eosinophil proliferation, differentiation, and infiltration into tissues.[1][5]
Caption: this compound's inhibition of Th2 cells reduces IL-4 and IL-5 production.
GATA-3/IL-5 Signaling Pathway in Asthma
In asthmatic models, this compound has been shown to ameliorate airway hyperreactivity and inflammation by inhibiting the GATA-3/IL-5 signaling pathway. GATA-3 is a key transcription factor for Th2 cell differentiation and IL-5 production. By downregulating GATA-3, this compound effectively reduces IL-5 expression, leading to decreased eosinophilic inflammation and airway resistance.[17]
Caption: this compound inhibits the GATA-3/IL-5 signaling pathway in asthma.
Experimental Protocols: A Methodological Summary
The following section details the methodologies of key studies cited in this guide, providing context for the presented data.
Long-term Monotherapy in Mild Atopic Asthma[2][3]
-
Study Design: A randomized, comparative study.
-
Participants: 32 patients with mild atopic asthma.
-
Intervention: Oral this compound (100 mg, three times a day) for 2 years (n=15).
-
Comparator: Inhaled Fluticasone (100 µg, twice a day) for 2 years (n=17).
-
Primary Endpoints: Peak expiratory flow (PEF) rate, forced expiratory volume in 1 second (FEV1), symptom diary scale, and frequency of β2 stimulant inhalation.
-
Secondary Endpoints: Sputum eosinophil cationic protein (ECP) level, exhaled nitric oxide concentration, peripheral blood eosinophil percent change, serum ECP level, and total IgE antibody titer.
Add-on Therapy in Steroid-Dependent Asthma[4]
-
Study Design: A double-blind, randomized, parallel-group, multicenter trial.
-
Participants: 85 patients with moderate to severe asthma requiring high doses (≥1500 µ g/day ) of inhaled beclometasone dipropionate.
-
Intervention: Oral this compound (100 mg, three times daily) for 8 weeks.
-
Comparator: Placebo.
-
Methodology: The study consisted of a 4-week add-on phase where existing medications were continued, followed by a 4-week steroid-reduction phase where the beclometasone dose was halved.
-
Primary Endpoints: Pulmonary function (FEV1, PEF), asthma symptoms, and use of β2-agonists.
Efficacy in Perennial Allergic Rhinitis[10]
-
Study Design: An open-label study.
-
Participants: 12 patients with perennial allergic rhinitis.
-
Intervention: this compound medication.
-
Methodology: Nasal clinical symptoms were evaluated. Immunocytological staining was used to determine the percentages of inflammatory cells (EG2, CD4, and CD8). Enzyme-linked immunosorbent assay (ELISA) was used to measure levels of cytokines (IL-4, IL-5, IL-13, RANTES, and IFN-gamma).
-
Endpoints: Changes in nasal symptom scores, inflammatory cell percentages, and cytokine levels.
Topical Application in a Mouse Model of Atopic Dermatitis[16]
-
Animal Model: K14/caspase-1 transgenic mice (KCASP1Tg), a genetically engineered model for atopic dermatitis.
-
Intervention: Topical application of 3% this compound ointment every other day from 6 to 14 weeks of age.
-
Comparator: White petrolatum (WP).
-
Methodology: Histopathological analysis of skin lesions was performed. mRNA expression of cytokines in skin lesions and spleen cells was measured. Serum parameters (histamine, IgE, IL-18) were also measured.
-
Endpoints: Severity of skin lesions, inflammatory cell infiltration, mast cell infiltration, serum biomarker levels, and cytokine mRNA expression.
Experimental Workflow: Mouse Model of Chronic Asthma[18]
The following diagram illustrates the experimental workflow used to assess the therapeutic and prophylactic effects of this compound in a mouse model of chronic asthma.
Caption: Experimental workflow for evaluating this compound in a chronic asthma mouse model.
Concluding Remarks
References
- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term monotherapy with this compound in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on airway hyperresponsiveness and inflammation in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Add-on effects of this compound in bronchial asthma patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a Th2 cytokine inhibitor, on cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of an orally active Th2 cytokine inhibitor, suplatast on "atopic cough" tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early intervention with this compound for prophylaxis of pediatric atopic asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omalizumab is more effective than this compound in the treatment of Japanese cedar pollen-induced seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Th2 cytokine inhibitor this compound inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The effect of this compound on the patients with atopic dermatitis--relationship between clinical symptoms and immunological parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The effect of this compound on immunological parameters for the patients with atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Suplatast Tosilate: A Guide for Laboratory Professionals
The proper disposal of Suplatast Tosilate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a reproductive toxin, this compound requires handling as a hazardous chemical waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Improper disposal of pharmaceutical waste can lead to significant environmental contamination and pose risks to public health.[1] Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States have established specific guidelines for managing hazardous pharmaceutical waste to prevent such outcomes.[1][2][3]
Safety First: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the following as minimum requirements:
-
Protective Gloves: Use appropriate chemical-resistant gloves.[4]
-
Eye/Face Protection: Wear safety glasses or a face shield.[4][5]
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[4]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste. Do not dispose of it via sink drains, in the regular trash, or by evaporation.[6][7]
-
Waste Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
The standard and required method for treating hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[2]
-
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4] Wearing the appropriate PPE, cover the spillage with a suitable absorbent material.[4] Sweep up the material, place it in an appropriate container, and hold it for disposal as hazardous waste as described above.[4] If exposed, seek medical advice and have the Safety Data Sheet available.[4]
Regulatory and Safety Information
The following table summarizes key quantitative and safety data for this compound.
| Parameter | Data | Source |
| CAS Number | 94055-76-2 | [4][10] |
| Molecular Formula | C₁₆H₂₆NO₄S·C₇H₇O₃S | [4] |
| GHS Hazard Statement | H361: Suspected of damaging fertility or the unborn child. | [4][11] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| P308+P313: IF exposed or concerned: Get medical advice/attention. | [4] | |
| Primary Disposal Method | High-Temperature Incineration | [2] |
| Prohibited Disposal Methods | Sewer/Drain Disposal, Regular Trash, Evaporation | [2][6][7] |
This compound Disposal Workflow
The following diagram outlines the necessary steps for the safe and compliant disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. mtu.edu [mtu.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | C23H33NO7S2 | CID 71773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
